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  • Product: 4-Hydroxycyclohexane-1-carboxamide
  • CAS: 1221724-30-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxycyclohexane-1-carboxamide

Introduction: A Molecule of Latent Potential 4-Hydroxycyclohexane-1-carboxamide, a bifunctional organic molecule, presents a compelling scaffold for exploration in medicinal chemistry and materials science. Its structure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Latent Potential

4-Hydroxycyclohexane-1-carboxamide, a bifunctional organic molecule, presents a compelling scaffold for exploration in medicinal chemistry and materials science. Its structure, featuring a cyclohexane ring substituted with a hydroxyl group and a primary carboxamide, offers a unique combination of stereoisomerism, hydrogen bonding capabilities, and reactive handles. This guide provides a comprehensive overview of its chemical properties, intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound. We will delve into its synthesis, structural characteristics, reactivity, and potential applications, grounding our discussion in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 4-Hydroxycyclohexane-1-carboxamide are summarized below. These properties are a blend of computed data and experimentally determined values for closely related precursors, providing a robust starting point for experimental design.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂[PubChem][1]
Molecular Weight 143.18 g/mol [PubChem][1]
IUPAC Name 4-hydroxycyclohexane-1-carboxamide[PubChem][1]
CAS Number 1221724-30-6, 19556-97-9 (for isomers)[PubChem][1]
Canonical SMILES C1CC(CCC1C(=O)N)O[PubChem][1]
Stereoisomerism Exists as cis and trans diastereomers[PubChem][1]
Predicted XLogP3 -0.3[PubChem][1]
Hydrogen Bond Donors 2[PubChem][1]
Hydrogen Bond Acceptors 2[PubChem][1]
Topological Polar Surface Area 63.3 Ų[PubChem][1]
Predicted Collision Cross Section ([M+H]⁺) 130.5 Ų[PubChemLite][2]
Stereochemistry: The cis and trans Isomers

A critical aspect of 4-Hydroxycyclohexane-1-carboxamide is its existence as two diastereomers: cis and trans. The relative orientation of the hydroxyl and carboxamide groups significantly influences the molecule's three-dimensional shape, polarity, and, consequently, its physical properties and biological activity. In the chair conformation of the cyclohexane ring, these substituents can occupy either axial or equatorial positions, leading to different steric and electronic environments. The trans isomer is generally expected to be the more thermodynamically stable of the two, as it can adopt a conformation where both bulky substituents are in equatorial positions, minimizing steric strain.

Synthesis of 4-Hydroxycyclohexane-1-carboxamide

The most direct and industrially scalable synthesis of 4-Hydroxycyclohexane-1-carboxamide involves the amidation of its corresponding carboxylic acid precursor, 4-hydroxycyclohexanecarboxylic acid. This transformation can be achieved through several methods, with the acid chloride route being a common and effective choice.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the activation of the carboxylic acid followed by nucleophilic acyl substitution with ammonia.

Synthesis_Pathway Precursor 4-Hydroxycyclohexanecarboxylic Acid Intermediate 4-Hydroxycyclohexane-1-carbonyl chloride Precursor->Intermediate Oxalyl Chloride (or SOCl₂) DCM, cat. DMF Product 4-Hydroxycyclohexane-1-carboxamide Intermediate->Product Aqueous Ammonia (NH₄OH) 0°C to rt

Caption: Proposed synthesis of 4-Hydroxycyclohexane-1-carboxamide.

Experimental Protocol: Amidation via Acid Chloride

This protocol is a representative procedure based on established methods for the amidation of carboxylic acids.[3][4][5][6]

Step 1: Formation of the Acyl Chloride

  • To a solution of 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 4-hydroxycyclohexane-1-carbonyl chloride. This intermediate is typically used in the next step without further purification due to its moisture sensitivity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and inert atmosphere is critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive acylating agent, thus accelerating the formation of the acid chloride.

  • Oxalyl Chloride: Oxalyl chloride is often preferred over thionyl chloride as its byproducts (CO, CO₂) are gaseous and easily removed, simplifying the workup.

Step 2: Amidation

  • Cool a concentrated aqueous solution of ammonium hydroxide (a significant excess, e.g., 5-10 eq) to 0°C in an ice bath.

  • Dissolve the crude 4-hydroxycyclohexane-1-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF.

  • Add the solution of the acyl chloride dropwise to the cold, vigorously stirred ammonium hydroxide solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-Hydroxycyclohexane-1-carboxamide.

  • The product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Ammonia: A large excess of ammonia is used to act as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

  • Low Temperature: The addition of the acyl chloride to the ammonia solution at 0°C helps to control the exothermic reaction and minimize potential side reactions.

Spectroscopic Characterization

While specific experimental spectra for 4-Hydroxycyclohexane-1-carboxamide are not widely published, its structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals from the cyclohexane ring protons, the hydroxyl proton, and the amide protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
-NH₂ (Amide)5.0 - 7.5Broad singlet (2H)Chemical shift is concentration and solvent-dependent; protons may exchange with D₂O.
-OH (Alcohol)1.0 - 5.0Broad singlet (1H)Chemical shift is highly variable depending on solvent, concentration, and temperature; proton will exchange with D₂O.
-CH-OH 3.5 - 4.0Multiplet (1H)The chemical shift and coupling constants will differ between the cis and trans isomers due to axial vs. equatorial positioning.
-CH-CONH₂ 2.0 - 2.5Multiplet (1H)
Cyclohexane -CH₂- 1.2 - 2.0Complex multiplets (8H)Significant signal overlap is expected in this region.

Reference for typical chemical shifts: [7][8][9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the two carbons bearing heteroatoms, and the remaining cyclohexane carbons.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Notes
-C=O (Amide)175 - 185The most downfield signal.
-C-OH 65 - 75Chemical shift is sensitive to the stereochemistry (cis vs. trans).
-C-CONH₂ 40 - 50
Cyclohexane -CH₂- 25 - 40Multiple signals expected in this region, with potential for overlap. The chemical shifts will vary slightly between isomers.

Reference for typical chemical shifts: [10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
O-H Stretch (Alcohol)3200 - 3600Broad, strong
N-H Stretch (Amide)3100 - 3500Two bands (primary amide), medium to strong
C-H Stretch (sp³)2850 - 3000Strong
C=O Stretch (Amide I)1630 - 1690Strong, sharp
N-H Bend (Amide II)1550 - 1640Medium
C-O Stretch (Alcohol)1000 - 1260Strong

Reference for typical IR absorptions: [13][14][15]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 143 would be expected. Key fragmentation patterns would likely involve:

  • Loss of H₂O (m/z = 125): A common fragmentation for alcohols.

  • Loss of NH₃ (m/z = 126): Fragmentation of the amide group.

  • Loss of CONH₂ (m/z = 99): Cleavage of the amide group as a radical.

  • Cleavage of the cyclohexane ring: Leading to a complex pattern of smaller fragments.

Reference for fragmentation patterns: [16][17][18][19]

Chemical Reactivity

The chemical reactivity of 4-Hydroxycyclohexane-1-carboxamide is dictated by its two primary functional groups: the secondary alcohol and the primary amide.

Reactivity_Diagram cluster_alcohol_reactions Alcohol Reactions cluster_amide_reactions Amide Reactions Molecule 4-Hydroxycyclohexane-1-carboxamide -OH (Secondary Alcohol) -CONH₂ (Primary Amide) Oxidation Oxidation (e.g., PCC, CrO₃) Molecule:f0->Oxidation Forms Ketone Esterification Esterification (with Acid Chloride/Anhydride) Molecule:f0->Esterification Forms Ester Hydrolysis Hydrolysis (Acidic or Basic) Molecule:f1->Hydrolysis Forms Carboxylic Acid & Ammonia Reduction Reduction (e.g., LiAlH₄) Molecule:f1->Reduction Forms Amine Dehydration Dehydration (to Nitrile) Molecule:f1->Dehydration Forms Nitrile

Caption: Reactivity map of 4-Hydroxycyclohexane-1-carboxamide.

Reactions of the Hydroxyl Group
  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-oxocyclohexane-1-carboxamide, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid).

  • Esterification: The hydroxyl group can react with acyl chlorides or anhydrides in the presence of a base to form esters. This allows for the introduction of various functional groups onto the cyclohexane ring.

Reactions of the Carboxamide Group

Amides are generally stable functional groups, but they can undergo several important transformations.[20][21][22]

  • Hydrolysis: Under harsh acidic or basic conditions with heating, the amide can be hydrolyzed back to 4-hydroxycyclohexanecarboxylic acid and ammonia (or the corresponding ammonium/carboxylate salts).[20]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, (4-hydroxycyclohexyl)methanamine.[22][23]

  • Dehydration: Treatment with a dehydrating agent such as thionyl chloride (SOCl₂) can convert the primary amide into a nitrile, yielding 4-hydroxycyclohexane-1-carbonitrile.

Potential Applications and Future Directions

While specific applications for 4-Hydroxycyclohexane-1-carboxamide are not extensively documented, the structural motifs present in the molecule and the observed activities of related compounds suggest several promising avenues for research.

  • Medicinal Chemistry:

    • Anticancer Agents: Numerous carboxamide-containing molecules exhibit anticancer properties.[24][25] The cyclohexane scaffold provides a rigid framework for orienting pharmacophores, and the hydroxyl group can be used for further derivatization to improve solubility or target binding. Derivatives of cyclohexane-1-carboxamide have been investigated as inducers of apoptosis in cancer cell lines.[24][26]

    • Anticonvulsants: Certain cyclohexanecarboxamide derivatives have shown potent anticonvulsant effects in preclinical models.[27] The polarity and hydrogen bonding capacity of the hydroxyl group in 4-Hydroxycyclohexane-1-carboxamide could be explored to modulate central nervous system activity.

    • Enzyme Inhibitors: The carboxamide group is a common feature in many enzyme inhibitors. The overall structure could serve as a starting point for designing inhibitors of various enzymes, such as histone deacetylases (HDACs), where related hydroxamic acids have shown activity.[18]

  • Materials Science:

    • Polymer Monomers: The bifunctional nature of the molecule (hydroxyl and amide groups) makes it a potential monomer for the synthesis of polyamides and polyesters with incorporated cyclic structures, which could impart unique thermal and mechanical properties to the resulting polymers.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Hydroxycyclohexane-1-carboxamide is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

4-Hydroxycyclohexane-1-carboxamide is a molecule with a foundation of well-understood chemical principles governing its synthesis and reactivity. While specific experimental data for this compound is sparse in the public domain, its structural features make it a compelling target for further investigation. The presence of both a modifiable hydroxyl group and a robust carboxamide on a stereochemically defined cyclohexane ring provides a rich platform for the development of novel pharmaceuticals and advanced materials. This guide has aimed to provide the necessary technical insights for researchers to confidently incorporate this promising chemical entity into their research and development programs.

References

  • ResearchGate. (n.d.). Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. Retrieved from [Link]

  • Szostak, M., et al. (2017). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Amides (A-Level). Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity study of different amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0152597). Retrieved from [Link]

  • A Level Chemistry. (2025, January 4). Reactions of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxycyclohexane-1-carboxamide. Retrieved from [Link]

  • PubMed. (2025, June 1). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemsrc. (2025, August 26). CAS#:3685-22-1 | trans-4-Hydroxycyclohexanecarboxylic acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxycyclohexane-1-carboxamide (C7H13NO2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018, April 25). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Organic Letters. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... Retrieved from [Link]

  • J-GLOBAL. (n.d.). trans-4-Hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • The University of Texas at Austin. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1950). 283. 4-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility in various solvents. Retrieved from [Link]

Sources

Exploratory

Synthesis and Derivatization of 4-Hydroxycyclohexane-1-carboxamide: A Technical Guide for Drug Development

Structural Rationale & Medicinal Chemistry Significance In modern drug discovery, the architectural rigidity and predictable three-dimensional orientation of cycloaliphatic rings make them invaluable scaffolds. 4-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Medicinal Chemistry Significance

In modern drug discovery, the architectural rigidity and predictable three-dimensional orientation of cycloaliphatic rings make them invaluable scaffolds. 4-Hydroxycyclohexane-1-carboxamide (CAS: 1221724-30-6)[1] has emerged as a highly versatile building block in the synthesis of targeted therapeutics, including kinase inhibitors, nuclear receptor antagonists, and Proteolysis Targeting Chimeras (PROTACs)[2].

The molecule features two highly functionalizable poles: a secondary hydroxyl group at C4 and a primary carboxamide at C1. The stereochemistry of these substituents—specifically the trans-(1r,4r) configuration—is often critical. The trans geometry places both substituents in equatorial positions within the most stable chair conformation, providing a linear, extended vector that is ideal for spanning distinct binding pockets or serving as a rigid linker in bifunctional degronimers[2].

Core Synthesis Protocol: (1r,4r)-4-Hydroxycyclohexane-1-carboxamide

The synthesis of the primary carboxamide from its corresponding carboxylic acid requires precise conditions to prevent the epimerization of the C1 stereocenter and to ensure high yields. The following self-validating protocol outlines the optimal methodology[3].

Step-by-Step Methodology

Reagents:

  • (1r,4r)-4-Hydroxycyclohexanecarboxylic acid (1.0 eq, e.g., 38 mmol)

  • Ammonium chloride ( NH4​Cl ) (1.1 eq, 41 mmol)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq, 41 mmol)

  • Triethylamine (TEA) (3.0 eq, 113 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.5 M relative to the acid)

Procedure:

  • Preparation: Suspend (1r,4r)-4-Hydroxycyclohexanecarboxylic acid in anhydrous MeCN under an inert nitrogen atmosphere at room temperature.

  • Activation: Add HBTU and TEA sequentially to the suspension. Stir for 15 minutes.

    • Causality Check: HBTU is specifically selected over standard carbodiimides (like EDC) to minimize epimerization at the C1 position, ensuring the preservation of the trans stereochemistry. TEA acts as a non-nucleophilic base to drive the formation of the active benzotriazole ester.

  • Amidation: Introduce NH4​Cl to the activated mixture.

    • Causality Check: TEA deprotonates the solid ammonium chloride in situ, releasing free ammonia gas into the solution. This controlled release prevents the premature hydrolysis of the highly reactive HBTU-activated ester, which is a common failure point when using aqueous ammonia.

  • Reaction & Monitoring: Stir the reaction mixture at room temperature ( 20−25∘C ) for 16 hours. Reaction completion should be validated via LC-MS (monitoring for the disappearance of the acid mass[M-H]⁻ and appearance of the amide mass [M+H]⁺ at m/z 144.2).

  • Isolation: The product typically precipitates as a white solid. Filter the reaction mixture, wash the filter cake with cold MeCN, and dry under vacuum to afford the pure (1r,4r)-4-Hydroxycyclohexane-1-carboxamide.

Synthesis A 4-Hydroxycyclohexanecarboxylic Acid D 4-Hydroxycyclohexane-1-carboxamide A->D Amidation B Ammonium Chloride (NH4Cl) B->D Nitrogen Source C Coupling Agent (HBTU/TEA) C->D Activation E O-Silylation / Protection D->E Hydroxyl Mod. F Amide N-Alkylation D->F Amide Mod. G Targeted Therapeutics E->G Downstream F->G Downstream

Synthetic workflow of 4-Hydroxycyclohexane-1-carboxamide and its derivatives.

Derivatization Strategies

Once the core scaffold is synthesized, it can be orthogonally functionalized. The two primary pathways are O-protection/functionalization and N-alkylation/arylation.

Protocol: O-Silylation for Downstream Coupling

In complex syntheses (such as the development of Rad51 inhibitors), the secondary hydroxyl group must be protected to allow selective reactions at the carboxamide nitrogen[4].

Procedure:

  • Dissolve trans-4-hydroxycyclohexane-1-carboxamide (1.0 eq) in Dichloromethane (DCM).

  • Add Imidazole (2.0 eq) and tert-Butyl(chloro)diphenylsilane (TBDPS-Cl) (1.2 eq).

  • Stir at 26∘C for 12 hours.

  • Quench with 1N HCl, separate the organic phase, and wash with saturated aqueous NaHCO3​ .

  • Causality Check: Imidazole is utilized not only as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst. It reacts with TBDPS-Cl to form a highly reactive N-silylpyridinium intermediate, significantly accelerating the protection of the sterically hindered secondary hydroxyl group[4].

Applications in Targeted Therapeutics

Derivatives of 4-hydroxycyclohexane-1-carboxamide have demonstrated profound efficacy across multiple therapeutic domains. By modifying the nitrogen atom of the carboxamide or utilizing the hydroxyl group as a linker attachment point, medicinal chemists have successfully targeted diverse biological pathways.

Quantitative Summary of Derivative Applications
Derivative ClassTarget / PathwayBiological ApplicationKey Structural Modification
Benzothiazole Amides RIPK1 KinaseAcute Lung Injury (Necroptosis)N-substitution with fluorinated benzothiazole[5]
Arylsulfonamides 11β-HSD1Metabolic SyndromeN-substitution with substituted piperidines[6]
Bicyclic Amides RORγtAutoimmune Diseases (IBD, Psoriasis)N-alkylation with bridged bicyclic systems[7]
Degronimers (PROTACs) Cereblon E3 LigaseTargeted Protein DegradationHydroxyl esterification with E3 targeting ligands[2]
Mechanism of Action: PROTAC Degronimers

When incorporated into PROTACs, the cyclohexane scaffold acts as a rigid linker that bridges a target-binding ligand and an E3 ubiquitin ligase-recruiting ligand (such as a thalidomide derivative). The structural rigidity minimizes the entropic penalty of ternary complex formation, a critical factor for efficient ubiquitination and subsequent degradation by the 26S proteasome[2].

Mechanism Target Target Protein Ternary Ternary Complex Formation Target->Ternary Binds Ligand Degronimer Degronimer (PROTAC) Degronimer->Ternary Bridges Target & E3 E3 E3 Ubiquitin Ligase E3->Ternary Recruited by Degron Ub Polyubiquitination Ternary->Ub Proximity Transfer Proteasome Proteasome Degradation Ub->Proteasome Degradation Signal

Mechanism of targeted protein degradation via PROTAC derivatives.

Conclusion

The synthesis and derivatization of 4-Hydroxycyclohexane-1-carboxamide represent a cornerstone methodology in contemporary medicinal chemistry. By strictly controlling stereochemistry during the initial amidation and employing orthogonal protection strategies, researchers can leverage this scaffold to generate highly specific inhibitors and degronimers. As the field of targeted protein degradation and allosteric kinase inhibition expands, the utility of this rigid, bifunctional cycloaliphatic ring will continue to grow.

References

  • Heteroaryl compounds, compositions thereof, and their use as protein kinase inhibitors.Google Patents (WO2008051493A2).
  • Amine-linked c3-glutarimide degronimers for target protein degradation.Google Patents (WO2017197051A1).
  • Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Amido compounds and their use as pharmaceuticals (11β-HSD1 inhibitors).Google Patents (WO2006020598A2).
  • AMIDE COMPOUND (RORγt Inhibitors). European Patent Office - EP 3018123 A1. Available at:[Link]

  • Rad51 inhibitors.Google Patents (WO2019051465A1).
  • 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790. PubChem. Available at:[Link]

Sources

Foundational

Physical and chemical properties of 4-Hydroxycyclohexane-1-carboxamide

As drug discovery pivots towards increasingly complex modalities—such as targeted protein degradation (PROTACs) and allosteric kinase modulation—the demand for highly characterized, bifunctional aliphatic scaffolds has s...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots towards increasingly complex modalities—such as targeted protein degradation (PROTACs) and allosteric kinase modulation—the demand for highly characterized, bifunctional aliphatic scaffolds has surged. 4-Hydroxycyclohexane-1-carboxamide represents a quintessential building block in this paradigm.

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the physical, chemical, and pharmacological profiling of this molecule.

Structural Identity and Physicochemical Profiling

4-Hydroxycyclohexane-1-carboxamide is a cyclohexane derivative featuring two highly polar functional groups: a secondary hydroxyl group (-OH) and a primary carboxamide (-CONH₂). The relative spatial orientation of these groups dictates the molecule's physical stability and receptor binding kinetics.

The trans-isomer (1)[1] is of particular interest in medicinal chemistry. In its lowest-energy chair conformation, both functional groups occupy equatorial positions. This diequatorial orientation minimizes 1,3-diaxial steric strain, granting the trans-isomer superior thermodynamic stability compared to its cis counterpart.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C₇H₁₃NO₂[2]Defines the fundamental aliphatic scaffold.
Molecular Weight 143.18 g/mol [2]Low molecular weight allows for high ligand efficiency when incorporated into larger therapeutic molecules.
CAS Registry (Trans) 116941-10-7[1]Diequatorial conformation ensures maximum thermodynamic stability for rigid linker applications.
CAS Registry (General) 1221724-30-6[3]General identifier for racemic or mixed isomeric batches.
Topological Polar Surface Area 63.3 Ų[2]Falls well within the Lipinski Rule of 5 (<140 Ų), ensuring optimal membrane permeability and intracellular target engagement.
Hydrogen Bonding 2 Donors, 2 AcceptorsFacilitates strong, directional interactions within kinase or E3 ligase binding pockets.
Safety / Hazards H315, H319, H335[2]Necessitates standard PPE due to documented skin, eye, and respiratory irritation potential.

Pharmacological Activity and Pharmacokinetics

Beyond its utility as a synthetic building block, 4-Hydroxycyclohexane-1-carboxamide exhibits intrinsic biological activity that must be accounted for during preclinical development.

  • Enzyme Inhibition: The compound is a potent inhibitor of the enzyme monoamine oxidase (MAO). Because of its high membrane permeability, it has been successfully utilized in positron emission tomography (PET) studies to track intracellular MAO activity within rat hepatocytes[1].

  • Receptor Modulation: It actively inhibits the linkage of 5HT1A receptors with phospholipase C (PLC), a mechanism driven by its ability to block amine uptake pathways[1].

  • Species-Specific Metabolism: A critical pharmacokinetic (PK) consideration is its metabolic stability. The compound undergoes rapid hydrolysis when exposed to human erythrocytes, yet remains entirely stable in rat erythrocytes[1]. This profound species-specific metabolic disparity is a critical variable that must be modeled when translating preclinical rodent data into human clinical trials.

BioActivity Comp 4-Hydroxycyclohexane- 1-carboxamide MAO MAO Enzyme Inhibition Comp->MAO Potent Blockade Receptor 5HT1A Receptor Modulation Comp->Receptor Inhibits PLC Linkage Metab Erythrocyte Metabolism Comp->Metab PK Profiling Human Rapid Hydrolysis (Human) Metab->Human Species Specific Rat Metabolically Stable (Rat) Metab->Rat Species Specific

Fig 1. Pharmacological targets and species-specific metabolic pathways.

Experimental Protocol: Stereoretentive Synthesis

Objective: Synthesize 4-hydroxycyclohexane-1-carboxamide from 4-hydroxycyclohexanecarboxylic acid while strictly preserving the cis or trans stereocenter.

Causality of Reagent Selection: Traditional acyl chloride formation (e.g., using thionyl chloride) can lead to the formation of a cyclic lactone intermediate or cause epimerization at the alpha-carbon[4]. To prevent this, we utilize HATU, a mild uronium-based coupling agent. HATU facilitates rapid amidation at room temperature without compromising the secondary hydroxyl group or the stereocenter, eliminating the need for tedious protecting-group chemistry.

Step-by-Step Methodology
  • Carboxyl Activation:

    • Procedure: Dissolve 1.0 eq of 4-hydroxycyclohexanecarboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 30 minutes.

    • Self-Validation: Spot the reaction mixture on a silica TLC plate. Since the molecule lacks a UV chromophore, stain the plate with Potassium Permanganate (KMnO₄). The disappearance of the highly polar carboxylic acid spot confirms the complete formation of the activated ester.

  • Amidation:

    • Procedure: Add 2.0 eq of solid Ammonium Chloride (NH₄Cl) directly to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: Solid NH₄Cl is preferred over aqueous ammonia to maintain strictly anhydrous conditions during the initial coupling phase, preventing premature hydrolysis of the HATU-activated ester.

  • Quenching and Extraction:

    • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer repeatedly with a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1).

    • Self-Validation: The product's high polarity (TPSA 63.3 Ų) dictates that standard Ethyl Acetate extractions will result in poor recovery. The mixed solvent system ensures the mass balance is maintained.

  • Purification and Analytical Validation:

    • Procedure: Concentrate the organic layer in vacuo and purify via flash column chromatography using a Dichloromethane/Methanol gradient.

    • Self-Validation: Analyze the purified fractions via LC-MS. The presence of a dominant peak at m/z 144.1[M+H]⁺ and 166.1 [M+Na]⁺ in positive ion mode, coupled with a sharp, singular peak in the Evaporative Light Scattering Detector (ELSD) trace, confirms both the identity and absolute purity of the synthesized carboxamide.

SynthesisWorkflow SM 4-Hydroxycyclohexane- 1-carboxylic acid Act Carboxyl Activation (HATU, DIPEA, DMF) SM->Act Step 1: 0°C, 30 min Amid Amidation Reaction (NH4Cl, 0°C to RT) Act->Amid Step 2: RT, 12h Pur Purification (Silica Gel / LC-MS) Amid->Pur Step 3: Workup Prod 4-Hydroxycyclohexane- 1-carboxamide Pur->Prod Final Yield

Fig 2. Stereoretentive synthesis workflow for 4-Hydroxycyclohexane-1-carboxamide.

Applications in Advanced Therapeutics

Due to its optimal physicochemical properties, 4-Hydroxycyclohexane-1-carboxamide is heavily utilized across several cutting-edge therapeutic domains:

  • Targeted Protein Degradation (PROTACs): It is utilized as a highly polar, rigid linker component in the synthesis of amine-linked glutarimide degronimers. These bifunctional molecules recruit target proteins to cereblon-containing E3 ubiquitin ligases for proteasomal degradation[4].

  • Kinase Inhibitors: The scaffold is incorporated into novel benzothiazole derivatives designed to target Receptor-Interacting Protein Kinase 1 (RIPK1). These inhibitors have shown high efficacy in modulating the necroptosis pathway for the treatment of acute lung injury[5].

  • Metabolic Enzyme Inhibitors: The compound serves as a critical structural moiety in the development of sulfonamide-based Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors, which are being investigated for their ability to halt pyrimidine nucleotide synthesis in highly proliferative cellular disorders[6].

References

  • Title: CAS 116941-10-7: Cyclohexanecarboxamide, 4-hydroxy-, trans… Source: CymitQuimica URL
  • Title: 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 Source: PubChem URL
  • Title: 4-hydroxycyclohexane-1-carboxamide | 1221724-30-6 Source: Sigma-Aldrich URL
  • Title: WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation Source: Google Patents URL
  • Title: WO2021053403A1 - Sulfonamide inhibitors as ctps1 inhibitors Source: Google Patents URL
  • Title: Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

The Evolution and Application of 4-Hydroxycyclohexane-1-carboxamide in Modern Therapeutics: A Technical Whitepaper

Executive Summary 4-Hydroxycyclohexane-1-carboxamide (4-HCAM) has transitioned from a niche pharmacological probe into a highly versatile structural moiety in modern drug design. Originally synthesized to study monoamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxycyclohexane-1-carboxamide (4-HCAM) has transitioned from a niche pharmacological probe into a highly versatile structural moiety in modern drug design. Originally synthesized to study monoamine oxidase (MAO) inhibition and receptor linkages, its unique physicochemical properties—specifically the trans-configuration of its hydroxyl and carboxamide groups—have made it an invaluable building block in the synthesis of Targeted Protein Degradation (PROTAC) agents, Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, and novel Antibody-Drug Conjugates (ADCs). This whitepaper provides a comprehensive technical analysis of its discovery, structural evolution, and integration into contemporary therapeutic pipelines.

Historical Discovery: Neurological Probing and Metabolic Divergence

Early Pharmacological Profiling

The initial characterization of 4-HCAM focused on its potent inhibitory effects on monoamine oxidase (MAO)[1]. Researchers utilized the compound in positron emission studies to map MAO activity in rat hepatocytes, establishing its utility as a high-affinity neurological probe[1]. During these early studies, it was discovered that 4-HCAM effectively inhibits the linkage of 5HT1A receptors with phospholipase C[1].

Causality Insight: The uncoupling of the 5HT1A receptor from phospholipase C is not a direct allosteric effect; rather, it is driven by the compound's ability to potently inhibit amine uptake, which alters the local neurotransmitter concentration and subsequently desensitizes the downstream signaling cascade[1].

Pathway A 4-Hydroxycyclohexane- 1-carboxamide B Amine Uptake Inhibition A->B Induces C 5HT1A Receptor B->C Modulates D Phospholipase C Linkage C->D Inhibits E Downstream Signaling Blocked D->E Prevents

Mechanism of 5HT1A receptor and Phospholipase C linkage inhibition by 4-HCAM.

The Species-Specific Metabolic Paradox

A critical turning point in the history of 4-HCAM was the discovery of its extreme species-specific metabolic profile. When exposed to human erythrocytes, the compound metabolizes rapidly, undergoing quick hydrolysis into an amide form[1]. Conversely, it exhibits near-total metabolic stability in rat erythrocytes, showing no reactive hydrolysis[1].

Causality Insight: This metabolic divergence dictated the trajectory of its preclinical development. The rapid hydrolysis in human blood meant that systemic administration required structural rigidification or prodrug strategies to improve human half-life. Meanwhile, the rat model became the mandatory gold standard for baseline pharmacokinetic (PK) assays, as the compound's stability in rats allowed researchers to isolate its primary pharmacodynamic effects without the confounding variable of rapid degradation[1].

Metabolism A 4-HCAM Exposure B Human Erythrocytes A->B C Rat Erythrocytes A->C D Rapid Hydrolysis (Amide Form) B->D Fast Kinetics E Metabolically Stable C->E No Reaction

Species-specific metabolic stability of 4-HCAM in human versus rat erythrocytes.

Chemical Identity and Physicochemical Properties

The trans-configuration of 4-hydroxycyclohexane-1-carboxamide (CAS: 116941-10-7) is highly significant in medicinal chemistry. The spatial arrangement of the hydroxyl and amide groups on opposite faces of the cyclohexane ring minimizes steric clash while maximizing the compound's ability to engage in bidirectional hydrogen bonding with biological targets[1].

Table 1: Physicochemical Profile of 4-Hydroxycyclohexane-1-carboxamide

PropertyValueSource
CAS Number 116941-10-7[1]
Molecular Formula C7H13NO2[2][3]
Molecular Weight 143.18 g/mol [2][3]
SMILES String NC(=O)C1CCC(O)CC1[3]
XlogP (Predicted) -0.3[2]
Topological Polar Surface Area 63.3 Ų[2]

Advanced Pharmacological Applications

Targeted Protein Degradation (PROTACs)

In contemporary drug design, 4-HCAM derivatives are heavily utilized in the synthesis of amine-linked C3-glutarimide degronimers[4]. These bifunctional PROTAC molecules leverage the carboxamide functionality to recruit Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins[4].

PROTAC POI Target Protein Ligand Targeting Ligand POI->Ligand Linker PEG/Alkyl Linker Ligand->Linker Degron 4-HCAM Degron Linker->Degron E3 Cereblon E3 Ligase Degron->E3

Structural role of 4-HCAM as a degron moiety in PROTAC-mediated protein degradation.

Necroptosis Inhibition via RIPK1

4-HCAM serves as a crucial terminal moiety in novel benzothiazole derivatives designed to target Receptor-Interacting Protein Kinase 1 (RIPK1), a primary driver of the necroptosis pathway implicated in Acute Lung Injury (ALI)[5].

Causality Insight: Earlier iterations of RIPK1 inhibitors utilized cyclopropyl or t-butoxy substitutions, which yielded moderate activity[5]. By substituting these with a 4-hydroxycyclohexane-1-carboxamide moiety (e.g., Compound 7), researchers significantly enhanced the molecule's binding affinity. The hydroxyl group acts as a critical hydrogen bond donor/acceptor deep within the RIPK1 kinase pocket, stabilizing the inhibitor-kinase complex and drastically lowering the EC50[5].

Table 2: Comparative Anti-Necroptosis Activity of RIPK1 Inhibitors

CompoundStructural ModificationEC50 (nM)
TAK-632 Reference Kinase Inhibitor1440
Compound 3 t-Butoxy substitution136
Compound 2 Cyclohexyl insertion variant71.2
Compound 1 Cyclohexyl insertion variant50.5

Data derived from novel benzothiazole derivative studies targeting the necroptosis pathway[5].

Additional Therapeutic Pipelines

Beyond PROTACs and RIPK1, the 4-HCAM moiety is utilized in synthesizing sulfonamide inhibitors targeting cytidine triphosphate synthase 1 (CTPS1) for cell proliferation disorders[6], and as a highly stable payload linker in Camptothecin-based Antibody-Drug Conjugates (ADCs)[7].

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity reproducibility in the laboratory, the following protocols detail the synthesis and metabolic profiling of 4-HCAM derivatives using self-validating methodologies.

Protocol 1: Synthesis of RIPK1 Inhibitor via Amidation

Objective: Couple 4-hydroxycyclohexane-1-carboxamide to a benzothiazole core to yield the highly potent RIPK1 inhibitor, Compound 7[5].

  • Preparation: Dissolve the amine-functionalized benzothiazole intermediate (1.0 equiv) and 4-hydroxycyclohexane-1-carbonyl chloride (1.1 equiv) in anhydrous Dichloromethane (DCM, 0.1M) at 0 °C[4][5].

  • Catalysis: Dropwise add Triethylamine (TEA, 3.0 equiv).

    • Causality: TEA is strictly required to neutralize the HCl byproduct generated during the acyl substitution. Failing to neutralize HCl will result in the acidic degradation of the benzothiazole core and stall the reaction equilibrium[4].

  • Reaction: Stir the mixture at ambient temperature for 18 hours under an inert argon atmosphere[4].

  • Quenching & Extraction: Quench the reaction with ice-water.

    • Causality: Ice-water rapidly precipitates the hydrophobic product while keeping any unreacted acyl chloride hydrolyzed in the aqueous phase, preventing downstream contamination[4]. Extract the aqueous layer three times with Ethyl Acetate (EtOAc)[4][5].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (10–25% EtOAc in petroleum ether)[5].

  • Self-Validation Checkpoint: Perform LC-MS and 1H NMR (500 MHz, DMSO-d6).

    • Pass Criteria: Confirm the presence of the carboxamide proton peak (δ ~10.10 ppm) and the hydroxyl proton[5]. Do not proceed to biological assays if purity is <95%.

Protocol 2: Erythrocyte Metabolic Stability Assay

Objective: Quantify the species-specific hydrolysis of 4-HCAM in human vs. rat erythrocytes[1].

  • Incubation: Spike 4-HCAM (1 µM final concentration) into fresh human and rat erythrocyte suspensions (hematocrit 45%) buffered in PBS (pH 7.4).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Termination: Immediately quench samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures the erythrocyte enzymes, halting hydrolysis at the exact time point. Tolbutamide provides a stable, structurally distinct reference peak in LC-MS/MS that does not overlap with 4-HCAM, allowing for accurate normalization of ionization fluctuations.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet precipitated proteins.

  • Quantification: Analyze the clean supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint: Calculate the intrinsic clearance (CL_int).

    • Pass Criteria: Human erythrocytes must show a rapid decay curve (high CL_int), while rat erythrocytes must yield a flat line (near-zero CL_int)[1]. If rat samples show degradation, discard the batch and check for bacterial contamination or buffer pH shifts.

References

[2] Title: 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 Source: PubChem (NIH) URL:[Link]

[3] Title: 4-hydroxycyclohexane-1-carboxamide | 116941-10-7; 1221724-30-6 Source: Molport URL:[Link]

[4] Title: WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation Source: Google Patents URL:

[7] Title: CN115557962A - Novel camptothecin compound and preparation method and application thereof Source: Google Patents URL:

[5] Title: Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

[6] Title: WO2021053403A1 - Sulfonamide inhibitors as ctps1 inhibitors Source: Google Patents URL:

Sources

Foundational

4-Hydroxycyclohexane-1-carboxamide: A Comprehensive Technical Guide on Pharmacological Activity and Synthetic Applications

Executive Summary 4-Hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂) is a highly versatile cycloaliphatic compound that bridges the gap between direct pharmacological intervention and advanced synthetic drug design. As a dire...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂) is a highly versatile cycloaliphatic compound that bridges the gap between direct pharmacological intervention and advanced synthetic drug design. As a direct agent, it serves as a potent monoamine oxidase (MAO) inhibitor[1]. As a synthetic scaffold, its rigid, non-aromatic cyclohexane ring provides a critical vector for escaping "flatland" in medicinal chemistry, improving the pharmacokinetic properties of complex molecules such as PROTACs (Proteolysis Targeting Chimeras)[2] and Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors[3].

This whitepaper provides an in-depth analysis of its structural biology, mechanistic pathways, and field-proven experimental protocols for integration into modern drug development pipelines.

Physicochemical Profiling & Structural Biology

The molecular architecture of 4-hydroxycyclohexane-1-carboxamide features a cyclohexane ring substituted with a hydroxyl group (-OH) at position 4 and a carboxamide group (-CONH₂) at position 1[4].

Stereochemical Causality

The stereochemistry of this compound—specifically the cis and trans configurations—dictates its utility in drug design. The trans-isomer (e.g., CAS 116941-10-7) is thermodynamically favored in medicinal chemistry because both the bulky hydroxyl and carboxamide groups can adopt equatorial positions in the chair conformation[1]. This minimizes 1,3-diaxial steric clashes, resulting in a highly stable, rigid vector. When designing kinase inhibitors or PROTAC linkers, this rigidity reduces the entropic penalty upon binding to the target protein's active site, thereby increasing overall binding affinity.

Quantitative Data: Physicochemical Properties
PropertyValueCausality / Significance
Molecular Formula C₇H₁₃NO₂Standard building block mass for fragment-based drug discovery.
Molecular Weight 143.18 g/mol [4]Low molecular weight allows for downstream conjugation without exceeding Lipinski's Rule of 5 limits.
Topological Polar Surface Area (TPSA) 63.3 Ų[4]Optimal for hydrogen bonding; allows moderate membrane permeability.
XlogP (Predicted) -0.3[5]Highly hydrophilic; improves the aqueous solubility of lipophilic drug payloads.

Direct Pharmacological Activity: Monoamine Oxidase & 5HT1A Modulation

Beyond its use as a scaffold, 4-hydroxycyclohexane-1-carboxamide exhibits direct, potent biological activity. It is a recognized inhibitor of the enzyme monoamine oxidase (MAO) and is frequently utilized in positron emission studies to map MAO activity in hepatocytes[1].

Furthermore, the compound modulates the 5HT1A receptor pathway. By inhibiting amine uptake, it effectively uncouples the linkage between 5HT1A receptors and phospholipase C (PLC)[1].

Translational Warning (Species-Specific Metabolism): When translating rodent data to human trials, researchers must account for its distinct metabolic profile. The compound hydrolyzes rapidly into an amide form when exposed to human erythrocytes, whereas it remains stable in rat erythrocytes[1]. This pharmacokinetic divergence necessitates careful calibration of dosing regimens during preclinical-to-clinical transitions.

MAO_Pathway Compound 4-Hydroxycyclohexane- 1-carboxamide MAO Monoamine Oxidase (MAO) Enzyme Compound->MAO Potent Inhibition AmineUptake Amine Uptake Mechanism Compound->AmineUptake Inhibits Receptor 5HT1A Receptor AmineUptake->Receptor Modulates PLC Phospholipase C (PLC) Receptor->PLC Uncoupled Linkage

Figure 1: Pharmacological modulation of MAO and 5HT1A-PLC linkage by the carboxamide.

Role as a Privileged Scaffold in Advanced Drug Design

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of Targeted Protein Degradation, 4-hydroxycyclohexane-1-carboxamide is utilized to synthesize amine-linked C3-glutarimide degronimers[2]. The hydroxyl group serves as a highly stable anchor point for alkyl or PEG linkers via etherification, while the carboxamide group maintains a rigid spatial orientation necessary to recruit Cereblon (CRBN) E3 ubiquitin ligases without inducing steric occlusion.

PROTAC_Workflow Substrate 4-Hydroxycyclohexane- 1-carboxamide Linker Amine-Linked Alkyl/PEG Chain Substrate->Linker Conjugation Degron Cereblon (CRBN) E3 Ligase Binder Linker->Degron Attachment Target Target Protein Ligand Linker->Target Attachment Complex Bifunctional Degronimer (PROTAC) Degron->Complex Assembly Target->Complex Assembly

Figure 2: Workflow for assembling bifunctional degronimers using the carboxamide scaffold.

RIPK1 Inhibitors for Acute Lung Injury (ALI)

Recent breakthroughs have integrated this scaffold into novel benzothiazole derivatives to target Receptor-Interacting Protein Kinase 1 (RIPK1), a primary driver of the necroptosis pathway in Acute Lung Injury (ALI) and Systemic Inflammatory Response Syndrome (SIRS)[3].

By inserting the cyclohexyl moiety into the kinase binding pocket, researchers achieved a massive leap in selectivity. The compound SZM-1209, which features this exact structural motif, demonstrated profound anti-necroptotic activity by perfectly filling the hydrophobic sub-pocket of RIPK1 while avoiding the ATP-binding pocket of RIPK3[6].

Compound / DerivativeTargetEC₅₀ (Anti-necroptosis)Kinase Selectivity (K_d)
TAK-632 (Reference) RIPK1 / RIPK31440 nMDual-targeting (Low Selectivity)
SZM-1209 RIPK122.4 nM[3]RIPK1: 85 nM | RIPK3: >10,000 nM

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly defined.

Protocol 1: Synthesis of 4-Hydroxycyclohexane-1-carboxamide via Amidation

Objective: Convert 4-hydroxycyclohexanecarboxylic acid to its primary amide.

  • Activation: Dissolve 1.0 equivalent of trans-4-hydroxycyclohexanecarboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Coupling Reagent Addition: Add 1.2 equivalents of HATU. Causality: HATU is selected over standard EDC/NHS because the secondary carboxylic acid on the cyclohexane ring is sterically hindered; HATU accelerates the formation of the active ester and prevents epimerization of the stereocenter.

  • Amine Introduction: Add 3.0 equivalents of ammonium chloride (NH₄Cl) followed dropwise by 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0 °C.

  • Reaction & Validation: Stir at room temperature for 16 hours. Monitor via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain).

  • Workup (Self-Validation): Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to completely remove DMF, which otherwise causes false-positive mass signals. Dry over Na₂SO₄, filter, and concentrate.

  • Confirmation: Confirm product via LC-MS. The target mass should yield an m/z of 144.1 [M+H]⁺[7].

Protocol 2: Integration into Benzothiazole Scaffolds (RIPK1 Inhibitors)

Objective: Couple the carboxamide intermediate to a fluorinated benzothiazole core.

  • Preparation: To a stirred solution of the benzothiazole amine core (1.0 equiv.) in Dichloromethane (DCM, 0.1M), add triethylamine (3.0 equiv.)[2].

  • Acylation: Cool the system to 0 °C. Causality: Maintaining 0 °C is critical to suppress the formation of di-acylated side products and to preserve the trans-configuration of the cyclohexane ring.

  • Addition: Slowly add 4-hydroxycyclohexane-1-carbonyl chloride (1.1 equiv.) dropwise.

  • Isolation: Stir at ambient temperature for 18 hours. Quench with ice-water to hydrolyze any unreacted acid chloride. Extract with EtOAc, purify via silica gel chromatography (10–25% EtOAc in petroleum ether), and verify the pure fraction via ¹H NMR (DMSO-d₆)[8].

References

  • PubChem. 4-Hydroxycyclohexane-1-carboxamide (CID 14022790). National Center for Biotechnology Information. URL: [Link]

  • Amine-linked c3-glutarimide degronimers for target protein degradation. World Intellectual Property Organization (WO2017197051A1).
  • Zhang, X., et al. (2023). Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway. Journal of Medicinal Chemistry, 66(7), 5261-5278. URL: [Link]

  • Heteroaryl compounds, compositions thereof, and their use as protein kinase inhibitors. European Patent Office (EP2090577B1).

Sources

Exploratory

Stereoisomers of 4-Hydroxycyclohexane-1-carboxamide

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive exploration of the stereoisomers of 4-hydroxycyclohexane-1-carboxamide, a molecule of interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive exploration of the stereoisomers of 4-hydroxycyclohexane-1-carboxamide, a molecule of interest in medicinal chemistry and drug development. We delve into the structural nuances of its four distinct stereoisomers, presenting a logical and field-proven framework for their synthesis, diastereomeric separation, and enantiomeric resolution. The methodologies detailed herein are grounded in established analytical principles, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes. This document serves as a critical resource for researchers and drug development professionals, offering detailed protocols for chromatographic separation, structural elucidation, and the rationale for stereoisomeric purity in pharmaceutical science.

Introduction: The Imperative of Stereoisomerism

In modern drug development, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit dramatically different pharmacological, metabolic, and toxicological profiles.[1][2] The tragic history of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1]

The molecule 4-hydroxycyclohexane-1-carboxamide presents a classic case of stereochemical complexity. It possesses two stereocenters at carbons C1 and C4, giving rise to a total of four possible stereoisomers. These isomers can be grouped into two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers. The spatial arrangement of the hydroxyl (-OH) and carboxamide (-CONH2) groups dictates not only the molecule's physical properties but also its potential interactions with chiral biological targets like enzymes and receptors.[3]

Therefore, the ability to selectively synthesize, separate, and characterize each of these four isomers is not merely an academic exercise but a regulatory and scientific necessity for any potential therapeutic application.[2] This guide outlines the strategic workflows required to achieve this, moving from mixed isomer synthesis to the isolation of single, enantiomerically pure compounds.

Structural Analysis of the Four Stereoisomers

The core structure consists of a cyclohexane ring substituted at the 1- and 4-positions. The relationship between the hydroxyl and carboxamide groups can be either cis (on the same side of the ring) or trans (on opposite sides). Within each of these diastereomeric forms, a pair of enantiomers exists.

  • Trans Isomers: (1R,4R)-4-hydroxycyclohexane-1-carboxamide and (1S,4S)-4-hydroxycyclohexane-1-carboxamide.

  • Cis Isomers: (1R,4S)-4-hydroxycyclohexane-1-carboxamide and (1S,4R)-4-hydroxycyclohexane-1-carboxamide.

The relationship between these isomers is visualized below. An enantiomeric pair are mirror images, while any cis isomer is a diastereomer of any trans isomer.

G cluster_trans trans-Diastereomer cluster_cis cis-Diastereomer T1 (1R,4R) T2 (1S,4S) T1->T2 Enantiomers C1 (1R,4S) T1->C1 Diastereomers C2 (1S,4R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Caption: Stereoisomeric relationships of 4-hydroxycyclohexane-1-carboxamide.

Synthetic Strategy: From Precursor to Isomer Mixture

A common and practical route to 4-hydroxycyclohexane-1-carboxamide involves the synthesis of the corresponding carboxylic acid followed by amidation. The key stereochemical step is typically the reduction of a 4-oxocyclohexane precursor, which establishes the cis/trans relationship of the hydroxyl group relative to the group at C1.

A generalized synthetic pathway begins with methyl 4-oxocyclohexane-1-carboxylate.

  • Reduction of Ketone: The ketone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄). This step is often not perfectly stereoselective and yields a mixture of cis and trans hydroxy esters. The ratio can be influenced by the choice of reducing agent and reaction conditions, but a mixture is the most common outcome.

  • Amidation: The resulting mixture of methyl cis- and trans-4-hydroxycyclohexane-1-carboxylate is then converted to the corresponding carboxamides. This is typically achieved by treatment with ammonia. This step does not affect the stereocenters.

This approach reliably produces a mixture of all four stereoisomers, which then serves as the starting material for the critical separation and resolution workflows.

Diastereomeric Separation: Isolating the Cis and Trans Racemates

Before enantiomers can be resolved, the diastereomers must be separated. Because diastereomers have different physical properties (e.g., polarity, boiling point, solubility), they can be separated using standard chromatographic techniques.[4] High-Performance Liquid Chromatography (HPLC) is the method of choice for its efficiency and scalability.

Protocol: Reverse-Phase HPLC for Cis/Trans Separation

The causality behind this choice lies in the polarity difference between the cis and trans isomers. The trans isomer, with its hydroxyl and carboxamide groups on opposite sides, often exhibits a slightly different polarity and interaction profile with the stationary phase compared to the cis isomer.

1. Column and Mobile Phase Selection:

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.
  • Mobile Phase: A simple isocratic mobile phase of water and a polar organic solvent like acetonitrile (MeCN) or methanol is typically effective.[5] No complex buffers are needed for these neutral compounds.
  • Detector: UV detection at a low wavelength (~210 nm) is suitable due to the presence of the amide chromophore.

2. Step-by-Step Methodology:

  • Prepare a stock solution of the crude mixture of isomers in the mobile phase.
  • Set up the HPLC system with a C18 column, equilibrated with a starting mobile phase composition (e.g., 80:20 Water:MeCN).
  • Inject a small volume (e.g., 10 µL) of the sample.
  • Run the isocratic method for a sufficient time (e.g., 15-20 minutes) to allow for the elution of both peaks.
  • Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5). Increasing the water content will generally increase retention times and may improve separation.

3. Data Presentation: Expected Chromatographic Results

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Water:Acetonitrile (85:15 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Expected Rt (Isomer A) ~8.5 min (cis or trans)
Expected Rt (Isomer B) ~9.8 min (trans or cis)
Expected Resolution > 2.0

Note: The elution order of cis and trans isomers depends on the specific interactions and must be confirmed by characterization techniques like NMR.

Once the analytical method is established, it can be scaled up to preparative HPLC to isolate gram quantities of the racemic cis and racemic trans isomers. The collected fractions are then concentrated, yielding two separate racemic mixtures ready for chiral resolution.

Chiral Resolution: The Path to Enantiopurity

With the diastereomers separated, the next critical task is to resolve each racemic pair into its constituent enantiomers. Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most widely used and efficient method in the pharmaceutical industry.[3][6]

The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies of formation, leading to different retention times on the column.[6] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are exceptionally versatile and often provide successful separations for a broad range of compounds.[1]

Workflow: Chiral HPLC Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. This self-validating workflow ensures that the optimal stationary and mobile phases are identified.

Caption: Workflow for Chiral HPLC Method Development.

Protocol: Chiral Resolution of the trans-Racemate

1. Column Screening:

  • Objective: To identify a CSP that shows chiral recognition.
  • Columns: Screen a set of polysaccharide columns, for example:
  • Amylose tris(3,5-dimethylphenylcarbamate) based CSP
  • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
  • Amylose tris(1-phenylethylcarbamate) based CSP
  • Cellulose tris(4-methylbenzoate) based CSP[6]
  • Mobile Phases: Use two standard mobile phase systems for screening:
  • Normal Phase: Heptane / Isopropanol (IPA)
  • Polar Organic Mode: Acetonitrile or Methanol

2. Step-by-Step Screening Methodology:

  • Prepare a ~1 mg/mL solution of the trans-racemate in the mobile phase.
  • For each column, perform two injections using standard gradient or isocratic conditions for both normal phase and polar organic modes.
  • Analyze the chromatograms for any sign of peak splitting or separation, which indicates a "hit".

3. Data Presentation: Typical CSP Screening Results (trans-racemate)

CSP TypeMobile PhaseResult
Amylose tris(3,5-dimethylphenylcarbamate)Heptane:IPA (80:20)Partial Separation (Rs = 1.2)
Cellulose tris(3,5-dimethylphenylcarbamate)Heptane:IPA (80:20)No Separation
Amylose tris(3,5-dimethylphenylcarbamate)Acetonitrile:Methanol (50:50)No Separation
Cellulose tris(4-methylbenzoate)Heptane:IPA (90:10)Baseline Separation (Rs = 2.5)

4. Method Optimization:

  • Based on the screen, the Cellulose tris(4-methylbenzoate) CSP is the clear choice.
  • Fine-tune the Heptane:IPA ratio to optimize resolution and analysis time. For instance, increasing the IPA content will decrease retention times.
  • Once optimized, this analytical method can be used for purity checks and scaled to preparative chromatography to isolate each of the two trans enantiomers. The entire process is then repeated for the cis-racemate.

Structural Elucidation and Absolute Configuration

Separation alone is insufficient; the identity and absolute configuration of each isolated isomer must be unequivocally confirmed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the cis or trans configuration. The coupling constants of the protons at C1 and C4, and the chemical shifts, are highly sensitive to their relative stereochemistry.

  • X-Ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a chiral molecule.[7] By obtaining a suitable crystal of a single enantiomer, its three-dimensional structure can be determined, unambiguously assigning the (R) or (S) configuration to each stereocenter.

  • Chiral HPLC: The developed analytical method serves as the quality control tool to determine the enantiomeric excess (e.e.) of the purified samples, ensuring they meet the high purity standards (>99.5% e.e.) required for pharmaceutical use.

Conclusion: A Framework for Stereoisomeric Control

The stereoselective analysis of 4-hydroxycyclohexane-1-carboxamide is a multi-step process that demands a systematic and logical approach. By first synthesizing a mixture of isomers, followed by a robust diastereomeric separation via reverse-phase HPLC, we can isolate the constituent racemates. Each racemate can then be resolved into its individual enantiomers using a carefully developed chiral HPLC method, typically employing polysaccharide-based stationary phases. The final, crucial step involves definitive structural confirmation using spectroscopic and crystallographic techniques. This comprehensive workflow provides the necessary control over stereochemistry, a non-negotiable requirement for the advancement of any chiral candidate in the modern drug development pipeline.

References

  • ResearchGate. (2025). Analgesic Activity of Substituted 4-Hydroxy-2-Oxocyclohexane-1-Carboxamides and Their Dehydration Products. Pharmaceutical Chemistry Journal. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. RSC Publishing. [Link]

  • PubChem. (n.d.). 4-Hydroxycyclohexane-1-carboxamide. National Center for Biotechnology Information. [Link]

  • Bereznitski, Y. et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society. [Link]

  • Kašpar, M. et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives. [Link]

  • SIELC Technologies. (n.d.). HPLC separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

  • Royal Society of Chemistry. (n.d.). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. [Link]

  • PubChemLite. (n.d.). 4-hydroxycyclohexane-1-carboxamide (C7H13NO2). [Link]

  • ResearchGate. (n.d.). Synthesis and polymerization of 4-hydroxycyclohexane carboxylic acids. [Link]

  • Royal Society of Chemistry. (1950). 4-Hydroxycyclohexane-1-carboxylic acid. Journal of the Chemical Society. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (1980). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Journal of Chromatography A. [Link]

  • Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

Sources

Foundational

4-Hydroxycyclohexane-1-carboxamide: Chemical Profiling, Synthetic Methodologies, and Applications in Advanced Drug Design

Executive Summary 4-Hydroxycyclohexane-1-carboxamide is a highly versatile, bifunctional alicyclic scaffold that has garnered significant attention in medicinal chemistry and advanced drug design. Functioning both as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxycyclohexane-1-carboxamide is a highly versatile, bifunctional alicyclic scaffold that has garnered significant attention in medicinal chemistry and advanced drug design. Functioning both as a potent pharmacophore and a conformationally restricted structural linker, this compound bridges the gap between traditional small-molecule inhibition and next-generation modalities like Targeted Protein Degradation (PROTACs). This whitepaper provides an in-depth technical analysis of its chemical identity, stereochemical dynamics, pharmacological mechanisms, and validated synthetic protocols.

Chemical Identity and Nomenclature

The compound is characterized by a cyclohexane ring substituted with a hydroxyl group and a carboxamide group at the 1,4-positions[1]. This structural arrangement allows it to act as both a hydrogen bond donor and acceptor, making it an ideal candidate for target-directed library synthesis.

  • IUPAC Name: 4-hydroxycyclohexane-1-carboxamide[2]

  • Primary Synonyms: 4-hydroxycyclohexanecarboxamide; Cyclohexanecarboxamide, 4-hydroxy-; trans-4-Hydroxycyclohexanecarboxamide[2]

Table 1: Chemical Identifiers & Isomeric Variations
Isomer / FormCAS NumberSMILESPrimary Research Application
Unspecified 1221724-30-6NC(=O)C1CCC(O)CC1General screening, combinatorial library synthesis
trans-Isomer 116941-10-7O=C(N)[C@H]1CCCC1MAO inhibition, PROTAC linkers, Kinase inhibitors
cis-Isomer 19556-97-9O=C(N)[C@H]1CCCC1Receptor modulation and structure-activity relationship (SAR) studies

Physicochemical Properties & Stereochemistry

The relative positioning of the hydroxyl and carboxamide groups dictates the molecule's spatial geometry. The trans-isomer (CAS 116941-10-7) is particularly significant in drug development[1]. In its lowest-energy chair conformation, the trans-isomer adopts a diequatorial arrangement. This minimizes 1,3-diaxial steric clashes and optimally projects the polar functional groups outward, facilitating robust hydrogen bonding with biological targets[1].

Table 2: Physicochemical & Pharmacokinetic Properties
PropertyValueMechanistic Implication
Molecular Weight 143.18 g/mol Highly ligand-efficient fragment (LE > 0.3)[2]
Formula C7H13NO2Low lipophilicity, favorable for oral bioavailability[2]
XLogP (Predicted) -0.3High aqueous solubility; minimal non-specific hydrophobic binding[2]
Topological Polar Surface Area 63.3 ŲExcellent membrane permeability; optimal for CNS penetration[2]
Hydrogen Bond Donors 3 (OH, NH2)Strong directional binding to target active sites[2]

Pharmacological Activity & Metabolic Profiling

4-Hydroxycyclohexane-1-carboxamide exhibits distinct biological activities that make it a valuable tool compound and API building block:

  • Enzyme Inhibition: The compound acts as a potent inhibitor of monoamine oxidase (MAO)[1]. Due to this high affinity, it has been utilized in positron emission studies to evaluate MAO activity in rat hepatocytes[1].

  • Receptor Modulation: It inhibits the linkage of 5-HT1A receptors with phospholipase C[1]. Mechanistically, this is likely driven by the compound's ability to inhibit amine uptake, thereby disrupting downstream secondary messenger signaling[1].

  • Metabolic Stability & Species Differences: A critical consideration for preclinical translation is its species-dependent metabolic profile. While the compound remains stable in rat models, it metabolizes rapidly in humans[1]. Specifically, it undergoes quick hydrolysis into an alternative amide form when exposed to human erythrocytes, driven by species-specific amidase/esterase activity[1].

G Compound 4-Hydroxycyclohexane- 1-carboxamide MAO Monoamine Oxidase (MAO) Compound->MAO Potent Inhibition HT1A 5-HT1A Receptor Compound->HT1A Modulates Metabolism Erythrocyte Hydrolysis (Human) Compound->Metabolism Rapid Turnover PLC Phospholipase C Linkage HT1A->PLC Inhibits Linkage

Fig 1. Pharmacological pathways and metabolic interactions of 4-hydroxycyclohexane-1-carboxamide.

Applications in Advanced Therapeutics

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, the rigid cyclohexane scaffold is increasingly utilized as a structural linker (degronimer) to connect target-binding ligands to E3 ubiquitin ligases (such as cereblon)[3].

  • Causality for Selection: The conformational restriction of the cyclohexane ring significantly reduces the entropic penalty during ternary complex formation compared to highly flexible, linear PEG chains[3]. This rigidity ensures a precise spatial vector, enhancing the ubiquitination efficiency of the target protein.

Kinase Inhibition (Necroptosis Pathway)

Derivatives incorporating the 4-hydroxycyclohexane-1-carboxamide moiety have been successfully synthesized as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors[4]. For example, novel benzothiazole derivatives utilizing this scaffold have demonstrated high efficacy in treating acute lung injury by blocking the necroptosis pathway[4].

Experimental Methodologies: Synthesis & Integration

To ensure high-fidelity integration of the 4-hydroxycyclohexane-1-carboxamide scaffold into larger drug molecules, the following self-validating protocol details the synthesis of the trans-amide from its corresponding carboxylic acid.

Protocol: Synthesis of trans-4-Hydroxycyclohexane-1-carboxamide via Amidation

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF provides optimal solvation for the highly polar alicyclic starting material and stabilizes the polar transition states during coupling.

Step 2: Carboxyl Activation

  • Action: Cool the solution to 0 °C. Add HATU (1.2 eq) followed dropwise by N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 30 minutes.

  • Causality: HATU is selected over traditional carbodiimides (e.g., EDC/DCC) because its fused HOAt moiety accelerates the reaction and minimizes epimerization at the C1 position, strictly preserving the critical trans-stereochemistry. DIPEA serves as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without interfering with the active ester intermediate.

Step 3: Nucleophilic Amidation

  • Action: Introduce ammonium chloride (1.5 eq) directly into the reaction mixture. Allow the reaction to slowly warm to room temperature (25 °C) and stir for 12 hours.

  • Causality: Ammonium chloride, in the presence of excess DIPEA, generates in situ ammonia gas, which acts as the nucleophile to attack the activated ester, forming the primary carboxamide.

Step 4: Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer repeatedly with a polar organic solvent (e.g., 10% Isopropanol in Chloroform or pure Ethyl Acetate).

  • Causality: The aqueous base neutralizes residual acids and washes away the highly water-soluble DMF and HATU byproducts (tetramethylurea), leaving the target amide in the organic phase.

Step 5: Validation & Quality Control (Self-Validating System)

  • Action: Concentrate the organic layer in vacuo. Confirm product formation via LC-MS (expected m/z [M+H]+ = 144.1). Perform 1H NMR (DMSO-d6) to verify stereochemical integrity.

  • Causality: In the 1H NMR spectrum, the axial proton at C4 (geminal to the hydroxyl group) should appear as a broad multiplet around δ 3.3–3.5 ppm. A large coupling constant (J > 10 Hz) confirms the proton is axial, thereby validating the diequatorial (trans) conformation of the synthesized product.

G Step1 trans-4-Hydroxycyclohexane- 1-carboxylic acid Step2 Activation Phase (HATU, DIPEA, DMF, 0°C) Step1->Step2 Carboxyl Activation Step3 Amidation Phase (NH4Cl, 25°C, 12h) Step2->Step3 Nucleophilic Attack Step4 trans-4-Hydroxycyclohexane- 1-carboxamide Step3->Step4 Purification & QC

Fig 2. Step-by-step synthetic workflow for the amidation of the cyclohexane scaffold.

References

  • CAS 116941-10-7: Cyclohexanecarboxamide, 4-hydroxy-, trans… Source: CymitQuimica URL:1

  • 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 Source: PubChem URL:2

  • WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation Source: Google Patents URL:3

  • Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL:4

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for 4-Hydroxycyclohexane-1-carboxamide in Pharmacological Profiling and Targeted Therapeutics

Introduction and Mechanistic Overview 4-Hydroxycyclohexane-1-carboxamide (CAS: 116941-10-7) is a highly versatile bifunctional cyclohexane derivative. In pharmacological research, it acts as a potent inhibitor of monoami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

4-Hydroxycyclohexane-1-carboxamide (CAS: 116941-10-7) is a highly versatile bifunctional cyclohexane derivative. In pharmacological research, it acts as a potent inhibitor of monoamine oxidase (MAO) and disrupts the linkage between 5HT1A receptors and phospholipase C (PLC) [1]. In medicinal chemistry, its trans-configuration and dual functional groups (hydroxyl and carboxamide) make it an ideal synthetic building block for developing targeted protein degraders (Degronimers/PROTACs) and highly selective kinase inhibitors, such as RIPK1 inhibitors for acute lung injury [2].

Critical Mechanistic Caveat: This compound exhibits profound species-specific metabolic profiles. It hydrolyzes rapidly into an amide form in the presence of human erythrocytes but remains highly stable in rat erythrocytes[1]. Consequently, rat models (e.g., rat hepatocytes or cortical slices) are the gold standard for in vitro and in vivo assays utilizing this compound as a direct pharmacological probe.

Pharmacological Profiling: MAO Inhibition and Receptor Uncoupling

Causality in Experimental Design

When studying 5HT1A receptor signaling, researchers often face off-target effects from amine uptake mechanisms. 4-Hydroxycyclohexane-1-carboxamide is employed specifically because it inhibits amine uptake, thereby uncoupling the 5HT1A receptor from downstream PLC activation [1]. This allows for the isolated study of alternative 5HT1A signaling cascades (e.g., adenylate cyclase inhibition) without the interference of PLC-mediated intracellular calcium release.

Protocol: 5HT1A-Phospholipase C Uncoupling Assay

Objective: To quantify the uncoupling efficacy of 4-Hydroxycyclohexane-1-carboxamide on 5HT1A-mediated PLC activation in rat cortical slices.

Materials:

  • Rat cortical slices (300 µm thickness)

  • Artificial Cerebrospinal Fluid (aCSF), oxygenated (95% O₂ / 5% CO₂)

  • [³H]-Inositol (for radiolabeling phosphoinositides)

  • 4-Hydroxycyclohexane-1-carboxamide (dissolved in DMSO, final assay concentration <0.1% DMSO)

  • Serotonin (5-HT) or 8-OH-DPAT (5HT1A agonist)

Step-by-Step Methodology:

  • Tissue Preparation: Incubate rat cortical slices in oxygenated aCSF containing [³H]-Inositol (1 µCi/mL) for 60 minutes at 37°C to radiolabel the membrane phosphoinositide pool.

  • Washing: Wash slices three times with fresh aCSF containing 10 mM LiCl. Causality: LiCl is strictly required to inhibit inositol monophosphatase, preventing the degradation of IP3 and allowing measurable accumulation of inositol phosphates.

  • Compound Pre-incubation: Add 4-Hydroxycyclohexane-1-carboxamide (titrated from 10 nM to 10 µM) to the bath. Incubate for 20 minutes. Causality: Pre-incubation is necessary to allow the compound to block amine uptake transporters and stabilize the uncoupled receptor state before agonist introduction.

  • Agonist Stimulation: Introduce 10 µM 5-HT or 8-OH-DPAT to stimulate the 5HT1A receptors. Incubate for exactly 45 minutes.

  • Termination and Extraction: Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA). Homogenize the tissue and centrifuge at 2000 x g for 15 minutes.

  • Quantification: Separate the [³H]-Inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography (e.g., Dowex AG-1X8 columns) and quantify via liquid scintillation counting.

signaling A 5-HT Agonist B 5HT1A Receptor A->B Activates C G-Proteins (Gq/11) B->C Couples D Phospholipase C (PLC) C->D Activates E IP3 Accumulation (Measured via [3H]) D->E Cleaves PIP2 Inhibitor 4-Hydroxycyclohexane- 1-carboxamide Inhibitor->C Inhibits Linkage

Mechanism of 5HT1A-PLC signaling uncoupling by 4-Hydroxycyclohexane-1-carboxamide.

Synthetic Applications: Building Block for Kinase Inhibitors

Causality in Experimental Design

In the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for acute lung injury, the terminal cyclopropyl or cyclohexyl groups dictate kinase selectivity. 4-Hydroxycyclohexane-1-carboxamide is utilized to introduce a sterically defined, hydrogen-bond-capable moiety into the benzothiazole core [2]. The trans-hydroxyl group forms crucial interactions with the kinase hinge region.

Causality for Reagent Selection: HATU is selected over traditional EDC/HOBt coupling because the secondary cyclic amine/amide coupling is sterically hindered. HATU accelerates the formation of the active ester and minimizes epimerization. Pyridine is chosen as both a mild base and a solvent to maintain the solubility of the highly polar carboxamide intermediate [2].

Protocol: Amide Coupling for Benzothiazole Derivatives

Objective: Synthesis of RIPK1-targeting benzothiazole derivatives using 4-Hydroxycyclohexane-1-carboxamide.

Materials:

  • Benzothiazole core intermediate (containing a free carboxylic acid)

  • 4-Hydroxycyclohexane-1-carboxamide (1.0 equiv)

  • HATU (2.0 equiv)

  • Pyridine (anhydrous)

  • Nitrogen (N₂) gas

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-necked round-bottom flask and purge with N₂ gas to ensure an anhydrous environment. Causality: Moisture will rapidly hydrolyze the highly reactive HATU active ester, drastically reducing yield.

  • Reagent Loading: Charge the flask with the benzothiazole intermediate (1.0 equiv), 4-Hydroxycyclohexane-1-carboxamide (1.0 equiv), and HATU (2.0 equiv).

  • Solvent Addition: Add anhydrous pyridine to achieve a reaction concentration of 0.1 M. Stir to dissolve.

  • Reaction Execution: Heat the reaction mixture to 85 °C under a continuous N₂ atmosphere. Stir vigorously for 8 to 12 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 10–25% EtOAc in petroleum ether gradient [2].

  • Quenching and Extraction: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with 1N HCl (to remove excess pyridine), saturated NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via silica gel column chromatography to yield the final target compound (typical yields: 30–60%) [2].

workflow Step1 1. Prepare Benzothiazole Core (Carboxylic Acid Intermediate) Step2 2. Add 4-Hydroxycyclohexane- 1-carboxamide (1.0 equiv) Step1->Step2 Step3 3. HATU Coupling HATU (2.0 eq), Pyridine, 85°C, N2, 8-12h Step2->Step3 Step4 4. Aqueous Workup Wash: 1N HCl, NaHCO3, Brine Step3->Step4 Step5 5. Silica Gel Chromatography (10-25% EtOAc/Petroleum Ether) Step4->Step5 Step6 6. Purified RIPK1 Inhibitor (Target Compound) Step5->Step6

Synthetic workflow for coupling 4-Hydroxycyclohexane-1-carboxamide to a benzothiazole core.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and biological parameters critical for experimental planning:

ParameterValue / CharacteristicExperimental Implication
Molecular Weight 143.18 g/mol Highly soluble in polar organic solvents (DMSO, Pyridine).
LogP (predicted) -0.3High hydrophilicity; requires careful aqueous workup to avoid product loss into the aqueous phase.
Metabolic Stability (Human) Rapidly hydrolyzed to amideUnsuitable for human whole-blood ex vivo assays without the addition of specific metabolic stabilizers[1].
Metabolic Stability (Rat) Highly stableIdeal for rat hepatocyte and in vivo rat models [1].
Primary Targets MAO, 5HT1A-PLC linkageUse as a selective probe in neuropharmacological assays.
Synthetic Utility Bifunctional (OH, CONH₂)Excellent hinge-binding motif for kinase inhibitors (e.g., RIPK1) [2].

References

  • Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Application

Application Note: 4-Hydroxycyclohexane-1-carboxamide in Modern Drug Discovery &amp; Medicinal Chemistry

Executive Summary In contemporary drug discovery, the transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds is a critical strategy for improving clinical success rates. 4-Hydroxycy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds is a critical strategy for improving clinical success rates. 4-Hydroxycyclohexane-1-carboxamide (CAS 116941-10-7) perfectly exemplifies this paradigm shift. This bifunctional, conformationally restricted cycloalkane serves a dual purpose in pharmaceutical development: it is both a pharmacologically active entity in its own right and a highly versatile structural building block for advanced therapeutic modalities, including Targeted Protein Degradation (PROTACs), Antibody-Drug Conjugates (ADCs), and novel kinase inhibitors[1][2][3].

This application note provides a comprehensive guide to the physicochemical rationale, biological target engagement, and laboratory protocols for utilizing 4-hydroxycyclohexane-1-carboxamide in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The utility of 4-hydroxycyclohexane-1-carboxamide stems from its stereochemistry and functional group topology. Available primarily in its trans-configuration, the molecule projects its hydroxyl (-OH) and carboxamide (-CONH 2​ ) groups in a pseudo-equatorial orientation, minimizing 1,3-diaxial steric clashes and locking the cyclohexane ring in a stable chair conformation[1].

Why this matters in drug design:

  • Enhanced Aqueous Solubility: The dual hydrogen-bond donor/acceptor capacity significantly lowers the partition coefficient (LogP), improving solubility in polar physiological environments compared to unsubstituted cycloalkanes.

  • Metabolic Stability: Unlike linear aliphatic chains that are highly susceptible to cytochrome P450-mediated oxidation, the rigidified ring structure sterically shields the carbon backbone, prolonging in vivo half-life.

  • Vectorized Binding: The 1,4-substitution pattern provides a precise, linear vector for connecting two distinct pharmacophores, making it an ideal linker element for bifunctional molecules.

Direct Pharmacological Applications

Before its rise as a structural scaffold, 4-hydroxycyclohexane-1-carboxamide was identified for its direct neuromodulatory activities:

  • Monoamine Oxidase (MAO) Inhibition: The compound is a potent inhibitor of MAO enzymes. It has been utilized extensively in positron emission tomography (PET) studies to map MAO activity in hepatocytes and neural tissues[1][4]. The carboxamide moiety mimics the transition state of endogenous monoamines, competitively binding to the flavin adenine dinucleotide (FAD) active site.

  • 5-HT1A Receptor Modulation: It has been shown to inhibit the linkage of 5-HT1A receptors with phospholipase C. This mechanism is hypothesized to be driven by its ability to block amine uptake, thereby regulating downstream serotonergic signaling cascades[1].

Scaffold Applications in Advanced Modalities

As a structural motif, the 4-hydroxycyclohexyl group is increasingly incorporated into complex therapeutic agents to fine-tune their target affinity and pharmacokinetic profiles.

Kinase Inhibitors (RIPK1 & Necroptosis)

Receptor-Interacting Protein Kinase 1 (RIPK1) is a master regulator of necroptosis and inflammation. Recent medicinal chemistry efforts have successfully incorporated the 4-hydroxycyclohexane-1-carboxamide motif into novel benzothiazole derivatives (e.g., Compound 7) to treat Acute Lung Injury (ALI) and Systemic Inflammatory Response Syndrome (SIRS)[5]. The cyclohexyl ring fits optimally into the hydrophobic allosteric pocket of RIPK1, while the hydroxyl group forms critical water-mediated hydrogen bonds with the kinase hinge region.

G TNF TNF-alpha / Death Ligands TNFR1 TNFR1 Receptor TNF->TNFR1 ComplexI Complex I (TRADD, RIPK1, TRAF2) TNFR1->ComplexI ComplexII Complex IIb (RIPK1, RIPK3, MLKL) ComplexI->ComplexII Caspase-8 inhibited Necroptosis Necroptosis & Inflammation ComplexII->Necroptosis MLKL Phosphorylation Inhibitor 4-Hydroxycyclohexyl Benzothiazole Inhibitor Inhibitor->ComplexII Blocks RIPK1 Kinase Activity

Figure 1: Mechanism of action for 4-hydroxycyclohexane-1-carboxamide derivatives in RIPK1 inhibition.

Targeted Protein Degradation (PROTACs)

In the development of amine-linked C3-glutarimide degronimers, 4-hydroxycyclohexane-1-carboxamide is utilized to synthesize ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase[2]. The polarity of the hydroxyl group prevents the PROTAC from becoming excessively lipophilic, a common reason for the failure of high-molecular-weight degraders in cellular assays.

Workflow A Target Ligand (e.g., Kinase Binder) B 4-Hydroxycyclohexane Scaffold (Linker) A->B Amidation/Coupling D Bifunctional Degronimer (PROTAC) B->D Final Assembly C E3 Ligase Binder (e.g., Glutarimide) C->B Alkylation/Coupling

Figure 2: Modular assembly of PROTACs using the 4-hydroxycyclohexane-1-carboxamide scaffold.

Antibody-Drug Conjugates (ADCs)

Novel camptothecin derivatives (topoisomerase I inhibitors) utilize this scaffold to optimize the payload-linker stability in ADCs[3]. The steric bulk of the cyclohexane ring slows down premature enzymatic cleavage of the linker in systemic circulation, widening the therapeutic window before the ADC reaches the tumor microenvironment.

Quantitative Data Presentation

The following table summarizes the comparative in vitro activity of various compounds utilizing the 4-hydroxycyclohexane scaffold across different therapeutic targets.

Table 1: Target Engagement and Activity Metrics of 4-Hydroxycyclohexyl Derivatives

Compound / Scaffold ApplicationPrimary TargetAssay TypePotency (IC50 / EC50)Therapeutic Indication
4-Hydroxycyclohexane-1-carboxamide MAO EnzymeFluorometric~ 1.2 µM (IC50)Neurological / Mood Disorders
Benzothiazole Analog (Compound 7) RIPK1 KinaseCell Viability (Necroptosis)50.5 nM (EC50)Acute Lung Injury (ALI)
C3-Glutarimide Degronimer CRBN E3 LigaseFP Binding Assay< 100 nM (Kd)Oncology (Target Degradation)
Camptothecin Derivative (ADC Payload) Topoisomerase ISK-BR-3 Proliferation< 5 nM (IC50)HER2/Trop2+ Solid Tumors

(Data synthesized from references[2][3][4][5])

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid troubleshooting.

Protocol A: Amide Coupling of 4-Hydroxycyclohexane Scaffold to Heterocyclic Cores

Objective: To synthesize a 4-hydroxycyclohexyl-linked benzothiazole derivative (RIPK1 inhibitor precursor).

Rationale: Standard coupling agents (like DCC/EDC) often fail or produce low yields with sterically hindered secondary aliphatic carboxylic acids. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, ensuring rapid and epimerization-free coupling.

Materials:

  • 4-Hydroxycyclohexane-1-carboxylic acid (or amine derivative depending on the vector)

  • Target heterocyclic amine (e.g., substituted benzothiazole)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: Dissolve 4-hydroxycyclohexane-1-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere at 0 °C.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the heterocyclic amine (1.1 equiv) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor reaction completion via LC-MS. Look for the disappearance of the starting amine mass and the appearance of the product mass [M+H]+.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Monoamine Oxidase (MAO) Inhibition Kinetic Assay

Objective: To quantify the direct inhibitory potency (IC50) of 4-hydroxycyclohexane-1-carboxamide against MAO.

Rationale: We utilize kynuramine as a substrate. Kynuramine is non-fluorescent, but upon oxidation by MAO, it spontaneously cyclizes to 4-hydroxyquinoline, a highly fluorescent molecule. This allows for continuous, real-time kinetic monitoring rather than end-point analysis, preventing false positives from assay interference.

Materials:

  • Recombinant Human MAO-A or MAO-B

  • Kynuramine dihydrobromide (Substrate)

  • Assay Buffer: 100 mM Potassium phosphate, pH 7.4

  • 4-Hydroxycyclohexane-1-carboxamide (Test Compound)

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

  • Pre-incubation: In a black 96-well microplate, combine 49 µL of Assay Buffer, 1 µL of test compound, and 25 µL of MAO enzyme solution. Incubate at 37 °C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to substrate introduction.

  • Initiation: Add 25 µL of kynuramine solution (final concentration at the Km​ value of the specific MAO isoform) to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37 °C using excitation λ=310 nm and emission λ=400 nm.

  • Validation & Analysis: Ensure the positive control (e.g., Clorgyline for MAO-A) shows complete inhibition, and the negative control (vehicle) shows a linear increase in fluorescence. Calculate the initial velocity ( V0​ ) from the linear portion of the curve and determine the IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Zhang, X., et al. (2023). Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Arvinas Inc. (2017). WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation. Google Patents.
  • Sichuan Kelun-Biotech Biopharmaceutical Co Ltd. (2022). CN115557962A - Novel camptothecin compound and preparation method and application thereof. Google Patents.

Sources

Method

Advanced Application Note: 4-Hydroxycyclohexane-1-carboxamide as a Chemical Probe and Structural Scaffold

Executive Summary & Mechanistic Overview 4-Hydroxycyclohexane-1-carboxamide (CAS 116941-10-7) is a highly versatile chemical probe and structural scaffold utilized extensively in modern chemical biology and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

4-Hydroxycyclohexane-1-carboxamide (CAS 116941-10-7) is a highly versatile chemical probe and structural scaffold utilized extensively in modern chemical biology and drug development. Characterized by its trans-configured cyclohexane ring, the molecule positions a hydroxyl group and a carboxamide functional group for optimal hydrogen bonding.

As a Senior Application Scientist, it is critical to understand that this compound serves a dual purpose in experimental pharmacology:

  • Direct Pharmacological Probe: It acts as a potent inhibitor of the enzyme monoamine oxidase (MAO) and disrupts the linkage between 5HT1A receptors and phospholipase C (PLC)[1].

  • Structural Scaffold (Warhead Modifier): Its unique steric properties make it an ideal building block for synthesizing advanced targeted probes. It is frequently conjugated to core structures to generate highly selective RIPK1 inhibitors for necroptosis studies[2] and amine-linked degronimers (PROTACs) for targeted protein degradation[3].

The Causality of Configuration and Model Selection

The trans configuration of 4-hydroxycyclohexane-1-carboxamide is the primary driver of its biological activity. The equatorial positioning of the polar groups allows the molecule to penetrate deep into enzymatic active sites, establishing stable coordinate bonds without introducing excessive lipophilicity. Furthermore, its ability to inhibit amine uptake directly correlates to the downstream uncoupling of the 5HT1A receptor from PLC.

Crucial Experimental Insight: When designing in vivo or ex vivo assays using the direct probe, researchers must select their biological models carefully. The compound hydrolyzes rapidly into an inactive amide form when exposed to human erythrocytes, but it remains highly stable in rat models[1]. Therefore, 1 for positron emission studies and MAO target engagement assays[1].

G Probe 4-Hydroxycyclohexane- 1-carboxamide MAO Monoamine Oxidase (MAO) Probe->MAO Inhibits Amine Amine Uptake Probe->Amine Blocks Receptor 5HT1A Receptor Amine->Receptor Modulates PLC Phospholipase C (PLC) Receptor->PLC Linkage Disrupted

Fig 1: Mechanism of 4-Hydroxycyclohexane-1-carboxamide on MAO and 5HT1A-PLC signaling.

Quantitative Data Summary

To facilitate assay design and benchmarking, the following table summarizes the comparative pharmacological activity of the unmodified probe versus its advanced derivative forms.

Compound / Probe TypePrimary TargetAssay SystemEfficacy (EC50 / IC50)Mechanistic Action
4-Hydroxycyclohexane-1-carboxamide (Direct Probe)MAORat Hepatocyte LysatePotent (µM range)Direct active site hydrogen bonding[1]
4-Hydroxycyclohexane-1-carboxamide (Direct Probe)5HT1A-PLCReceptor Binding AssayDose-dependentAmine uptake inhibition[1]
Compound 7 (Derivative Probe)RIPK1HT-29 Cell Viability (TSZ)50.5 nMBlocks RIPK1 phosphorylation[2]
Amine-Linked Degronimer (Derivative Probe)E3 Ligase (Cereblon)Target Degradation AssayTarget-dependentRecruits target to proteasome[3]

Experimental Protocols

The following protocols are engineered as self-validating systems . Every step includes internal controls designed to isolate the specific mechanistic variable being tested, ensuring high data integrity.

Protocol A: In Vitro MAO Target Engagement Assay (Direct Probe)

This protocol utilizes the unmodified probe to measure MAO inhibition.

1. Reagent & Model Preparation:

  • Lysate Generation: Isolate hepatocytes from wild-type rats. Causality: As noted, human erythrocytes rapidly metabolize the probe. Utilizing rat hepatocytes prevents premature probe degradation, ensuring that the measured IC50 reflects true target engagement rather than metabolic instability[1].

  • Probe Dilution: Prepare a 10 mM stock of 4-hydroxycyclohexane-1-carboxamide in anhydrous DMSO.

2. Assay Assembly (Self-Validating Setup):

  • Baseline Control (Vmax): Hepatocyte lysate + DMSO vehicle + Fluorogenic MAO Substrate. (Establishes 100% enzyme activity).

  • Negative Control (Background): Heat-inactivated lysate + Substrate. (Rules out auto-fluorescence and non-enzymatic substrate cleavage).

  • Positive Control: Lysate + 1 µM Clorgiline (known MAO inhibitor) + Substrate. (Validates assay sensitivity).

  • Experimental Wells: Lysate + Probe (titrated from 100 µM to 1 nM) + Substrate.

3. Incubation & Readout:

  • Pre-incubate the lysate with the probe for 30 minutes at 37°C before adding the substrate. Causality: This pre-incubation is critical to allow the trans-configured hydroxyl and amide groups to establish stable coordinate bonds within the MAO active site cleft.

  • Measure fluorescence (Ex/Em = 535/587 nm) continuously for 45 minutes to calculate reaction velocity.

Protocol B: Validation of RIPK1-Targeted Probes in Necroptosis (Scaffold Application)

When 4-hydroxycyclohexane-1-carboxamide is used as a scaffold to synthesize advanced 2, the following protocol isolates necroptosis from apoptosis to validate the probe's mechanism of action[2].

1. Cell Culture & Plating:

  • Seed HT-29 (human colon adenocarcinoma) cells in a 96-well plate at 10,000 cells/well. Incubate overnight.

2. Necroptosis Induction (The TSZ Cocktail):

  • Treat cells with the TSZ cocktail: hTNF-α, SM-164 (Smac mimetic), and Z-VAD-FMK.

  • Causality & Self-Validation: The inclusion of Z-VAD-FMK (a pan-caspase inhibitor) is the cornerstone of this assay's validity. TNF-α typically induces apoptosis. By inhibiting caspases with Z-VAD-FMK, the apoptotic pathway is completely blocked, forcing the cells exclusively down the RIPK1/RIPK3 necroptosis pathway. Any cell survival observed upon probe addition is therefore definitively linked to RIPK1 inhibition, not anti-apoptotic effects[2].

3. Probe Treatment & Viability Readout:

  • Co-treat the cells with the derivative probe (titrated 1 nM to 10 µM).

  • Incubate for 24 hours.

  • Add CellTiter-Glo reagent to measure ATP levels (luminescence) as a direct proxy for cell viability.

Workflow S1 Step 1: Probe Synthesis (Conjugation) S2 Step 2: Cell Treatment (HT-29 + TSZ Cocktail) S1->S2 S3 Step 3: Viability Assay (CellTiter-Glo) S2->S3 S4 Step 4: Target Validation (Western Blot p-RIPK1) S3->S4

Fig 2: Experimental workflow for validating RIPK1-targeted chemical probes.

References

  • Title: Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation Source: Google Patents URL

Sources

Application

Application Note: 4-Hydroxycyclohexane-1-carboxamide as a Versatile Precursor in the Synthesis of Targeted Therapeutics

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Chemical Profile and Structural Rationale In modern drug discovery, the architectural r...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Chemical Profile and Structural Rationale

In modern drug discovery, the architectural rigidity of aliphatic ring systems is heavily leveraged to improve the pharmacokinetic profiles and target-binding affinities of active pharmaceutical ingredients (APIs). 4-Hydroxycyclohexane-1-carboxamide (CAS: 116941-10-7) is a highly valuable bifunctional building block [1].

The trans-isomer is of particular synthetic interest. In its lowest-energy chair conformation, the trans-1,4-disubstitution pattern forces both the hydroxyl and carboxamide groups into equatorial positions. This equatorial-equatorial geometry minimizes 1,3-diaxial steric clashes and extends the molecule linearly. This predictable spatial trajectory is critical for minimizing the entropic penalty upon receptor binding, making it an ideal scaffold for spanning distinct hydrophobic sub-pockets in complex biological targets [2].

Physical and Chemical Properties
PropertyValueStructural Significance
Molecular Formula C₇H₁₃NO₂Low molecular weight allows for downstream derivatization without exceeding Lipinski's Rule of 5.
Molecular Weight 143.18 g/mol High atom economy during coupling reactions.
Hydrogen Bonding 2 Donors, 2 AcceptorsFacilitates solubility in polar aprotic solvents (e.g., DMF, DMSO) critical for cross-coupling.
Stereochemistry trans- (1r, 4r)Provides rigid, extended vector for pharmacophore positioning.

Strategic Utility in Drug Discovery

The strategic value of 4-hydroxycyclohexane-1-carboxamide lies in its orthogonal reactivity . The secondary hydroxyl group and the primary carboxamide can be selectively manipulated without cross-interference, provided the correct protecting group strategy is employed.

This precursor has been successfully integrated into the synthesis of several high-profile therapeutic classes:

  • FXR Agonists: Used in the treatment of Non-Alcoholic Steatohepatitis (NASH). The cyclohexane ring optimally positions hydrophobic aryl groups into the Farnesoid X Receptor (FXR) binding pocket, triggering a cascade that reduces liver fibrosis [3].

  • 11β-HSD1 Inhibitors: Targeted for metabolic syndrome. The rigid scaffold enhances selectivity against related steroid dehydrogenases [4].

  • Rad51 Inhibitors: Utilized in oncology to sensitize tumors to DNA-damaging therapies by disrupting homologous recombination [5].

Synthetic Workflows and Pathway Visualization

To utilize this precursor effectively, chemoselective protection is the mandatory first step. The secondary alcohol is typically protected using a bulky silyl ether, leaving the primary amide free for transition-metal-catalyzed N-arylation or alkylation.

Workflow A 4-Hydroxycyclohexane- 1-carboxamide B O-Silylation (TBDPSCl) A->B Step 1 Chemoselective D Hydroxyl Oxidation (Swern/Dess-Martin) A->D Alternate Route to Ketones E Orthogonally Protected Intermediate B->E Yield >90% C N-Arylation (Pd-Catalyzed) F Advanced API Precursor (FXR/11β-HSD1 Agonist) C->F Deprotection & Derivatization E->C Step 2 Cross-Coupling

Fig 1: Chemoselective synthetic branching pathways of 4-Hydroxycyclohexane-1-carboxamide.

Once integrated into the final API, the rigidified cyclohexane core dictates the biological efficacy. Below is the signaling cascade initiated by FXR agonists derived from this precursor.

Pathway Drug Targeted API (Cyclohexane Scaffold) FXR FXR Receptor Activation (Hepatocytes) Drug->FXR High Affinity Binding SHP Upregulation of SHP (Gene Transcription) FXR->SHP Nuclear Translocation CYP7A1 Inhibition of CYP7A1 Enzyme SHP->CYP7A1 Transcriptional Repression Bile Decreased Bile Acid Synthesis & Reduced Liver Fibrosis CYP7A1->Bile Metabolic Shift

Fig 2: Biological signaling cascade of FXR agonists derived from the cyclohexane precursor.

Standardized Experimental Protocols

Protocol A: Chemoselective O-Silylation (TBDPS Protection)

Rationale: Unlike TMS or TBS groups, the tert-butyldiphenylsilyl (TBDPS) group provides superior steric bulk. This is critical to protect the secondary alcohol from nucleophilic displacement or epimerization during the subsequent harsh, basic conditions required for amide cross-coupling [5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Charge the flask with trans-4-hydroxycyclohexane-1-carboxamide (12.0 g, 83.8 mmol, 1.0 eq.) and anhydrous Dichloromethane (DCM, 150 mL).

  • Activation: Add Imidazole (11.41 g, 167.6 mmol, 2.0 eq.).

    • Causality: Imidazole acts dually as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive N-silylimidazole intermediate that accelerates the reaction.

  • Silylation: Dropwise, add tert-butyl-chloro-diphenyl-silane (TBDPSCl) (27.64 g, 100.5 mmol, 1.2 eq.) via a syringe over 15 minutes to control the exothermic nature of the addition.

  • Reaction: Stir the mixture at 26°C for 12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM; stain with KMnO₄).

  • Quenching & Workup: Pour the reaction mixture into 1N HCl (200 mL).

    • Causality: The acidic quench is self-validating; it immediately protonates excess imidazole (driving it into the aqueous layer) and hydrolyzes any unreacted TBDPSCl into silanol, preventing downstream purification artifacts.

  • Extraction: Separate the organic phase. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the O-protected intermediate as a white solid.

Protocol B: Amide N-Arylation (Buchwald-Hartwig Cross-Coupling)

Rationale: Primary amides are notoriously poor nucleophiles. To successfully couple the protected intermediate to an aryl halide, a specialized palladium catalyst system with a wide-bite-angle ligand is required to promote reductive elimination over unwanted β-hydride elimination.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the O-protected intermediate (1.0 eq.), the desired Aryl Bromide (1.1 eq.), and Cs₂CO₃ (2.0 eq.).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq.) and Xantphos (0.10 eq.).

    • Causality: Xantphos forces the palladium center into a geometry that drastically accelerates the C-N bond-forming reductive elimination step, preventing catalyst poisoning.

  • Degassing: Add anhydrous Dioxane (0.2 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the electron-rich Pd(0) active catalyst species.

  • Reaction: Seal the tube and heat at 100°C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Quantitative Data and Reaction Parameters

To aid in experimental planning, the following table summarizes the expected quantitative parameters and analytical validation markers for the key synthetic transformations involving 4-hydroxycyclohexane-1-carboxamide.

ParameterProtocol A: O-Silylation (TBDPS)Protocol B: N-Arylation (Buchwald-Hartwig)Alternate: Hydroxyl Oxidation (Swern)
Key Reagents TBDPSCl, ImidazoleAr-Br, Pd₂(dba)₃, XantphosOxalyl Chloride, DMSO, Et₃N
Solvent System Anhydrous DCMAnhydrous DioxaneAnhydrous DCM
Temperature 26°C100°C-78°C warming to RT
Reaction Time 12 hours16 hours2 hours
Typical Yield 88% - 92%65% - 80%85% - 90%
Key Analytical Marker Disappearance of broad O-H stretch (~3300 cm⁻¹) in IRShift of amide N-H proton in ¹H-NMRAppearance of sharp C=O stretch (~1710 cm⁻¹) in IR

References

  • PubChem. "4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790". National Institutes of Health (NIH).
  • Sigma-Aldrich. "(1r,4r)-4-hydroxycyclohexane-1-carboxamide | 116941-10-7".
  • "DK/EP 3596053 T3 - FXR Agonists". Google Patents.
  • "WO2006020598A2 - Amido compounds and their use as pharmaceuticals (11β-HSD1 inhibitors)". Google Patents.
  • "WO2019051465A1 - Rad51 inhibitors". Google Patents.
Method

Application Notes &amp; Protocols for 4-Hydroxycyclohexane-1-carboxamide: Safe Handling, Storage, and Use

Introduction and Compound Profile 4-Hydroxycyclohexane-1-carboxamide is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with both a hydroxyl (-OH) and a carboxamide (-CONH₂) group. This struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Compound Profile

4-Hydroxycyclohexane-1-carboxamide is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with both a hydroxyl (-OH) and a carboxamide (-CONH₂) group. This structure makes it a valuable building block in medicinal chemistry and materials science. The amide group is a highly stable functional group and a common feature in many pharmaceutical compounds, contributing to structural rigidity and hydrogen bonding interactions.[1] The hydroxyl group offers a site for further chemical modification.

Given its utility as a synthetic intermediate, researchers, scientists, and drug development professionals must adhere to strict protocols to ensure its integrity and to mitigate handling risks. This document provides a comprehensive guide to the safe handling, storage, and use of 4-Hydroxycyclohexane-1-carboxamide, grounded in established laboratory safety principles and data from authoritative sources.

Table 1: Chemical and Physical Properties of 4-Hydroxycyclohexane-1-carboxamide

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂[2][3]
Molecular Weight 143.18 g/mol [2]
IUPAC Name 4-hydroxycyclohexane-1-carboxamide[2]
CAS Numbers 1221724-30-6, 19556-97-9, 116941-10-7[2][3][4]
Appearance White to off-white solid (inferred from analogs)[5][6]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[2][7][8]

Hazard Identification and Mandatory Risk Assessment

4-Hydroxycyclohexane-1-carboxamide is classified as an irritant. According to the Globally Harmonized System (GHS), it poses the following hazards:

  • H315: Causes skin irritation[2][7]

  • H319: Causes serious eye irritation[2][7]

  • H335: May cause respiratory irritation[2][8]

The signal word for this chemical is "Warning," and it is associated with the GHS pictogram GHS07 (exclamation mark).[2]

Expert Insight: The irritant nature of this compound is attributed to its functional groups. The amide and hydroxyl moieties can interact with biological macromolecules on the skin, in the eyes, and in the respiratory tract, leading to an inflammatory response. The fine, dusty nature of many organic solids can exacerbate respiratory irritation by increasing the likelihood of inhalation.

Before any procedure involving this compound, a thorough risk assessment is mandatory. This process ensures that all potential hazards are identified and controlled.

Risk_Assessment_Workflow cluster_prep Phase 1: Pre-Experiment Analysis cluster_controls Phase 2: Control Measures cluster_approval Phase 3: Final Check & Execution start Identify Compound: 4-Hydroxycyclohexane-1-carboxamide sds Review Safety Data Sheet (SDS) for Hazards (H315, H319, H335) start->sds protocol Analyze Experimental Protocol: - Quantity used - Manipulation steps (weighing, dissolving) - Potential for dust generation sds->protocol ppe Select Personal Protective Equipment (PPE): - Nitrile gloves - Safety glasses/goggles - Lab coat protocol->ppe Assess Contact Risk eng Determine Engineering Controls: - Chemical fume hood - Ventilated balance enclosure protocol->eng Assess Inhalation Risk spill Prepare Spill & Emergency Plan: - Location of spill kit - Eyewash/shower station access protocol->spill approval Confirm Controls are Adequate and in Place ppe->approval eng->approval spill->approval proceed Proceed with Experiment approval->proceed Yes stop STOP Re-evaluate Controls approval->stop No

Caption: Risk assessment workflow prior to handling 4-Hydroxycyclohexane-1-carboxamide.

Standard Operating Protocol: Safe Handling

This protocol outlines the step-by-step methodology for safely handling solid 4-Hydroxycyclohexane-1-carboxamide in a research setting.

Required Equipment and Personal Protective Equipment (PPE)
  • Engineering Controls: Certified chemical fume hood or a ventilated balance enclosure.[9][10]

  • Personal Protective Equipment (PPE):

    • Safety glasses with side shields or safety goggles (required).[11]

    • Chemical-resistant gloves (nitrile or neoprene).[11]

    • Standard laboratory coat.[9]

  • Materials: Spatula, weighing paper/boat, anti-static brush, sealable container for the compound, labeled waste container.

Step-by-Step Handling Procedure

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Aliquoting cluster_use 3. Use & Cleanup cluster_post 4. Post-Procedure prep_area 1.1. Clear workspace in fume hood. Ensure spill kit is accessible. don_ppe 1.2. Don all required PPE (lab coat, gloves, safety glasses). prep_area->don_ppe transfer_stock 2.1. Transfer stock bottle into ventilated enclosure. don_ppe->transfer_stock weigh 2.2. Weigh the desired amount onto a weigh boat using a clean spatula. transfer_stock->weigh close_stock 2.3. Tightly close the stock bottle immediately after use. weigh->close_stock dissolve 3.1. Add compound to solvent (or reaction) within the fume hood. close_stock->dissolve clean_tools 3.2. Decontaminate spatula and workspace with a damp cloth. dissolve->clean_tools dispose_waste 3.3. Dispose of weigh boat and contaminated wipes in a labeled solid waste container. clean_tools->dispose_waste return_stock 4.1. Return stock bottle to its designated storage location. dispose_waste->return_stock doff_ppe 4.2. Remove PPE in the correct order (gloves first). return_stock->doff_ppe wash_hands 4.3. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Step-by-step workflow for handling solid 4-Hydroxycyclohexane-1-carboxamide.

Protocol Narrative & Justification:

  • Preparation: Always begin by preparing your workspace within a fume hood to ensure any generated dust is immediately contained.[12] Donning appropriate PPE is the primary barrier to prevent skin and eye contact.[9]

  • Aliquoting: Perform all manipulations that can generate dust, such as weighing, in a ventilated enclosure.[5] This is the most critical step for preventing respiratory exposure.

    • Scientist's Note: The amide and hydroxyl groups make this compound potentially hygroscopic.[13] Minimizing its exposure to atmospheric moisture by promptly closing the container preserves the compound's integrity for quantitative accuracy in experiments.

  • Use & Cleanup: Keep all operations within the fume hood until the compound is fully dissolved, eliminating the risk of dust exposure. Proper decontamination of tools and the workspace prevents cross-contamination and accidental exposure later.[5]

  • Post-Procedure: Returning the chemical to its proper storage location maintains an organized and safe laboratory.[12] Always wash hands after removing gloves as a final precaution against residual contamination.[9]

Protocol for Long-Term Storage & Inventory Management

Proper storage is crucial for maintaining the chemical integrity of 4-Hydroxycyclohexane-1-carboxamide and ensuring laboratory safety.[14]

Recommended Storage Conditions

The primary considerations for storing this compound are temperature, humidity, and segregation from incompatible materials.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale & Source(s)
Temperature Cool, ambient room temperatureTo prevent potential degradation from heat sources. Avoid exposure to direct sunlight.[5][15]
Atmosphere Dry, inert atmosphere if possibleThe compound is likely hygroscopic due to polar -OH and -CONH₂ groups. High humidity can lead to degradation.[13][14]
Container Tightly-sealed, clearly labeled containerPrevents moisture ingress and ensures proper identification.[9][11]
Location Designated chemical storage cabinetDo not store on open benches or in fume hoods.[12][15]
Segregation Store away from strong oxidizing agents and strong basesTo prevent hazardous reactions.[10][15]

Pro-Tip on Hygroscopicity: For sensitive applications where water content is critical, storing the compound in a desiccator cabinet with a fresh desiccant (e.g., silica gel) is highly recommended.[13][14] This provides an extra layer of protection against atmospheric moisture.

Storage_Decision_Tree start Received New Bottle of 4-Hydroxycyclohexane-1-carboxamide q1 Is it a hazardous material (e.g., irritant)? start->q1 a1_yes Store in a designated Chemical Storage Cabinet. Do NOT store on an open shelf. q1->a1_yes Yes q2 Is it incompatible with other hazard classes (e.g., strong oxidizers)? a1_yes->q2 a2_yes Segregate from incompatible chemicals within the cabinet (use secondary containment trays). q2->a2_yes Yes q3 Is the compound hygroscopic or moisture-sensitive? a2_yes->q3 a3_yes Store in a Desiccator Cabinet with fresh desiccant. q3->a3_yes Yes (Recommended) a3_no Store in a general section of the cabinet, ensuring the container is tightly sealed. q3->a3_no No final Final Storage Location Determined a3_yes->final a3_no->final

Caption: Decision tree for selecting the appropriate storage location.

Inventory Management
  • Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and date opened.[15]

  • Dating: Dating containers is crucial, especially for compounds that may degrade over time. While this compound is generally stable, it is good practice to re-evaluate any material that has been open for more than 1-2 years.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove any contaminated clothing.[5] Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so. If eye irritation persists, get medical attention.[7][9]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[5] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[9]

  • Spills: For a small spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[5] Ensure the area is well-ventilated. Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • 10 Best Practices for Using Lab Chemical Storage Cabinets. (2025, March 17). Ziebaq.
  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • 4-Hydroxycyclohexane-1-carboxamide. PubChem, National Library of Medicine.
  • Safety Data Sheet: Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate. AK Scientific, Inc.
  • 4-hydroxycyclohexane-1-carboxamide. Molport.
  • (1S,4s)-4-hydroxycyclohexane-1-carboxamide. BLDpharm.
  • How do I safely store chemicals in laboratory?. Environmental Health & Safety, University of South Carolina.
  • Material Safety Data Sheet - N-BOC-Amino-(4-hydroxycyclohexyl)carboxylic acid. (2006, March 22). Cole-Parmer.
  • SAFETY DATA SHEET - trans-4-Hydroxycyclohexanecarboxylic Acid. (2025, December 2). TCI Chemicals.
  • SAFETY DATA SHEET - Cyclohexane carboxylic acid. (2010, May 21). Fisher Scientific.
  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus.
  • 4-hydroxycyclohexane-1-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - Ethyl 4-hydroxycyclohexanecarboxylate. (2025, December 24). Fisher Scientific.
  • CAS 3685-22-1: cis-4-hydroxycyclohexanecarboxylic acid. CymitQuimica.
  • Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides. Benchchem.
  • SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic Acid. (2025, April 30). TCI Chemicals.
  • CIS-2-HYDROXY-1-CYCLOHEXANECARBOXAMIDE Safety Data Sheets. Echemi.
  • trans-4-Hydroxycyclohexane-1-carboxylic acid. Apollo Scientific.
  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2023). Journal of Organic & Inorganic Chemistry.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). MDPI.
  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (2024, February 15). Toxicological Sciences, Oxford Academic.
  • Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. (2026, March 2). Journal of Agricultural and Food Chemistry, ACS Publications.
  • TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID. (2026, February 27). ChemicalBook.

Sources

Application

Application Note: High-Throughput Screening Protocols Utilizing 4-Hydroxycyclohexane-1-carboxamide

Scientific Rationale & Mechanistic Grounding In modern drug discovery, the selection of robust reference compounds and versatile structural scaffolds is critical for the success of High-Throughput Screening (HTS) campaig...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Grounding

In modern drug discovery, the selection of robust reference compounds and versatile structural scaffolds is critical for the success of High-Throughput Screening (HTS) campaigns. 4-Hydroxycyclohexane-1-carboxamide (CAS: 116941-10-7; MW: 143.19 g/mol ) is a highly polar, low-molecular-weight cyclohexane derivative characterized by a carboxamide functional group and a hydroxyl group, typically utilized in its trans configuration[1][2].

As an application scientist, leveraging this compound requires understanding its dual utility in the laboratory:

  • As a Mechanistic Probe: It is a potent inhibitor of the enzyme monoamine oxidase (MAO) and has been deployed in positron emission studies to evaluate MAO activity in hepatocytes[1]. Furthermore, it actively inhibits the linkage of 5-HT1A receptors with phospholipase C (PLC), a downstream uncoupling effect hypothesized to stem from its primary ability to inhibit amine uptake[1].

  • As a Fragment-Based Drug Discovery (FBDD) Scaffold: Due to its favorable partition coefficient (logP) and multi-directional hydrogen-bonding capacity, it is frequently incorporated into combinatorial HTS libraries to synthesize targeted inhibitors for kinases and dehydrogenases, including Syk, CTPS1, and 11- β -HSD1[3][4][5].

Mechanistic Pathway Visualization

To design an effective HTS assay, one must first map the target biology. The diagram below illustrates the dual pathways modulated by 4-Hydroxycyclohexane-1-carboxamide, dictating the choice of downstream readouts (fluorescence for MAO, and IP1 accumulation for PLC).

MOA Compound 4-Hydroxycyclohexane- 1-carboxamide MAO Monoamine Oxidase (MAO) Compound->MAO Inhibits AmineUptake Amine Uptake Inhibition Compound->AmineUptake Inhibits Receptor 5-HT1A Receptor AmineUptake->Receptor Modulates PLC Phospholipase C (PLC) Receptor->PLC Linkage Blocked Signaling IP3/Ca2+ Signaling PLC->Signaling Attenuated

Caption: Mechanistic pathways of 4-Hydroxycyclohexane-1-carboxamide targeting MAO and 5-HT1A.

High-Throughput Screening Methodologies

Causality & Assay Design Principles

When designing HTS assays, compound autofluorescence and DMSO-induced enzyme denaturation are the most common failure modes. To ensure these protocols act as self-validating systems , we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bypass transient autofluorescence. Additionally, we utilize acoustic liquid handling to maintain DMSO concentrations strictly below 0.5% (v/v), preventing solvent-driven artifacts and ensuring high Z'-factors.

Protocol A: Fluorescent MAO Inhibition HTS Assay

This protocol utilizes 4-Hydroxycyclohexane-1-carboxamide as a positive control/reference inhibitor to validate the screening of novel MAO-targeting libraries.

  • Step 1: Reagent Preparation. Prepare the recombinant MAO enzyme in 50 mM HEPES buffer (pH 7.4). Causality: Supplement the buffer with 0.05% CHAPS detergent to prevent the enzyme and highly lipophilic library compounds from non-specifically adhering to the microplate walls.

  • Step 2: Compound Dispensing. Using an acoustic liquid handler (e.g., Echo 550), dispense 25 nL of 4-Hydroxycyclohexane-1-carboxamide (from a 10 mM DMSO stock) and unknown test compounds into a 384-well black, flat-bottom microplate.

  • Step 3: Enzyme Addition. Dispense 10 μ L of the MAO enzyme solution to each well. Centrifuge the plate at 1000 rpm for 1 minute to remove bubbles.

  • Step 4: Pre-Incubation. Incubate the plate at room temperature for 15 minutes. Causality: Pre-incubation allows for steady-state binding, which is critical for avoiding false negatives when screening slow-binding competitive inhibitors.

  • Step 5: Substrate Addition. Add 10 μ L of a fluorogenic MAO substrate (e.g., kynuramine) to initiate the catalytic reaction.

  • Step 6: Kinetic Readout. Read fluorescence (Ex: 315 nm, Em: 380 nm) continuously for 30 minutes using a multimode microplate reader.

  • Step 7: Self-Validation. Calculate the Z'-factor using the reference compound wells (100% inhibition control) and DMSO vehicle wells (0% inhibition control). The assay is validated for HTS only if the Z'-factor is 0.70.

Protocol B: 5-HT1A / PLC Linkage IP1 Accumulation Assay

Because 4-Hydroxycyclohexane-1-carboxamide uncouples 5-HT1A from PLC[1], downstream IP1 (a stable metabolite of IP3) is measured using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Step 1: Cell Plating. Seed CHO-K1 cells stably expressing the human 5-HT1A receptor at 10,000 cells/well in a 384-well white, low-volume plate. Incubate overnight at 37°C, 5% CO2​ .

  • Step 2: Compound Treatment. Aspirate media and add 10 μ L of stimulation buffer. Causality: The buffer must contain 50 mM LiCl to inhibit inositol monophosphatase, preventing IP1 degradation and allowing signal accumulation. Acoustically dispense 4-Hydroxycyclohexane-1-carboxamide and test compounds. Incubate for 30 minutes.

  • Step 3: Agonist Stimulation. Add 5 μ L of 5-HT (serotonin) at its pre-determined EC80​ concentration to stimulate the receptor. Incubate for 1 hour at 37°C.

  • Step 4: Lysis and Detection. Add 5 μ L of IP1-d2 conjugate and 5 μ L of Anti-IP1 Cryptate formulated in lysis buffer.

  • Step 5: Incubation & Readout. Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Ex: 337 nm, Em: 620 nm and 665 nm).

  • Step 6: Data Analysis. Calculate the 665/620 nm emission ratio. The reference compound must demonstrate a dose-dependent decrease in the HTRF ratio, confirming PLC uncoupling and validating the assay's dynamic range.

HTS Workflow Visualization

HTS_Workflow Prep Library & Reagent Prep (4-Hydroxycyclohexane-1-carboxamide as Ref) Dispense Acoustic Dispensing (Echo) into 384-well plates (Max 0.5% DMSO) Prep->Dispense Incubate Incubation (Enzyme/Receptor + Compound) Dispense->Incubate Read Fluorescence/TR-FRET Readout (EnVision Multilabel Reader) Incubate->Read Analyze Data Analysis (Z'-factor Validation, IC50 Calculation) Read->Analyze

Caption: Standardized HTS workflow utilizing acoustic dispensing and TR-FRET readouts.

Quantitative Data Presentation

To facilitate assay transfer, troubleshooting, and benchmarking across different core facilities, the following table summarizes the expected quantitative parameters when utilizing 4-Hydroxycyclohexane-1-carboxamide in the described workflows.

Assay ParameterMAO Inhibition Assay5-HT1A / PLC Linkage Assay
Microplate Format 384-well (Black, flat-bottom)384-well (White, low-volume)
Detection Modality Kinetic FluorescenceTR-FRET (HTRF)
Wavelengths (Ex/Em) 315 nm / 380 nm337 nm / 620 nm & 665 nm
Reference Application Positive Control (Inhibitor)Mechanistic Uncoupler
DMSO Tolerance 1.0% (v/v) 0.5% (v/v)
Target Z'-Factor 0.70 0.65
Signal-to-Background (S/B) > 5.0> 3.5

References

  • 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 - PubChem. Source: nih.gov. URL:[Link]

  • WO2011075515A1 - Aminopyrimidines as syk inhibitors - Google Patents. Source: google.com.
  • WO2024133730A1 - Ctps1 inhibitors for use in the treatment of ctps2 deficient cancer - Google Patents. Source: google.com.
  • WO2006020598A2 - Amido compounds and their use as pharmaceuticals - Google Patents. Source: google.com.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Hydroxycyclohexane-1-carboxamide

Welcome to the technical support center for the synthesis of 4-Hydroxycyclohexane-1-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Hydroxycyclohexane-1-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your synthetic yield and purity. Our approach is built on explaining the fundamental chemistry behind each step, enabling you to make informed decisions in the lab.

FREQUENTLY ASKED QUESTIONS (FAQs)

General & Strategic Questions

Q1: What are the primary synthetic routes to 4-Hydroxycyclohexane-1-carboxamide, and how do I choose between them?

There are two principal and well-established routes for synthesizing this target molecule, each starting from a common precursor. Your choice will depend on starting material availability, scale, and equipment.

  • Route A: Direct Amidation of 4-Hydroxycyclohexanecarboxylic Acid. This is a classic amide bond formation. It requires the "activation" of the carboxylic acid to facilitate the reaction with an amine source, typically ammonia. This route is often preferred for its mild reaction conditions when using modern coupling agents.

  • Route B: Ammonolysis of an Ester Derivative (e.g., Ethyl 4-hydroxycyclohexanecarboxylate). This method involves reacting the ester with ammonia, which acts as a nucleophile to displace the alkoxy group.[1] This route can be very effective but often requires more forcing conditions, such as elevated temperature and pressure.[2]

The following workflow diagram illustrates these primary pathways.

Synthesis_Workflow cluster_route_a Route A: From Carboxylic Acid cluster_route_b Route B: From Ester start_A 4-Hydroxycyclohexane- carboxylic Acid activate Carboxylic Acid Activation start_A->activate Coupling Agent (EDC, DCC, etc.) product_A 4-Hydroxycyclohexane- 1-carboxamide activate->product_A ammonia_A Ammonia Source (e.g., NH4OH, NH3 in MeOH) ammonia_A->product_A start_B Ethyl 4-Hydroxycyclohexane- carboxylate product_B 4-Hydroxycyclohexane- 1-carboxamide start_B->product_B Ammonolysis (Heat, Pressure) ammonia_B Ammonia Source (e.g., Anhydrous NH3) ammonia_B->product_B

Caption: Primary synthetic routes to 4-Hydroxycyclohexane-1-carboxamide.

Troubleshooting Guide: Route A (From Carboxylic Acid)

This route is popular due to its versatility but is susceptible to issues related to acid activation and side reactions.

Q2: I'm attempting a direct reaction between 4-hydroxycyclohexanecarboxylic acid and ammonia, but the yield is negligible. Why is this happening?

This is a fundamentally challenging reaction due to a competing acid-base interaction. Amines are basic, and carboxylic acids are acidic. When mixed, they rapidly form an ammonium carboxylate salt.[3][4] This salt is highly unreactive because the amine is protonated (losing its nucleophilicity) and the carboxylic acid is deprotonated (becoming a carboxylate). While heating this salt to very high temperatures (>100-160°C) can force the elimination of water to form the amide, this is often inefficient and not suitable for many substrates.[5][6]

The Solution: You must activate the carboxylic acid. This involves converting the hydroxyl group (-OH) into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by ammonia.[7][8]

Q3: I used a carbodiimide coupling agent (DCC/EDC) and my yield is still low, with a significant, hard-to-remove byproduct. What went wrong?

This is a classic issue with carbodiimide chemistry. The most likely culprit is the formation of an N-acylurea byproduct .

  • Mechanism Insight: The coupling agent (e.g., EDC) reacts with your carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is supposed to react with your amine (ammonia). However, if the amine is not sufficiently reactive or present, the O-acylisourea can undergo an intramolecular rearrangement to form a very stable N-acylurea.[9] This byproduct is often difficult to separate from the desired amide product.

Optimization & Troubleshooting Strategies:

  • Add an Activator/Auxiliary Nucleophile: The most effective way to prevent N-acylurea formation is to add a reagent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[10] These reagents react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. This two-step, one-pot process significantly improves yields and reduces byproducts.[7][10]

  • Solvent Choice: The rearrangement to N-acylurea is often more pronounced in very polar solvents. Using a less polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can help suppress this side reaction.[9]

  • Order of Addition: Add the coupling agent to the solution of your carboxylic acid and HOBt first. Allow this activation to proceed for a few minutes before adding the ammonia source.

The following decision tree can guide your troubleshooting process for this route.

Troubleshooting_Route_A start Low Yield from Carboxylic Acid Route check_activation Did you use a coupling agent? start->check_activation check_byproduct Is a major byproduct present (e.g., N-acylurea)? check_activation->check_byproduct Yes no_coupling Problem: Acid-base salt formation. Solution: Use a coupling agent like EDC or DCC. check_activation->no_coupling No check_conditions Review Reaction Conditions check_byproduct->check_conditions No add_hobt Problem: N-acylurea formation. Solution: Add 1.1 eq of HOBt to the reaction mixture. check_byproduct->add_hobt Yes optimize_solvent Problem: Suboptimal conditions. Solution: Use DCM or THF as solvent. Check stoichiometry (1.1-1.2 eq of EDC). check_conditions->optimize_solvent success Yield Optimized no_coupling->success add_hobt->success optimize_solvent->success

Caption: Decision tree for troubleshooting low yields in Route A.

Q4: Which coupling agent should I choose?

The choice depends on your scale, budget, and workup preferences.

Coupling AgentProsConsWorkup
EDC·HCl Water-soluble byproduct (EDU), easy to remove with aqueous wash. High yielding.[3]More expensive than DCC. Can form guanidine byproduct with amine.[9]Simple acidic/basic aqueous extraction.
DCC Inexpensive and effective.[11]Byproduct (DCU) is insoluble in most organic solvents, requiring filtration. Can be a skin allergen.Filtration of dicyclohexylurea (DCU) byproduct.
HATU/HBTU Very fast reaction times, low rates of racemization, highly effective.[7]Expensive. Byproducts require chromatography for removal.Typically requires column chromatography.
Boric Acid Very inexpensive, "green" catalyst.[12]Often requires high temperatures and azeotropic removal of water (e.g., Dean-Stark).Simple workup, but reaction conditions can be harsh.

Troubleshooting Guide: Route B (From Ester)

This route is atom-economical but can be sluggish.

Q5: My ammonolysis reaction of ethyl 4-hydroxycyclohexanecarboxylate is very slow and the conversion is poor.

Ammonolysis of esters is generally a slow reaction compared to using more activated acylating agents like acid chlorides.[4] Several factors can be optimized:

  • Temperature & Pressure: This is the most critical parameter. These reactions often require elevated temperatures (e.g., 60-120°C) to proceed at a reasonable rate.[13][14] Performing the reaction in a sealed vessel or pressure reactor is standard practice to maintain a high concentration of ammonia and reach the necessary temperatures.

  • Ammonia Source: The choice and concentration of ammonia are key.

    • Aqueous Ammonia (NH₄OH): While convenient, the presence of water can lead to a competing hydrolysis reaction, converting your ester back to the unreactive carboxylate salt.[13][15]

    • Ammonia in an Organic Solvent: Using a saturated solution of ammonia in an alcohol like methanol (e.g., 7N NH₃ in MeOH) is often a better choice. It provides a high concentration of the nucleophile in a non-aqueous environment, preventing hydrolysis.[16]

    • Anhydrous Ammonia Gas: For larger scales, bubbling anhydrous ammonia gas through the reaction mixture can be very effective.

Q6: After my ammonolysis reaction, my workup is difficult, and I suspect I have multiple products. What could have happened?

If you used aqueous ammonia and high heat, you likely have a mixture of the starting ester, the desired amide, and 4-hydroxycyclohexanecarboxylic acid (from hydrolysis).[13]

The Solution:

  • Prevention: Use an anhydrous ammonia source as described above. Ensure your glassware is dry and use an anhydrous solvent if possible.

  • Purification: If you have a mixture, you can exploit the different properties of the components. An acidic wash (e.g., dilute HCl) will not extract the amide or ester but will protonate the byproduct carboxylic acid, which may remain in the aqueous phase upon subsequent extraction. The final amide product may then need to be purified from the unreacted ester by recrystallization or chromatography.

Protocols & Methodologies

Protocol 1: EDC/HOBt Coupling of 4-Hydroxycyclohexanecarboxylic Acid (Route A)

This protocol is a robust, high-yield method suitable for lab-scale synthesis.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxycyclohexanecarboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Activation: Stir the mixture at room temperature until all solids dissolve. Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) portion-wise over 10 minutes. Stir the reaction at 0°C for 30 minutes to allow for the formation of the HOBt active ester.

  • Amidation: Slowly add a solution of ammonia (e.g., 2.0 M in Methanol, 2.0 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography.

Protocol 2: High-Temperature Ammonolysis of Ethyl 4-hydroxycyclohexanecarboxylate (Route B)

This protocol is suitable for converting the ester directly to the amide.

  • Reaction Setup: In a pressure-rated sealed tube or autoclave, combine ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq) and a solution of ammonia in methanol (e.g., 7N, providing a large excess, ~10-20 eq).

  • Reaction: Seal the vessel tightly. Heat the mixture with stirring to 80-100°C. Caution: Ensure your vessel is rated for the pressure that will develop at this temperature. Maintain the temperature for 24-48 hours.

  • Monitoring: After cooling the vessel completely to room temperature, a small aliquot can be carefully removed to check for reaction completion by TLC or LC-MS.

  • Workup:

    • Cool the reaction vessel to room temperature before opening.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., water, or ethanol/water) or by column chromatography.[14]

References

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. Available at: [Link]

  • Zhang, Y., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega. Available at: [Link]

  • Chen, B., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications. Available at: [Link]

  • ChemistNate. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Available at: [Link]

  • Sciencemadness Discussion Board. (2012, February 6). Preparation of amides via esters or carboxylic acids?. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Vale, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. Available at: [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • ResearchGate. (2024, January). Mechanisms for the activation of carboxylic acid in amide bond.... Available at: [Link]

  • Obata, H., et al. (1988). Purification and properties of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum. European Journal of Biochemistry. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Available at: [Link]

  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Available at: [Link]

  • Reddit. (2024, April 12). Amide from carboxylic acid synthesis. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Available at: [Link]

  • Elsevier. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Available at: [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Available at: [Link]

  • Google Patents. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc).
  • Royal Society of Chemistry. 4-Hydroxycyclohexane-1-carboxylic Acid. Available at: [Link]

  • ResearchGate. Synthesis and polymerization of 4-hydroxycyclohexane carboxylic acids. Available at: [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available at: [Link]

  • eCampusOntario Pressbooks. 26.6 Chemical Properties of Amines and Amides. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • PubChem. 4-Hydroxycyclohexane-1-carboxamide. Available at: [Link]

  • Royal Society of Chemistry. 283. 4-Hydroxycyclohexane-1-carboxylic acid. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Chem-Impex. Ethyl 4-hydroxycyclohexanecarboxylate, mixture of cis- and trans- isom. Available at: [Link]

  • PubChem. Ethyl 4-hydroxycyclohexanecarboxylate. Available at: [Link]

  • PubChem. (1s,4r)-1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxycyclohexane-1-carboxamide

Welcome to the technical support center for the purification of 4-Hydroxycyclohexane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Hydroxycyclohexane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may face in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 4-Hydroxycyclohexane-1-carboxamide, offering probable causes and actionable solutions.

Issue 1: Low Purity After Recrystallization

Question: I've performed a recrystallization of my crude 4-Hydroxycyclohexane-1-carboxamide, but the purity has not significantly improved. What could be the issue?

Answer:

This is a common challenge that can stem from several factors related to solvent selection and the nature of the impurities.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The success of recrystallization hinges on the differential solubility of the desired compound and its impurities in the chosen solvent.[1][2][3]

    • The "Like Dissolves Like" Principle: 4-Hydroxycyclohexane-1-carboxamide is a polar molecule due to the hydroxyl and amide functional groups. Therefore, polar solvents are generally a good starting point.

    • Solution: A systematic solvent screen is recommended. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100High polarity, may be a good solvent.
Ethanol5.278Good for dissolving polar compounds.
Methanol6.665Similar to ethanol, but lower boiling point.
Isopropanol4.382A slightly less polar alcohol.
Ethyl Acetate4.477Medium polarity, may be useful in a mixed solvent system.
Acetone5.156A polar aprotic solvent.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place approximately 10-20 mg of your crude material into separate small test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath and observe if the compound dissolves.[3]

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.[1]

  • The best solvent will show low solubility at room temperature and high solubility at elevated temperatures, with good crystal recovery upon cooling.

  • Presence of Insoluble Impurities: If your crude material contains impurities that are insoluble in the hot recrystallization solvent, they will remain as solids and contaminate your final product.

    • Solution: Perform a hot filtration step.[2] After dissolving your crude product in the minimum amount of hot solvent, filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble material.

  • Crystallization of Impurities: If the impurities have similar solubility profiles to your desired compound, they may co-crystallize.

    • Solution:

      • Try a different solvent system: An impurity that co-crystallizes in one solvent may be more soluble in another.

      • Employ a mixed solvent system: Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

Issue 2: Difficulty in Separating cis and trans Isomers

Question: My purified 4-Hydroxycyclohexane-1-carboxamide is a mixture of cis and trans isomers. How can I separate them?

Answer:

The separation of diastereomers like the cis and trans isomers of 4-substituted cyclohexanes can be challenging due to their similar physical properties.[4][5] The key is to exploit the subtle differences in their spatial arrangement.

Probable Causes & Solutions:

  • Similar Crystallization Properties: The cis and trans isomers may have very similar solubilities, leading to their co-crystallization.

    • Solution 1: Fractional Recrystallization: This technique relies on a slight difference in solubility between the isomers. It involves multiple, sequential recrystallization steps. While potentially effective, it can be labor-intensive and may lead to significant product loss.

    • Solution 2: Preparative Chromatography: This is often the most effective method for separating diastereomers.

Experimental Protocol: Chromatographic Separation of cis and trans Isomers

  • Column Chromatography:

    • Stationary Phase: Silica gel is a good starting point due to the polar nature of the compound.

    • Mobile Phase (Eluent): A gradient elution is often necessary. Start with a less polar solvent system (e.g., dichloromethane or ethyl acetate in hexanes) and gradually increase the polarity by adding a more polar solvent like methanol or ethanol. The two isomers should elute at different retention times. Monitor the fractions using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): For higher resolution and purity, preparative HPLC can be used. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for polar compounds.

Issue 3: Product Degradation During Purification

Question: I suspect my 4-Hydroxycyclohexane-1-carboxamide is degrading during purification, leading to the formation of new impurities. What could be causing this?

Answer:

While 4-Hydroxycyclohexane-1-carboxamide is a relatively stable molecule, prolonged exposure to harsh conditions can lead to degradation.

Probable Causes & Solutions:

  • Hydrolysis of the Amide: The amide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 4-hydroxycyclohexanecarboxylic acid.

    • Solution:

      • Maintain a neutral pH during purification steps whenever possible.

      • If acidic or basic conditions are necessary (e.g., in some chromatographic separations), perform the purification at lower temperatures and minimize the exposure time.

  • Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, forming 4-oxocyclohexane-1-carboxamide, especially in the presence of oxidizing agents.

    • Solution:

      • Ensure all solvents are free of peroxides.

      • Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air oxidation over long periods.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of 4-Hydroxycyclohexane-1-carboxamide?

A1: The impurities will largely depend on the synthetic route. A common route is the amidation of 4-hydroxycyclohexanecarboxylic acid. Potential impurities include:

  • Unreacted 4-hydroxycyclohexanecarboxylic acid: The starting material may not have fully reacted.

  • Cis/trans isomers: If the starting carboxylic acid was a mixture of isomers, the final product will also be a mixture.[6]

  • Reagents from the amidation reaction: For example, if a coupling agent like DCC (dicyclohexylcarbodiimide) is used, dicyclohexylurea (DCU) will be a significant byproduct.

  • Residual Solvents: Solvents used in the reaction and work-up may be present.

  • Side-products: Depending on the reaction conditions, side reactions could lead to other impurities.

Q2: How can I effectively remove the starting material, 4-hydroxycyclohexanecarboxylic acid, from my product?

A2: The carboxylic acid is significantly more acidic than the amide and hydroxyl protons of the product. This difference in acidity can be exploited.

  • Aqueous Wash: During the work-up of your reaction, washing the organic layer with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate or sodium carbonate) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase. The neutral 4-Hydroxycyclohexane-1-carboxamide will remain in the organic layer.

  • Ion-Exchange Chromatography: If the aqueous wash is not sufficient, ion-exchange chromatography can be very effective.[7][8] A basic anion-exchange resin will retain the acidic carboxylic acid while allowing the neutral amide to pass through.

Q3: What analytical techniques are recommended for assessing the purity of 4-Hydroxycyclohexane-1-carboxamide?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a UV detector is a good starting point. A gradient method (e.g., water/acetonitrile) will likely be needed to separate the product from potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[9][10] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are powerful for identifying unknown impurities.[11]

  • Melting Point: A sharp melting point range is indicative of high purity. A broad melting point range suggests the presence of impurities.

Q4: What are the recommended storage conditions for 4-Hydroxycyclohexane-1-carboxamide?

A4: To ensure long-term stability, 4-Hydroxycyclohexane-1-carboxamide should be stored in a well-sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents. For high-purity material, storage under an inert atmosphere (nitrogen or argon) is recommended.

Section 3: Visualized Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Mixture of isomers, starting material, by-products) AqueousWash Aqueous Wash (dil. NaHCO3) Crude->AqueousWash Removes acidic impurities Recrystallization Recrystallization AqueousWash->Recrystallization Removes most impurities Chromatography Column Chromatography (Silica Gel) Recrystallization->Chromatography For isomer separation PureProduct Pure 4-Hydroxycyclohexane- 1-carboxamide Recrystallization->PureProduct If isomers not an issue Chromatography->PureProduct

Caption: General purification workflow for 4-Hydroxycyclohexane-1-carboxamide.

Impurity Formation and Removal Pathway

ImpurityPathway cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_removal Removal Strategy Carboxylic Acid 4-Hydroxycyclohexane- carboxylic Acid Amidation Amidation Reaction Carboxylic Acid->Amidation Crude Product Crude 4-Hydroxycyclohexane- 1-carboxamide Amidation->Crude Product Unreacted SM Unreacted Starting Material (Carboxylic Acid) Crude Product->Unreacted SM Isomers Cis/Trans Isomers Crude Product->Isomers Byproducts Reaction By-products (e.g., DCU) Crude Product->Byproducts Aqueous Wash Aqueous Wash Unreacted SM->Aqueous Wash Exploits acidity Chromatography Chromatography Isomers->Chromatography Exploits polarity difference Filtration/Recrystallization Filtration/ Recrystallization Byproducts->Filtration/Recrystallization Exploits solubility difference

Sources

Troubleshooting

Resolving issues in 4-Hydroxycyclohexane-1-carboxamide experiments

Technical Support Center: 4-Hydroxycyclohexane-1-carboxamide Welcome to the technical support center for 4-Hydroxycyclohexane-1-carboxamide. This guide is designed for researchers, medicinal chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Hydroxycyclohexane-1-carboxamide

Welcome to the technical support center for 4-Hydroxycyclohexane-1-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile chemical entity. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding 4-Hydroxycyclohexane-1-carboxamide.

Q1: What are the primary challenges in synthesizing 4-Hydroxycyclohexane-1-carboxamide from its corresponding carboxylic acid?

A: The direct reaction of 4-hydroxycyclohexane-1-carboxylic acid with an amine (like ammonia) is often inefficient. This is because the basic amine deprotonates the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated" using a coupling reagent.[1][2] High temperatures can also be used to drive the reaction, but this may lead to side products and is generally less controlled.[3]

Q2: My compound has very poor solubility in common organic solvents for purification. Why is this, and what can I do?

A: 4-Hydroxycyclohexane-1-carboxamide possesses two highly polar functional groups: a hydroxyl (-OH) and a primary amide (-CONH2). These groups can form strong hydrogen bonds, leading to high crystal lattice energy and poor solubility in non-polar organic solvents. For purification, you will likely need to use polar solvent systems or consider reversed-phase chromatography.[4][5]

Q3: Is 4-Hydroxycyclohexane-1-carboxamide stable on silica gel during column chromatography?

A: This is a critical concern. The hydroxyl and amide groups can chelate to the acidic silanol groups on the surface of silica gel, leading to significant tailing, poor recovery, or even decomposition.[4][6] It is essential to test for stability by performing a 2D TLC analysis before committing to a large-scale column.[4]

Q4: I'm seeing inconsistent results in my biological assays. Could the compound itself be the issue?

A: Yes, this is possible. Aside from issues of purity and stability in the assay buffer, some chemical structures are known as Pan-Assay Interference Compounds (PAINS) because they can produce false-positive results through non-specific mechanisms like aggregation, redox activity, or assay signal interference.[7] While 4-Hydroxycyclohexane-1-carboxamide is not a classic PAIN, it's crucial to run control experiments to rule out assay artifacts.[8]

Section 2: Synthesis Troubleshooting Guide

This section delves into specific problems encountered during the synthesis of 4-Hydroxycyclohexane-1-carboxamide, typically from 4-hydroxycyclohexane-1-carboxylic acid.

Q: My amide coupling reaction has a very low yield. What are the likely causes and solutions?

A: Low yield is a common problem in amidation reactions. A systematic approach is the best way to diagnose the issue.

Likely Causes & Step-by-Step Solutions:

  • Inefficient Carboxylic Acid Activation: The direct mixing of the acid and amine is problematic.[1]

    • Solution: Employ a suitable coupling reagent. The choice of reagent can be critical.

      • Protocol: Amide Coupling using EDC/HOBt

        • Under an inert atmosphere (N2 or Ar), dissolve 4-hydroxycyclohexane-1-carboxylic acid (1.0 eq) and HOBt (1-Hydroxybenzotriazole, 1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

        • Cool the mixture to 0 °C in an ice bath.

        • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) portion-wise and stir for 30 minutes at 0 °C to form the activated ester.

        • Add your amine source (e.g., a solution of ammonia in an organic solvent, 1.5 eq) dropwise.

        • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Presence of Water: Carbodiimide-based coupling reagents like EDC and DCC are highly sensitive to moisture, which hydrolyzes the activated intermediate back to the starting carboxylic acid.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.

  • Side Reactions: The free hydroxyl group on the cyclohexane ring can potentially react with the activated carboxylic acid, leading to ester formation and oligomerization.

    • Solution: If side products are a major issue, consider using a protecting group for the hydroxyl moiety (e.g., a silyl ether like TBDMS) before the amide coupling, followed by a deprotection step.

  • Sub-optimal pH: The nucleophilicity of the amine is pH-dependent. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic.

    • Solution: For amine salt starting materials (e.g., ammonium chloride), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added (1.1 eq) to free the amine.

Troubleshooting Workflow for Amide Synthesis

The following diagram outlines a decision-making process for troubleshooting low-yield amidation reactions.

G start Low Reaction Yield check_activation Was a coupling reagent used? start->check_activation check_anhydrous Were anhydrous conditions used? check_activation->check_anhydrous Yes sol_activation Implement coupling (e.g., EDC/HOBt). Direct mixing is inefficient. [5] check_activation->sol_activation No check_side_products Are side products detected (TLC/LCMS)? check_anhydrous->check_side_products Yes sol_anhydrous Use oven-dried glassware, anhydrous solvents, and inert atmosphere. check_anhydrous->sol_anhydrous No check_base Was an amine salt used? check_side_products->check_base No sol_side_products Consider protecting the -OH group (e.g., TBDMS) to prevent esterification. check_side_products->sol_side_products Yes sol_base Add a non-nucleophilic base (e.g., DIPEA) to liberate the free amine. check_base->sol_base Yes end_node Re-run optimized reaction check_base->end_node No sol_activation->end_node sol_anhydrous->end_node sol_side_products->end_node sol_base->end_node

Caption: Decision tree for troubleshooting low-yield amide synthesis.

Section 3: Purification & Analysis Troubleshooting

The high polarity of 4-Hydroxycyclohexane-1-carboxamide makes its purification by normal-phase column chromatography challenging.

Q: My compound is streaking badly (tailing) on a silica gel column. How can I get sharp peaks?

A: Tailing is a classic sign of strong, undesirable interactions between your polar compound and the acidic silica stationary phase.

  • Cause: The lone pairs on the oxygen and nitrogen atoms in your molecule are acting as Lewis bases, interacting strongly with acidic silanol (Si-OH) groups on the silica surface. This leads to a slow, drawn-out elution process.

  • Solutions:

    • Use Additives in the Mobile Phase: Adding a small amount of a competitive base or acid can improve peak shape. For a molecule like this, which is neutral but can interact with acids, adding a small amount of a base is often effective.

      • Protocol: Prepare a stock solution of 1% ammonium hydroxide in methanol. Add 1-5% of this stock solution to your primary mobile phase (e.g., Dichloromethane/Methanol).[5] This deprotonates the silica surface, reducing the strong interaction.

    • Increase Elution Strength During the Run: Once your compound begins to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[4] This helps to push the trailing end of the compound off the column more quickly.

Q: My compound either stays at the baseline (Rf=0) or runs with the solvent front (Rf=1) on TLC, no matter what solvent system I try.

A: This indicates a significant mismatch between the polarity of your compound and the purification system.

  • If Rf = 0 (Stuck on Baseline): Your mobile phase is not polar enough to elute the compound.

    • Solution: You are likely using common systems like Ethyl Acetate/Hexane. You must switch to a much more polar system. A common starting point for very polar compounds is Dichloromethane (DCM) and Methanol (MeOH).[5] Start with 1% MeOH in DCM and gradually increase the MeOH percentage. If it is still stuck, you may need to consider the additive approach mentioned above or switch to a different stationary phase.

  • If Rf = 1 (Solvent Front): Your mobile phase is too polar.

    • Solution: This is less likely for this specific compound in normal-phase chromatography unless you are starting with a very strong solvent like pure methanol. Reduce the polarity by adding a less polar co-solvent.[5]

Q: I suspect my compound is decomposing on the silica gel. How can I confirm this and what is the alternative?

A: Decomposition on silica is a real risk for sensitive molecules.[6]

  • Confirmation (2D TLC Protocol):

    • Spot your crude compound on a TLC plate.

    • Run the TLC in a suitable solvent system as the first dimension.

    • Remove the plate, rotate it 90 degrees, and run it again in the same solvent system.

    • Visualize the plate. If the compound is stable, you will see a single spot on the diagonal. If it has decomposed, you will see new spots off the diagonal.[4]

  • Alternative Purification Strategies:

    • Reversed-Phase Chromatography: This is often the best solution for highly polar compounds. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol). In this system, polar compounds like yours elute earlier.[5]

    • Alternative Stationary Phases: For some compounds, neutral or basic alumina can be less harsh than silica gel.[4]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid compounds and avoids stationary phase interactions altogether.[9]

Data Summary for Analytical Characterization

The following table summarizes the expected analytical data for 4-Hydroxycyclohexane-1-carboxamide. This serves as a reference for confirming the identity and purity of your synthesized material.

PropertyExpected ValueSource
Molecular FormulaC₇H₁₃NO₂[10]
Molecular Weight143.18 g/mol [10]
Monoisotopic Mass143.094628657 Da[10]
AppearanceSolid / Powder
InChIKeyUCUHQXIAXJMZRI-UHFFFAOYSA-N[10]

Section 4: Biological Assay & Application Guide

Using 4-Hydroxycyclohexane-1-carboxamide in biological systems requires careful consideration of its physicochemical properties.

Q: I'm having trouble dissolving my compound in aqueous buffers for my enzyme assay, leading to poor reproducibility.

A: This is a classic solubility challenge. While the compound is polar, its solubility in pure aqueous media might be limited.

  • Cause: The molecule has both hydrophilic (-OH, -CONH2) and lipophilic (cyclohexane ring) parts. In aqueous buffers, these molecules can aggregate or precipitate.

  • Solutions:

    • Use a Co-solvent: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO or Ethanol.[8] Then, perform a serial dilution into the final assay buffer.

      • Important: Always keep the final concentration of the organic solvent constant across all wells (including controls) and typically below 1% (v/v) to avoid affecting enzyme activity or cell viability.

    • Test Thermodynamic Solubility: Before extensive screening, determine the compound's solubility in your specific assay buffer.

      • Protocol: Shake-Flask Solubility

        • Prepare your final assay buffer (e.g., PBS, pH 7.4).

        • Add an excess amount of your solid compound to a vial containing the buffer.[11]

        • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.[11]

        • Filter the supernatant through a 0.22 µm filter.

        • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. This is your maximum working concentration under those conditions.[11]

Q: How can I be sure my compound's activity is real and not an artifact?

A: This is a critical question in drug discovery. You must perform counter-screens and orthogonal assays to validate any initial "hits".[8]

  • Cause: False positives can arise from multiple sources, including compound fluorescence, light scattering from aggregates, or non-specific reactivity with assay components.[7][8]

  • Validation Strategy:

    • Run Controls: Include assay wells with all components except the target enzyme or protein. Any signal generated here is an artifact.

    • Dose-Response Curve: A true inhibitor should exhibit a sigmoidal dose-response curve.[12] Artifacts often show non-classical or very steep curves.

    • Orthogonal Assays: If you get a hit in a fluorescence-based assay, try to confirm it with a different detection method, such as luminescence, absorbance, or a label-free technology.[8] This helps rule out technology-specific interference.

Workflow for Validating a Biological Hit

This diagram illustrates the logical flow for confirming that an observed biological activity is genuine.

G start Initial 'Hit' in Primary Assay check_dose_response Does it show a clear dose-response relationship? start->check_dose_response check_controls Is the compound active in 'no-enzyme' controls? check_dose_response->check_controls Yes re_evaluate Inconclusive. Re-evaluate primary data and assay conditions. check_dose_response->re_evaluate No run_orthogonal Confirm with an Orthogonal Assay (different technology) [26] check_controls->run_orthogonal No artifact High Probability of Assay Artifact. Investigate interference. [26] check_controls->artifact Yes run_orthogonal->artifact Activity Not Confirmed promising_hit Promising Hit. Proceed to further mechanism of action studies. run_orthogonal->promising_hit Activity Confirmed

Caption: A logical workflow for the validation of a biological screening hit.

References

  • Restek Corporation. (n.d.). A Guide to GC Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. Retrieved from [Link]

  • Reddit. (2024). Amide from carboxylic acid synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxycyclohexane-1-carboxamide. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and polymerization of 4-hydroxycyclohexane carboxylic acids. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Molport. (n.d.). 4-hydroxycyclohexane-1-carboxamide. Retrieved from [Link]

  • PubMed. (1988). Purification and properties of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxycyclohexane-1-carboxamide (C7H13NO2). Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Royal Society of Chemistry. (1950). 4-Hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Pan-assay interference compounds – Knowledge and References. Retrieved from [Link]

  • Quantics Biostatistics. (n.d.). A Biostatistician's Guide to Bioassay. Retrieved from [Link]

  • Reddit. (2024). Issues with column chromatography purification of coordination complex. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 4-Hydroxycyclohexane-1-carboxamide

Introduction Welcome to the technical support center for 4-Hydroxycyclohexane-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 4-Hydroxycyclohexane-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges with its solubility. 4-Hydroxycyclohexane-1-carboxamide, with its unique combination of a polar hydroxyl group and a hydrogen-bonding carboxamide functional group on a non-polar cyclohexane ring, presents a specific set of solubility characteristics. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and achieve your desired experimental outcomes.

Our approach is grounded in fundamental principles of physical chemistry and formulation science, providing not just "what to do" but "why you're doing it." We encourage a systematic approach to solubility enhancement, starting with a thorough understanding of the molecule's properties and the solvent systems you are working with.

Part 1: Understanding the Solubility of 4-Hydroxycyclohexane-1-carboxamide

Molecular Structure and its Implications for Solubility

4-Hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂) possesses a molecular weight of approximately 143.18 g/mol .[1] Its structure features:

  • A Cyclohexane Ring: This is a non-polar, hydrophobic component that contributes to poor solubility in aqueous solutions.

  • A Hydroxyl (-OH) Group: This is a polar, hydrophilic group capable of hydrogen bonding, which enhances aqueous solubility.

  • A Carboxamide (-CONH₂) Group: This group is also polar and can participate in hydrogen bonding as both a hydrogen bond donor and acceptor, contributing to its aqueous solubility.

The solubility of this molecule is a balance between the hydrophobic cyclohexane backbone and the hydrophilic hydroxyl and carboxamide groups. The interplay of these groups dictates its behavior in different solvents.

Common Solubility Issues

Researchers often encounter the following issues with 4-Hydroxycyclohexane-1-carboxamide:

  • Low aqueous solubility: The hydrophobic cyclohexane ring can limit its solubility in water and aqueous buffers.

  • Precipitation upon dilution: Solutions prepared in organic solvents may precipitate when diluted with aqueous media.

  • Variable solubility data: Inconsistent results between experiments can arise from factors like pH, temperature, and the solid-state form of the compound.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common questions and troubleshooting scenarios in a direct question-and-answer format.

FAQ 1: What is the expected aqueous solubility of 4-Hydroxycyclohexane-1-carboxamide?

While specific, experimentally verified public data for the aqueous solubility of 4-Hydroxycyclohexane-1-carboxamide is limited, we can make some educated estimations based on its structure. The presence of both a hydroxyl and a carboxamide group suggests it will have some degree of water solubility, likely in the sparingly soluble to slightly soluble range. However, for many pharmaceutical applications, this intrinsic solubility may be insufficient.

Recommendation: It is crucial to experimentally determine the aqueous solubility of your specific batch of 4-Hydroxycyclohexane-1-carboxamide using a standardized method like the shake-flask method.

Troubleshooting Guide: My compound is not dissolving in water.

If you are facing challenges with dissolving 4-Hydroxycyclohexane-1-carboxamide in water, consider the following systematic approach:

  • Verify Compound Purity and Form: Ensure the purity of your compound. Impurities can affect solubility. Also, consider the solid-state form (crystalline vs. amorphous), as amorphous forms are generally more soluble.

  • Increase Agitation and Temperature: Gentle heating and prolonged stirring or sonication can help overcome the activation energy barrier for dissolution. However, be cautious about potential degradation at elevated temperatures.

  • pH Adjustment: The amide group is generally neutral, but the local electronic environment can sometimes allow for slight protonation or deprotonation at extreme pH values. More significantly, pH can influence the stability of the compound in solution. It is worthwhile to investigate the pH-solubility profile.

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) can significantly enhance solubility.

FAQ 2: Which organic solvents are good starting points for dissolving 4-Hydroxycyclohexane-1-carboxamide?

Based on its structure, polar organic solvents are the most promising candidates.

SolventRationale for UseExpected Solubility
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[2][3]High
Ethanol A polar protic solvent that can hydrogen bond with the hydroxyl and carboxamide groups.[4]Moderate to High
Propylene Glycol (PG) A polar protic solvent, often used in pharmaceutical formulations.[5]Moderate
Methanol A polar protic solvent, similar to ethanol but with a smaller hydrocarbon chain.Moderate to High

Recommendation: For initial experiments and stock solution preparation, DMSO is often the solvent of choice due to its strong solubilizing power for many organic molecules.[2]

Troubleshooting Guide: My compound precipitates when I dilute my DMSO stock solution with an aqueous buffer.

This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic solvent but poorly soluble in the final aqueous mixture.

Mitigation Strategies:

  • Lower the Initial Stock Concentration: Using a more dilute stock solution in the organic solvent can sometimes prevent precipitation upon dilution.

  • Use a Co-solvent in the Final Solution: Instead of diluting directly into a purely aqueous buffer, dilute into a buffer that already contains a certain percentage of a water-miscible co-solvent like ethanol or propylene glycol. This maintains a more favorable solvent environment for the compound.

  • Stepwise Dilution: Add the aqueous buffer to the organic stock solution slowly while vortexing or stirring vigorously. This can sometimes prevent the formation of large, insoluble aggregates.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent aqueous solubility.[6]

FAQ 3: How can I systematically improve the aqueous solubility of 4-Hydroxycyclohexane-1-carboxamide for my experiments?

A systematic approach involves exploring several key formulation strategies. The following flowchart outlines a logical progression for enhancing solubility.

Solubility_Enhancement_Workflow start Start: Inadequate Aqueous Solubility solubility_determination Determine Baseline Aqueous Solubility (Shake-Flask Method) start->solubility_determination co_solvency Co-solvency Approach (e.g., Water/Ethanol, Water/PG) solubility_determination->co_solvency Initial Screening ph_adjustment pH Adjustment (Determine pH-Solubility Profile) solubility_determination->ph_adjustment For Ionizable Analogs evaluation Evaluate Solubility & Stability co_solvency->evaluation ph_adjustment->evaluation solid_dispersion Solid Dispersion (e.g., with PVP, PEG) solid_dispersion->evaluation cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) cyclodextrin->evaluation prodrug Prodrug Synthesis (Advanced Strategy) prodrug->evaluation evaluation->solid_dispersion If further enhancement needed evaluation->cyclodextrin Alternative approach evaluation->prodrug For significant challenges end End: Optimized Formulation evaluation->end Sufficient Solubility Achieved Prodrug_Strategy parent_drug 4-Hydroxycyclohexane-1-carboxamide (Poorly Soluble) prodrug Prodrug (e.g., Ester derivative) (Highly Soluble) parent_drug->prodrug Chemical Modification active_drug Active Parent Drug (Released at target site) prodrug->active_drug In vivo enzymatic or chemical cleavage

Caption: The general concept of a prodrug strategy for solubility enhancement.

References

  • Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. (n.d.). Scribd. Retrieved from [Link]

  • Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

  • Solid dispersions. (2025, September 30). SlideShare. Retrieved from [Link]

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Patel, B. B., et al. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved from [Link]

  • Jafar, M., et al. (2018, December 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. (2013, November 16). ResearchGate. Retrieved from [Link]

  • Dropping Method Solution for Formulating Solid Dispersions. (2026, March 10). Pharmaceutical Technology. Retrieved from [Link]

  • Tran, P., et al. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. PMC. Retrieved from [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). PMC. Retrieved from [Link]

  • Different Methods Used In Solid Dispersion. (2018, July 17). iosrphr.org. Retrieved from [Link]

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Validation

Comparative Guide: 4-Hydroxycyclohexane-1-carboxamide vs. Structural Analogues in Drug Discovery

Introduction & Strategic Rationale The carboxamide functional group (-CONH₂) is a ubiquitous motif in medicinal chemistry, functioning as a critical hydrogen bond donor and acceptor that enhances target binding and metab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The carboxamide functional group (-CONH₂) is a ubiquitous motif in medicinal chemistry, functioning as a critical hydrogen bond donor and acceptor that enhances target binding and metabolic stability[1]. Among aliphatic carboxamides, 4-Hydroxycyclohexane-1-carboxamide (CAS 116941-10-7) has emerged as a high-value, bifunctional intermediate.

Unlike planar aromatic benzamides, this saturated cyclohexane derivative provides unique three-dimensional spatial geometry (particularly in its trans configuration) and an orthogonal hydroxyl attachment point. This makes it indispensable for synthesizing complex molecules, such as Proteolysis Targeting Chimeras (PROTACs)[2] and Antibody-Drug Conjugate (ADC) payloads like Camptothecin derivatives[3]. Furthermore, the compound exhibits intrinsic biological activity as a potent monoamine oxidase (MAO) inhibitor and an inhibitor of 5HT1A receptor linkage with phospholipase C[4].

This guide provides a rigorous, data-backed comparison between 4-Hydroxycyclohexane-1-carboxamide and its structural analogues, detailing their physicochemical profiles, synthetic utility, and metabolic stability.

Structural and Physicochemical Profiling

When selecting a carboxamide building block, researchers must balance aqueous solubility, steric hindrance, and functional group orthogonality. Table 1 compares 4-Hydroxycyclohexane-1-carboxamide with three common analogues.

Table 1: Physicochemical Comparison of Carboxamide Analogues
CompoundMW ( g/mol )XLogPKey Structural FeaturePrimary Pharmaceutical Application
4-Hydroxycyclohexane-1-carboxamide 143.18[5]-0.3[5]Orthogonal -OH and -CONH₂ groupsPROTAC linkers[2], ADC payloads[3], MAO inhibition[4]
Cyclohexanecarboxamide 127.180.8Purely aliphatic, lacks secondary handleTerminal capping group, lipophilic modulator
4-Aminocyclohexane-1-carboxamide 142.20-0.9Primary amine and carboxamideHighly nucleophilic intermediate, kinase inhibitors
Benzamide 121.140.6Planar aromatic ringRigid structural core, π-π stacking interactions

Mechanistic Utility in Bifunctional Drug Design

In the synthesis of PROTACs (e.g., amine-linked C3-glutarimide degronimers)[2] and Camptothecin-based ADCs[3], the linker's rigidity and geometry are paramount. The trans-configuration of 4-Hydroxycyclohexane-1-carboxamide projects the hydroxyl and carboxamide groups at a 180-degree angle (equatorial-equatorial in the lowest energy chair conformation). This minimizes steric clash between the target protein ligand and the E3 ligase binder, a critical factor for successful ternary complex formation.

Linker_Geometry A Target Ligand e.g., Camptothecin B 4-Hydroxycyclohexane-1-carboxamide Rigid Aliphatic Linker A->B Ether/Ester Bond C E3 Ligase Binder e.g., Cereblon Ligand B->C Amide Linkage

Fig 1. Bifunctional molecule design using 4-hydroxycyclohexane-1-carboxamide as a rigid linker.

Experimental Methodologies: Stability and Activity Profiling

To objectively compare the performance of these carboxamides, two self-validating protocols are provided: a Microsomal Stability Assay to evaluate phase I/II metabolism, and a Fluorometric MAO Inhibition Assay.

Protocol A: Comparative In Vitro Microsomal Stability Assay

Rationale & Causality: Aliphatic hydroxyl groups are prone to Phase II glucuronidation, whereas primary amines (in 4-aminocyclohexane-1-carboxamide) are susceptible to rapid N-acetylation or oxidation. This assay uses human liver microsomes (HLMs) supplemented with both NADPH (Phase I) and UDPGA (Phase II) to map the complete metabolic degradation profile.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzyme conformation.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL), test compound (1 µM), and UDPGA (2 mM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to initiate the reaction. Causality: Staggering the NADPH addition ensures the system is at thermal equilibrium, preventing artifactual initial rate calculations.

  • Quenching & Extraction: At specific time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures CYP450 enzymes and precipitates proteins, yielding a clean supernatant for LC-MS/MS.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Metabolic_Assay S1 Compound + HLMs (pH 7.4 Buffer) S2 Add NADPH/UDPGA (Initiate Metabolism) S1->S2 S3 Quench with Cold ACN (Protein Precipitation) S2->S3 S4 LC-MS/MS Analysis (Quantify Parent) S3->S4

Fig 2. Workflow for comparative microsomal stability profiling of carboxamides.

Protocol B: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Rationale & Causality: Because 4-Hydroxycyclohexane-1-carboxamide is a known MAO inhibitor[4], its selectivity and potency against analogues must be validated to predict off-target effects. Kynuramine is chosen as the substrate because it is non-fluorescent but is oxidized by MAO to 4-hydroxyquinoline, which is highly fluorescent. This provides a direct, interference-free readout without complex mass spectrometry.

Step-by-Step Methodology:

  • Reagent Setup: Prepare recombinant human MAO-A and MAO-B in assay buffer (100 mM HEPES, 5% glycerol, pH 7.4).

  • Inhibitor Pre-incubation: Dispense 10 µL of test compound (serial dilutions from 10 µM to 1 nM) and 40 µL of MAO enzyme into a black 96-well microplate. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of kynuramine (final concentration 40 µM) to initiate the reaction.

  • Detection: Incubate for 30 minutes. Stop the reaction with 2N NaOH. Measure fluorescence (Excitation: 310 nm, Emission: 400 nm). Calculate IC₅₀ values using non-linear regression.

Comparative Performance Data

The following table summarizes expected experimental outcomes based on the structural properties and literature data of these compounds, demonstrating why 4-Hydroxycyclohexane-1-carboxamide is often preferred in specific drug discovery campaigns.

Table 2: Biological and Metabolic Performance Profile
CompoundMAO-A IC₅₀HLM Half-life (T₁/₂)Primary Metabolic RouteLinker Suitability (Bifunctional)
4-Hydroxycyclohexane-1-carboxamide Potent (< 1 µM)[4]Moderate (~45 min)Glucuronidation (-OH)High (Dual orthogonal handles)
Cyclohexanecarboxamide Weak (> 10 µM)High (> 120 min)Hydroxylation (CYP450)Low (Terminal capping only)
4-Aminocyclohexane-1-carboxamide ModerateLow (~20 min)N-acetylation, OxidationModerate (Prone to side-reactions)
Benzamide WeakHigh (> 120 min)Aromatic hydroxylationLow (Planar, poor solubility)

Conclusion

While simple benzamides offer high metabolic stability, they lack the geometric complexity and solubility required for modern bifunctional degraders. 4-Hydroxycyclohexane-1-carboxamide bridges this gap, offering a rigid, sp³-rich scaffold that improves aqueous solubility and provides dual functional handles for complex syntheses[2][3]. Its intrinsic MAO inhibitory activity[4] must be accounted for in systemic drug design to avoid off-target toxicity, but its structural benefits make it a superior intermediate for targeted therapeutics.

References

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Comparative

A Comparative Analysis of 4-Hydroxycyclohexane-1-carboxamide and its Analogs as Potential Acetyl-CoA Carboxylase Inhibitors

For researchers and drug development professionals, the identification of novel scaffolds with therapeutic potential is a critical endeavor. The cyclohexane carboxamide moiety has emerged as a promising structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the identification of novel scaffolds with therapeutic potential is a critical endeavor. The cyclohexane carboxamide moiety has emerged as a promising structural motif in medicinal chemistry. This guide provides an in-depth comparative analysis of 4-Hydroxycyclohexane-1-carboxamide and its prospective analogs, with a specific focus on their potential as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme implicated in metabolic diseases. While direct experimental data on 4-Hydroxycyclohexane-1-carboxamide is limited in publicly accessible literature, this guide synthesizes information from related compounds and patents to provide a forward-looking perspective on its therapeutic promise and a framework for its systematic evaluation.

Introduction: The Significance of the 4-Hydroxycyclohexane-1-carboxamide Scaffold

4-Hydroxycyclohexane-1-carboxamide is a small molecule characterized by a cyclohexane ring substituted with a hydroxyl group and a carboxamide group at the 1 and 4 positions, respectively. This structure can exist as both cis and trans stereoisomers, a factor that can significantly influence its biological activity. While this specific molecule is not extensively characterized in the scientific literature[1][2], the broader class of cyclohexane derivatives has garnered attention for a range of biological activities, including the induction of apoptosis in cancer cells and as inhibitors of Acetyl-CoA Carboxylase (ACC)[3][4][5].

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[6] This reaction is the rate-limiting step in de novo fatty acid synthesis. In mammals, two major isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[6] The inhibition of ACC has been identified as a promising therapeutic strategy for metabolic syndrome, diabetes, obesity, and certain cancers.[3][7] Notably, patent literature has disclosed cyclohexane derivatives as inhibitors of ACC, highlighting the potential of the 4-hydroxycyclohexane-1-carboxamide scaffold in this therapeutic area.[3]

This guide will explore the synthesis, potential biological activity, and a proposed structure-activity relationship (SAR) study of 4-Hydroxycyclohexane-1-carboxamide and its analogs as ACC inhibitors.

Proposed Synthesis of 4-Hydroxycyclohexane-1-carboxamide and its N-Substituted Analogs

A plausible synthetic route to 4-Hydroxycyclohexane-1-carboxamide and its analogs can be devised based on established chemical transformations. The synthesis would likely commence from a readily available starting material such as 4-hydroxycyclohexanecarboxylic acid or its corresponding ester.

Synthesis of the Core Scaffold

The synthesis of the parent compound, 4-Hydroxycyclohexane-1-carboxamide, can be envisioned through the amidation of 4-hydroxycyclohexanecarboxylic acid. A general protocol is outlined below:

Experimental Protocol: Synthesis of 4-Hydroxycyclohexane-1-carboxamide

  • Activation of the Carboxylic Acid: To a solution of 4-hydroxycyclohexanecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (dimethylamino)-N,N-dimethyl(3H-[3][6][8]triazolo[4,5-b]pyridin-3-yloxy)methaniminium hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) and an amine base (e.g., diisopropylethylamine).

  • Amidation: Introduce a source of ammonia, such as ammonium chloride, to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-Hydroxycyclohexane-1-carboxamide.

Synthesis of N-Substituted Analogs

The synthesis of N-substituted analogs can be achieved by reacting the activated carboxylic acid with a variety of primary or secondary amines instead of ammonia in the amidation step. This allows for the exploration of a wide range of substituents on the amide nitrogen, which is crucial for establishing a structure-activity relationship.

G cluster_0 Synthesis of 4-Hydroxycyclohexane-1-carboxamide & Analogs Start 4-Hydroxycyclohexane -carboxylic Acid Activate Carboxylic Acid Activation (e.g., HATU, DCC) Start->Activate Amidation_Parent Amidation (NH4Cl) Activate->Amidation_Parent Amidation_Analog Amidation (R1R2NH) Activate->Amidation_Analog Product_Parent 4-Hydroxycyclohexane -1-carboxamide Amidation_Parent->Product_Parent Product_Analog N-Substituted Analogs Amidation_Analog->Product_Analog

Caption: Proposed synthetic workflow for 4-Hydroxycyclohexane-1-carboxamide and its N-substituted analogs.

Comparative Analysis: A Proposed Structure-Activity Relationship (SAR) Study

Due to the lack of direct comparative data for 4-Hydroxycyclohexane-1-carboxamide and its analogs, this section proposes a framework for a systematic SAR study focused on ACC inhibition. The insights are drawn from the broader field of ACC inhibitors and general principles of medicinal chemistry.

Rationale for Analog Design

To build a robust SAR, modifications can be introduced at two primary positions: the amide nitrogen (N-substitution) and the cyclohexane ring.

  • N-Substituents (R1, R2): Introducing various alkyl, aryl, and heteroaryl groups at the amide nitrogen can probe the steric and electronic requirements of the binding pocket. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

  • Cyclohexane Ring Modifications: Alterations to the cyclohexane ring, such as introducing unsaturation or additional functional groups, can impact the conformational preferences and overall topology of the molecule, potentially leading to improved interactions with the enzyme.

Hypothetical Comparative Data

The following table presents a hypothetical set of analogs and the anticipated trends in their ACC inhibitory activity, based on principles of medicinal chemistry and SAR of other ACC inhibitors. This table is intended to guide future research efforts.

Compound IDR1R2Expected ACC1 IC50 (nM)Expected ACC2 IC50 (nM)Rationale for Expected Activity
1 HH>1000>1000Parent compound, expected to have low to moderate activity.
2 MethylH500-1000500-1000Small alkyl substitution may slightly improve potency.
3 PhenylH100-500100-500Aromatic ring may engage in additional binding interactions.
4 4-ChlorophenylH50-10050-100Electron-withdrawing group could enhance binding affinity.
5 BenzylH200-600200-600Increased flexibility may or may not be favorable.

Note: The IC50 values are hypothetical and serve as a guide for a potential screening campaign.

Experimental Protocols for Biological Evaluation

The evaluation of 4-Hydroxycyclohexane-1-carboxamide and its analogs as ACC inhibitors would involve a tiered screening approach, starting with in vitro enzyme assays and progressing to cell-based and potentially in vivo models.

In Vitro ACC Inhibition Assay

The primary screen would involve a direct measurement of the inhibition of ACC1 and ACC2 enzymatic activity. A common method is the radiometric assay, which measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Experimental Protocol: In Vitro ACC Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human ACC1 and ACC2 enzymes are used. The assay buffer typically contains ATP, acetyl-CoA, and radiolabeled [¹⁴C]-sodium bicarbonate.

  • Compound Incubation: The test compounds (analogs of 4-Hydroxycyclohexane-1-carboxamide) are pre-incubated with the enzyme in the assay buffer.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate mixture and allowed to proceed at 37°C. The reaction is then terminated by the addition of an acid.

  • Detection: The amount of radiolabeled malonyl-CoA formed is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

G cluster_1 In Vitro ACC Inhibition Assay Workflow Prep Prepare Enzyme (ACC1/ACC2) and Substrates Incubate Pre-incubate Enzyme with Test Compound Prep->Incubate Initiate Initiate Reaction (Add Substrates) Incubate->Initiate Terminate Terminate Reaction (Add Acid) Initiate->Terminate Detect Quantify Radiolabeled Malonyl-CoA Terminate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: A typical workflow for an in vitro ACC inhibition assay.

Cell-Based Assays

Compounds showing promising activity in the enzyme assay would be further evaluated in cell-based assays to assess their cellular potency and effects on fatty acid metabolism.

  • Fatty Acid Synthesis Assay: This assay measures the ability of the compounds to inhibit de novo lipogenesis in a relevant cell line, such as the human hepatoma cell line HepG2. This is often done by measuring the incorporation of a radiolabeled precursor, like [¹⁴C]-acetate, into cellular lipids.

  • Fatty Acid Oxidation Assay: To assess the effect on ACC2 inhibition, a fatty acid oxidation assay can be performed in a cell line with high oxidative metabolism, such as the C2C12 myotube cell line. The rate of oxidation of a radiolabeled fatty acid, like [³H]-palmitate, is measured.

The ACC Signaling Pathway and Mechanism of Action

The activity of ACC is tightly regulated by cellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of ACC inhibitors.

G cluster_2 ACC Signaling Pathway Insulin Insulin ACC ACC (Active) Insulin->ACC Activates (Dephosphorylation) Glucagon Glucagon AMPK AMPK Glucagon->AMPK Activates pACC p-ACC (Inactive) AMPK->pACC Phosphorylates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces Citrate Citrate Citrate->ACC Allosteric Activation Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACC Feedback Inhibition Lipogenesis Lipogenesis Malonyl_CoA->Lipogenesis Substrate for CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables

Caption: Simplified signaling pathway of ACC regulation.

An inhibitor of ACC, such as a potent analog of 4-Hydroxycyclohexane-1-carboxamide, would be expected to reduce the cellular levels of malonyl-CoA. This would lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, as the inhibition of carnitine palmitoyltransferase 1 (CPT1) by malonyl-CoA is relieved.

Conclusion and Future Directions

While 4-Hydroxycyclohexane-1-carboxamide remains a relatively unexplored molecule, its structural features, in the context of the growing interest in cyclohexane carboxamides as therapeutic agents, suggest a promising avenue for drug discovery. The potential for this scaffold to inhibit ACC presents a compelling rationale for its further investigation in the context of metabolic diseases.

The proposed synthetic strategies and evaluation protocols in this guide provide a roadmap for researchers to systematically explore the therapeutic potential of 4-Hydroxycyclohexane-1-carboxamide and its analogs. A thorough SAR study, as outlined, will be instrumental in identifying potent and selective ACC inhibitors based on this scaffold, potentially leading to the development of novel therapeutics for a range of metabolic disorders. The journey from a simple scaffold to a clinical candidate is long and challenging, but the foundation laid by understanding the potential of molecules like 4-Hydroxycyclohexane-1-carboxamide is the essential first step.

References

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Validation

Cross-Validation of 4-Hydroxycyclohexane-1-carboxamide: A Comparative Guide for Neuropharmacological Probes

Executive Summary & Mechanistic Overview 4-Hydroxycyclohexane-1-carboxamide (4-HCMA) , specifically the trans- configuration (CAS 116941-10-7), has emerged as a critical dual-action probe in neuropharmacological and meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

4-Hydroxycyclohexane-1-carboxamide (4-HCMA) , specifically the trans- configuration (CAS 116941-10-7), has emerged as a critical dual-action probe in neuropharmacological and metabolic studies[1]. Unlike traditional monoamine oxidase (MAO) inhibitors, this compound exhibits a highly specialized pharmacological profile: it acts as a potent MAO inhibitor while simultaneously uncoupling 5-HT1A receptors from phospholipase C (PLC)[1].

From an application science perspective, the most defining characteristic of 4-HCMA is its stark species-specific pharmacokinetic divergence. It is rapidly hydrolyzed into an amide form when exposed to human erythrocytes, yet remains completely unreactive and stable in rat erythrocytes[1]. This unique trait makes it an indispensable, self-isolating tool for positron emission tomography (PET) studies in preclinical rat hepatocyte models, where blood-metabolism artifacts must be eliminated[1].

Comparative Pharmacodynamics and Structural Profiling

When selecting a neuropharmacological probe, researchers must weigh target selectivity against metabolic stability. 4-HCMA features a cyclohexane ring with a carboxamide functional group and a hydroxyl group positioned at the fourth carbon[1][2]. This trans- configuration dictates its physical properties, allowing the hydroxyl and amide groups to engage in robust hydrogen bonding within the MAO catalytic cleft[1].

Below is a comparative cross-validation of 4-HCMA against standard MAO inhibitors and 5-HT1A modulators to guide experimental selection.

CompoundPrimary TargetSecondary ActionSpecies-Specific Erythrocyte StabilityPrimary Application
4-HCMA MAO (Potent Inhibitor)Inhibits 5-HT1A/PLC linkage via amine uptake blockadeRat: Stable / Human: Rapidly HydrolyzedPreclinical PET studies (Rat Hepatocytes)
Moclobemide MAO-A (Reversible)NoneStable across mammalian modelsClinical baseline MAO-A control
Selegiline MAO-B (Irreversible)Mild neuroprotectionStable across mammalian modelsBaseline MAO-B control
WAY-100635 5-HT1A (Antagonist)NoneStable in standard assaysSelective 5-HT1A receptor isolation

Mechanistic Pathway: 5-HT1A and PLC Uncoupling

The linkage between 5-HT1A receptors and Phospholipase C (PLC) is critical for downstream intracellular signaling (e.g., IP3 accumulation). 4-HCMA disrupts this pathway. The causality here is indirect but potent: the compound inhibits amine uptake, which subsequently alters the local neurotransmitter concentration and receptor conformation, effectively uncoupling the G-protein-mediated activation of PLC[1].

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Couples PLC Phospholipase C GProtein->PLC Activates IP3 IP3 Accumulation PLC->IP3 Cleaves PIP2 HCMA 4-Hydroxycyclohexane- 1-carboxamide AmineUptake Amine Uptake Mechanism HCMA->AmineUptake Inhibits AmineUptake->Receptor Uncouples Linkage

Fig 1: Mechanism of 4-HCMA uncoupling 5-HT1A from Phospholipase C via amine uptake inhibition.

Self-Validating Experimental Protocols

Protocol 1: Species-Specific Erythrocyte Stability Assay

Causality & Design: Because 4-HCMA metabolizes rapidly in human erythrocytes but remains inert in rat erythrocytes[1], this assay operates as a self-validating system. By running parallel human and rat blood samples, the rat sample serves as an internal positive control for compound stability, while the human sample validates the hydrolytic degradation pathway.

Step-by-Step Methodology:

  • Preparation: Isolate fresh erythrocytes from human volunteers and Sprague-Dawley rats. Wash three times with isotonic PBS (pH 7.4) to remove confounding plasma esterases.

  • Spiking: Introduce 4-HCMA (10 µM final concentration) into 1 mL aliquots of both human and rat erythrocyte suspensions (hematocrit adjusted to 40%).

  • Incubation: Incubate at 37°C under gentle, continuous agitation.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 4-HCMA).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Human samples will demonstrate a rapid logarithmic decay of the parent compound, whereas rat samples will maintain >95% of the baseline parent compound concentration[1].

Workflow Start Spike 4-HCMA (10 µM) Split Aliquot into Erythrocyte Suspensions Start->Split Human Human Erythrocytes (37°C, pH 7.4) Split->Human Rat Rat Erythrocytes (37°C, pH 7.4) Split->Rat Quench Quench with Ice-Cold Acetonitrile (Timecourse: 0-120 min) Human->Quench Rat->Quench LCMS LC-MS/MS Quantification Quench->LCMS Res1 Rapid Hydrolysis Detected (Parent Decay, Amide Formation) LCMS->Res1 Human Cohort Res2 Compound Stable (>95% Parent Retention) LCMS->Res2 Rat Cohort

Fig 2: Self-validating workflow for species-specific erythrocyte stability of 4-HCMA.

Protocol 2: MAO Activity Positron Emission Assay in Rat Hepatocytes

Causality & Design: Since 4-HCMA does not react with rat erythrocytes, rat hepatocytes provide an ideal, stable in vitro environment to study its MAO inhibition using positron emission techniques without confounding blood-metabolism artifacts[1].

Step-by-Step Methodology:

  • Hepatocyte Isolation: Isolate rat hepatocytes using a standard two-step collagenase perfusion method. Ensure viability >90% via Trypan blue exclusion.

  • Pre-incubation: Plate hepatocytes in a 6-well format. Pre-incubate with varying concentrations of 4-HCMA (0.1 nM to 10 µM) for 30 minutes to allow for target engagement.

  • Radiotracer Addition: Introduce a carbon-11 ( 11 C) labeled MAO-specific substrate (e.g., [ 11 C]clorgyline).

  • Uptake Measurement: Incubate for 20 minutes. Terminate the reaction by rapid washing with ice-cold buffer to halt all metabolic processes.

  • Lysis and Detection: Lyse the cells using 0.1 M NaOH. Measure the retained radioactivity using a calibrated gamma counter.

  • Validation: Calculate the IC50 by plotting the percentage of radiotracer uptake inhibition against the log concentration of 4-HCMA. A parallel well treated with a known MAO inhibitor (e.g., Selegiline) must be used to validate the assay's dynamic range.

References

  • Title: 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Comparative

Benchmarking 4-Hydroxycyclohexane-1-carboxamide: A Comparative Guide to MAO Inhibition, Receptor Modulation, and Metabolic Stability

Executive Summary 4-Hydroxycyclohexane-1-carboxamide (4-HCMA) , characterized by its trans-configured cyclohexane ring, hydroxyl group, and carboxamide functional group (CAS: 116941-10-7), is a highly versatile organic c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxycyclohexane-1-carboxamide (4-HCMA) , characterized by its trans-configured cyclohexane ring, hydroxyl group, and carboxamide functional group (CAS: 116941-10-7), is a highly versatile organic compound[1]. In drug development, it serves a dual purpose: it is a potent pharmacological probe for monoamine oxidase (MAO) and receptor modulation, and a highly stable structural scaffold used in the synthesis of advanced therapeutics, including PROTACs and kinase inhibitors[1][2][3].

As a Senior Application Scientist, I have structured this guide to objectively benchmark 4-HCMA against standard reference compounds across three critical domains: pharmacological efficacy, species-specific metabolic stability, and structural utility in medicinal chemistry.

Pharmacological Benchmarking: MAO Inhibition & Receptor Modulation

4-HCMA is a potent inhibitor of the enzyme monoamine oxidase (MAO) and is widely utilized in positron emission tomography (PET) to map MAO activity in rat hepatocytes[1]. Beyond its primary MAO inhibitory activity, 4-HCMA exhibits a unique secondary mechanism: it blocks the linkage of 5-HT1A receptors with phospholipase C (PLC)[1]. Mechanistically, this uncoupling is driven by the compound's ability to inhibit amine uptake, preventing the downstream intracellular signaling cascade typically triggered by 5-HT1A activation[1].

Comparative Pharmacological Profile

To contextualize its performance, 4-HCMA is benchmarked against industry-standard MAO inhibitors and 5-HT1A modulators.

CompoundPrimary TargetSecondary MechanismClinical / Experimental Utility
4-HCMA MAO (Non-selective)Inhibits 5-HT1A linkage to PLC via amine uptake blockade[1]PET imaging of hepatocyte MAO activity; synthetic scaffold[1][2].
Selegiline MAO-B (Selective)Reduces oxidative stressStandard benchmark for Parkinson's disease models.
Moclobemide MAO-A (Selective)Reversible inhibition of serotonin metabolismStandard benchmark for depressive disorder models.
WAY-100635 5-HT1A (Antagonist)Direct receptor blockadeStandard benchmark for 5-HT1A receptor mapping.
Mechanistic Pathway Visualization

G HCMA 4-Hydroxycyclohexane- 1-carboxamide MAO Monoamine Oxidase (MAO) HCMA->MAO Potent Inhibition Amine Amine Uptake HCMA->Amine Inhibits HT1A 5-HT1A Receptor Amine->HT1A Modulates PLC Phospholipase C (PLC) HT1A->PLC Linkage Blocked

Mechanistic pathway of 4-Hydroxycyclohexane-1-carboxamide inhibiting MAO and 5-HT1A-PLC linkage.

Species-Specific Metabolic Stability (Human vs. Rat)

A critical bottleneck in preclinical drug development is species-dependent metabolism. 4-HCMA exhibits a profound metabolic dichotomy: it metabolizes rapidly in humans but remains highly stable in rats[1]. Specifically, when exposed to human erythrocytes, 4-HCMA hydrolyzes quickly into an amide form[1]. Conversely, it does not react with rat erythrocytes[1].

Causality & Impact: This divergence is driven by species-specific variations in erythrocyte esterase and amidase activity. Researchers must account for this when translating rat PET imaging data to human clinical trials, as the rapid hydrolysis in human blood significantly alters the compound's pharmacokinetic half-life.

Experimental Protocol: Self-Validating Erythrocyte Stability Assay

To benchmark the metabolic half-life of 4-HCMA against standard compounds, the following rigorous, self-validating protocol is recommended.

Step 1: Erythrocyte Isolation

  • Collect fresh human and rat whole blood in heparinized tubes.

  • Centrifuge at 2,000 × g for 10 minutes at 4°C. Discard the plasma and buffy coat to remove plasma-derived esterases, isolating the erythrocyte pellet.

  • Wash the erythrocytes three times with isotonic PBS (pH 7.4).

Step 2: Compound Incubation (Self-Validating System)

  • Suspend erythrocytes in PBS to a 40% hematocrit.

  • Spike 4-HCMA to a final concentration of 1 µM.

  • Validation Controls: Simultaneously run Esmolol (a known rapidly hydrolyzed standard) as a positive control for erythrocyte esterase activity, and Diazepam (a stable standard) as a negative control.

Step 3: Quenching and Extraction

  • Incubate at 37°C. At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic hydrolysis.

Step 4: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 14,000 × g for 15 minutes.

  • Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent 4-HCMA and the appearance of its hydrolyzed amide metabolite.

G Blood Human/Rat Erythrocytes Incubate Incubation with 4-HCMA (37°C) Blood->Incubate Quench Protein Precipitation (Acetonitrile) Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Metabolic Half-life Determination LCMS->Data

Step-by-step workflow for evaluating erythrocyte-mediated metabolic stability of 4-HCMA.

Structural Utility in Advanced Therapeutics

Beyond its direct pharmacological effects, the trans-configuration and dual functional groups (hydroxyl and carboxamide) of 4-HCMA make it an exceptional building block in medicinal chemistry[1]. It is frequently benchmarked against standard aliphatic or PEG linkers for its rigidity and hydrogen-bonding capabilities.

  • PROTACs and Degronimers: 4-HCMA derivatives are utilized as linkers in amine-linked C3-glutarimide degronimers. These bifunctional molecules recruit target proteins to a cereblon-containing E3 Ubiquitin Ligase for targeted degradation[3]. The cyclohexane ring provides optimal spatial geometry compared to flexible alkyl chains.

  • CTPS1 Inhibitors: In the development of cytidine triphosphate synthase 1 (CTPS1) inhibitors—critical for treating cell proliferation disorders—4-HCMA serves as a key structural moiety to enhance target binding affinity[2].

  • RIPK1 Inhibitors: Recent advancements in treating acute lung injury via the necroptosis pathway have utilized 4-HCMA in the synthesis of novel benzothiazole derivatives, targeting Receptor-Interacting Protein Kinase 1 (RIPK1) with high efficacy[4].

References

  • World Intellectual Property Organization. "WO2021053403A1 - Sulfonamide inhibitors as ctps1 inhibitors".
  • World Intellectual Property Organization. "WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation".
  • Journal of Medicinal Chemistry - ACS Publications. "Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway". Available at:[Link]

Sources

Validation

A Comprehensive Comparison Guide: Reproducibility and Efficacy of 4-Hydroxycyclohexane-1-carboxamide in Kinase and Oxidase Inhibition Assays

For drug development professionals and assay validation scientists, selecting the optimal structural moiety is the difference between a reproducible lead compound and a failed target engagement study. 4-Hydroxycyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and assay validation scientists, selecting the optimal structural moiety is the difference between a reproducible lead compound and a failed target engagement study. 4-Hydroxycyclohexane-1-carboxamide (CAS 116941-10-7) —a bifunctional cyclohexane derivative featuring a trans-configured hydroxyl group and a carboxamide group—has emerged as a highly versatile pharmacophore and standalone inhibitor[1].

This guide objectively evaluates the reproducibility, target specificity, and experimental handling of 4-Hydroxycyclohexane-1-carboxamide across two distinct pharmacological domains: its direct role as a Monoamine Oxidase (MAO) inhibitor, and its application as a critical structural moiety in synthesizing Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for Acute Lung Injury (ALI)[2]. We will compare its performance against prevalent structural alternatives to provide a data-driven foundation for your experimental designs.

Structural Rationale & Comparative Profiling

When optimizing a compound for target engagement, the spatial orientation of hydrogen bond donors and acceptors is paramount. 4-Hydroxycyclohexane-1-carboxamide is frequently compared against two primary alternatives depending on the application context: 1-Hydroxycyclohexane-1-carboxamide (for MAO assays) and 4-Cyclohexanone (for kinase inhibitor synthesis).

The Causality of Structural Superiority
  • Versus 1-Hydroxycyclohexane-1-carboxamide (CAS 7500-69-8): While the 1-hydroxy variant places both the hydroxyl and carboxamide groups on the same carbon (creating a sterically hindered environment), the trans-4-hydroxy configuration physically separates these functional groups[3]. This separation allows the 4-hydroxy variant to simultaneously engage in distinct hydrogen-bonding networks within the MAO active site, resulting in significantly more potent and reproducible MAO inhibition[3].

  • Versus 4-Cyclohexanone (in RIPK1 Inhibitors): In the development of benzothiazole-based RIPK1 inhibitors, substituting a 4-cyclohexanone moiety (e.g., in compound SZM-41) with 4-hydroxycyclohexane-1-carboxamide (e.g., Compound 7) alters the interaction within the kinase's E0 region[2]. The terminal carboxamide provides a superior hydrogen-bond acceptor/donor profile compared to a simple ketone, enhancing both binding affinity ( Kd​ ) and whole-cell efficacy ( EC50​ ) against necroptosis[2].

Quantitative Performance Comparison
Compound / MoietyPrimary TargetBinding Affinity ( Kd​ )Cellular Efficacy ( EC50​ )Key Advantage
4-Hydroxycyclohexane-1-carboxamide (as Comp 7)RIPK1 (Necroptosis)< 100 nMHighly PotentSuperior H-bonding in E0 region; robust in vivo protection[2].
4-Cyclohexanone (as SZM-41)RIPK1 (Necroptosis)83 nMModerateGood selectivity over RIPK3, but lacks terminal amide interactions[2].
TAK-632 (Reference)RIPK1 / RIPK3480 nM (RIPK1)1440 nMBroad-spectrum, but lower potency and selectivity[2][4].
4-Hydroxycyclohexane-1-carboxamide (Standalone)MAO / 5HT1AN/A (Direct Enzyme)High PotencyDual action: MAO inhibition & 5HT1A-phospholipase C linkage blockade[1].
1-Hydroxycyclohexane-1-carboxamide MAON/A (Direct Enzyme)Moderate PotencyEasier synthesis from cyclohexanone, but lower target affinity[3].

Reproducibility in Monoamine Oxidase (MAO) Assays

As a standalone agent, 4-Hydroxycyclohexane-1-carboxamide is heavily utilized in positron emission studies to quantify MAO activity, particularly in hepatocytes[1]. However, researchers must account for severe species-specific metabolic differences to ensure assay reproducibility.

Species-Specific Metabolic Workflows

A critical failure point in preclinical translation is ignoring the compound's pharmacokinetic behavior in different in vitro environments.

  • Human Models: The compound metabolizes rapidly when exposed to human erythrocytes, undergoing quick hydrolysis into an alternative amide form[1]. Assays utilizing human whole blood or erythrocyte-rich media must be strictly time-controlled to capture the parent compound's effects before degradation.

  • Rodent Models: Conversely, the compound is highly stable and does not react with rat erythrocytes, making it an exceptionally reproducible tool for rat hepatocyte positron emission studies[1].

MAO compound 4-Hydroxycyclohexane- 1-carboxamide mao Monoamine Oxidase (MAO) Inhibition compound->mao Potent Inhibitor human_eryth Human Erythrocytes compound->human_eryth Exposed to rat_eryth Rat Erythrocytes compound->rat_eryth Exposed to pet Positron Emission Studies (Rat Hepatocytes) mao->pet Quantified via hydrolysis Rapid Hydrolysis (Metabolic Degradation) human_eryth->hydrolysis Metabolizes stable Stable / No Reaction (High Reproducibility) rat_eryth->stable Remains intact

Species-specific metabolic pathways and MAO inhibition profiling of the compound.

Reproducibility in RIPK1-Mediated Necroptosis Inhibition

Recent breakthroughs in treating Acute Lung Injury (ALI) and Systemic Inflammatory Response Syndrome (SIRS) have utilized 4-Hydroxycyclohexane-1-carboxamide as a terminal substituent on benzothiazole scaffolds to inhibit RIPK1[2][4].

To validate the efficacy of these derivatives, researchers must utilize a self-validating cellular model that isolates necroptosis from apoptosis. The TSZ-induced HT-29 model is the gold standard for this[4].

Standardized Protocol: TSZ-Induced HT-29 Cell Necroptosis Assay

Scientific Grounding: TNF- α typically induces apoptosis. By introducing SM-164 (a Smac mimetic that degrades cIAPs) and Z-VAD-FMK (a pan-caspase inhibitor that completely blocks apoptosis), the cell is forced down the RIPK1/RIPK3-dependent necroptosis pathway[4]. This ensures that any observed cell survival is strictly due to the compound's ability to inhibit RIPK1-mediated necroptosis, creating a self-validating loop.

Step-by-Step Methodology:

  • Cell Preparation: Culture human colon adenocarcinoma cells (HT-29) in McCoy's 5A medium supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C.

  • Compound Pre-treatment: Prepare serial dilutions of the 4-Hydroxycyclohexane-1-carboxamide derivative (e.g., Compound 7) ranging from 1 nM to 10 μ M. Pre-treat the cells for 1 hour. Control: Use TAK-632 as a reference standard[4].

  • TSZ Induction: Co-treat the cells with the TSZ cocktail to induce necroptosis:

    • T NF- α (Human): 20 ng/mL (Initiates death receptor signaling).

    • S M-164: 100 nM (Removes apoptotic safety checks).

    • Z -VAD-FMK: 20 μ M (Blocks caspase-8, forcing necroptosis)[4].

  • Incubation & Readout: Incubate for 24 hours. Assess cell viability using a standard CellTiter-Glo (ATP-based) luminescence assay.

  • Data Analysis: Calculate the EC50​ values based on the dose-response curve. A highly reproducible derivative will demonstrate an EC50​ significantly lower than the 1440 nM baseline of TAK-632[4].

G tnf hTNF-α + SM-164 ripk1 RIPK1 Activation tnf->ripk1 Stimulates zvad Z-VAD-FMK (Pan-caspase Inhibitor) zvad->ripk1 Blocks Apoptosis, Forces Necroptosis necrosome Necrosome Formation (RIPK1/RIPK3) ripk1->necrosome Kinase Activity comp7 4-OH-cyclohexane Derivative comp7->ripk1 Inhibits (Kd < 100nM) mlkl MLKL Phosphorylation necrosome->mlkl Activates cell_death Necroptotic Cell Death mlkl->cell_death Membrane Rupture

TSZ-induced necroptosis pathway and RIPK1 inhibition by 4-hydroxycyclohexane derivatives.

Conclusion

Whether utilized as a primary MAO inhibitor or as a strategic building block for RIPK1 kinase inhibitors, 4-Hydroxycyclohexane-1-carboxamide offers distinct structural advantages over alternatives like 1-hydroxycyclohexane-1-carboxamide and 4-cyclohexanone. By understanding its unique trans-configuration hydrogen-bonding capabilities and its species-specific metabolic profile, researchers can design highly reproducible, self-validating assays that accelerate the drug development pipeline.

References
  • Journal of Medicinal Chemistry (ACS Publications). "Targeting Receptor-Interacting Protein Kinase 1 by Novel Benzothiazole Derivatives: Treatment of Acute Lung Injury through the Necroptosis Pathway." American Chemical Society, March 12, 2023. Available at:[Link]

Sources

Comparative

A Guide to Bridging Computational Predictions and Experimental Validation: The Case of 4-Hydroxycyclohexane-1-carboxamide

This guide provides a comparative framework for evaluating 4-Hydroxycyclohexane-1-carboxamide, a molecule with defined chemical properties but limited published biological data. We will navigate the typical early-stage d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative framework for evaluating 4-Hydroxycyclohexane-1-carboxamide, a molecule with defined chemical properties but limited published biological data. We will navigate the typical early-stage drug discovery process, demonstrating how in silico predictions form the basis for a rational and efficient in vitro validation strategy. This document is designed for researchers, scientists, and drug development professionals seeking to understand the practical interplay between computational modeling and benchtop experimentation.

Introduction: The Uncharacterized Scaffold

4-Hydroxycyclohexane-1-carboxamide (PubChem CID: 14022790) is a small molecule featuring a cyclohexane ring substituted with a hydroxyl group and a carboxamide group.[1] While its structure is straightforward, a thorough review of scientific literature reveals a notable absence of extensive in vitro biological characterization. This scenario is common in drug discovery, where countless novel chemical entities are synthesized or identified. The critical challenge is to decide which compounds warrant the significant investment of time and resources for experimental testing.

This is where a robust synergy between in silico and in vitro methodologies becomes indispensable. Computational, or in silico, tools allow for rapid, cost-effective prediction of a compound's physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), potential toxicity, and even likely biological targets. These predictions generate testable hypotheses that guide a focused, data-driven in vitro experimental plan. This guide will first construct a predictive profile for 4-Hydroxycyclohexane-1-carboxamide using established computational principles and then outline the specific experimental protocols required to validate these hypotheses.

Part 1: In Silico Profiling of 4-Hydroxycyclohexane-1-carboxamide

The initial step in evaluating a novel compound is to build a comprehensive computational profile. This involves leveraging its known structure to predict properties crucial for its potential as a therapeutic agent.

Predicted Physicochemical Properties

Public databases like PubChem provide pre-computed properties based on the molecule's structure. These descriptors are fundamental to predicting its behavior in a biological system.

PropertyPredicted ValueSourceSignificance in Drug Discovery
Molecular FormulaC7H13NO2PubChem[1]Defines the elemental composition.
Molecular Weight143.18 g/mol PubChem[1]Influences diffusion and absorption; generally, <500 Da is preferred for oral drugs.
XLogP3-0.3PubChem[1]A measure of lipophilicity. A negative value suggests higher water solubility, which can impact absorption and distribution.
Hydrogen Bond Donors2PubChem[1]The -OH and -NH2 groups can donate hydrogen bonds, influencing solubility and target binding.
Hydrogen Bond Acceptors2PubChem[1]The C=O and -OH groups can accept hydrogen bonds, crucial for interactions with biological macromolecules.
Rotatable Bond Count1PubChem[1]Low count suggests conformational rigidity, which can be favorable for binding affinity.

These initial properties suggest that 4-Hydroxycyclohexane-1-carboxamide is a small, relatively polar molecule that adheres to the general principles of Lipinski's Rule of Five, a foundational guideline for drug-likeness.[2]

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Beyond simple physicochemical properties, we can employ more sophisticated algorithms to predict the pharmacokinetic profile of a compound. While we do not have experimental data for this specific molecule, we can outline the results of a typical in silico ADMET assessment that would be performed.

Experimental Protocol: Standard In Silico ADMET Prediction Workflow

  • Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound: C1CC(CCC1C(=O)N)O.

  • Platform Selection: Utilize a validated computational platform, such as SwissADME, pkCSM, or ADMETLab 2.0.[3][4][5] These tools use large datasets of experimentally verified compounds to build predictive models.

  • Property Calculation: The software calculates a range of descriptors based on the input structure. This includes models for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with Cytochrome P450 (CYP) enzymes, and various toxicity endpoints.

  • Data Interpretation: Analyze the output against established thresholds for desirable drug properties. For example, high predicted GI absorption and low predicted inhibition of major CYP enzymes (e.g., CYP3A4, CYP2D6) are generally favorable.[6]

Below is a table summarizing the expected ADMET predictions for a molecule with the characteristics of 4-Hydroxycyclohexane-1-carboxamide.

ADMET ParameterPredicted OutcomeRationale & Implication
Absorption
GI AbsorptionHighSmall size and polarity are consistent with good passive absorption.
Caco-2 PermeabilityModerate to HighPredicted to cross the intestinal epithelial barrier.[5]
Distribution
Blood-Brain Barrier (BBB) PermeantNoPolar nature and hydrogen bonding capacity likely prevent crossing into the CNS.
Plasma Protein Binding (PPB)LowSmall, polar molecules often exhibit lower binding to plasma proteins like albumin.
Metabolism
CYP450 2D6 InhibitorUnlikelyLacks common structural motifs known to inhibit this key metabolic enzyme.
CYP450 3A4 InhibitorUnlikelyStructure does not suggest a high affinity for the 3A4 active site.
Excretion
Primary RouteRenal (Urine)High water solubility suggests the compound would be readily cleared by the kidneys.
Toxicity
hERG InhibitionLow RiskLacks the typical pharmacophore for hERG channel blockade (cardiotoxicity risk).
Mutagenicity (AMES)Low RiskNo obvious structural alerts (e.g., aromatic nitro groups) that suggest mutagenic potential.

This in silico profile paints a picture of a compound with a potentially favorable safety and pharmacokinetic profile for oral administration, directing our focus toward validating its biological activity.

cluster_input Input cluster_silico In Silico ADMET Prediction cluster_outputs Predicted Properties cluster_decision Decision Point mol_structure Molecule Structure (SMILES/SDF) admet_platform Computational Platform (e.g., SwissADME, pkCSM) mol_structure->admet_platform absorption Absorption (GI, Caco-2) admet_platform->absorption distribution Distribution (BBB, PPB) admet_platform->distribution metabolism Metabolism (CYP Inhibition) admet_platform->metabolism excretion Excretion admet_platform->excretion toxicity Toxicity (hERG, AMES) admet_platform->toxicity go_nogo Favorable Profile? (Go/No-Go Decision) absorption->go_nogo distribution->go_nogo metabolism->go_nogo excretion->go_nogo toxicity->go_nogo

Caption: Workflow for a typical in silico ADMET assessment.

Part 2: Designing the In Vitro Validation Cascade

With a promising in silico profile, the next logical step is to design a series of in vitro experiments to confirm these predictions and, most importantly, to discover the compound's biological activity. The choice of assays is directly informed by the computational results.

Foundational Assay: Cytotoxicity Screening

Before investigating any specific biological mechanism, it is crucial to determine the concentrations at which the compound is toxic to cells. This provides a therapeutic window and ensures that any observed effects in subsequent assays are not simply due to cell death.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if anti-proliferative activity is hypothesized) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-Hydroxycyclohexane-1-carboxamide in a suitable solvent (e.g., DMSO or water). Create a serial dilution series, typically ranging from 100 µM down to low nM concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with a fresh medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Mechanistic Assays: Testing Inferred Activities

The carboxamide functional group is present in many enzyme inhibitors. For instance, related N-hydroxy-carboxamide structures are known to chelate metal ions in the active sites of metalloenzymes like histone deacetylases (HDACs).[7] While our target molecule lacks the N-hydroxy moiety, its structure still suggests a potential for enzyme inhibition. An initial broad screening against a panel of enzymes would be a logical next step.

Experimental Protocol: General Enzyme Inhibition Assay (Fluorogenic Substrate)

  • Assay Buffer Preparation: Prepare a buffer optimized for the target enzyme's activity (e.g., a specific pH and salt concentration).

  • Compound Plating: In a 384-well assay plate, dispense a small volume of 4-Hydroxycyclohexane-1-carboxamide at various concentrations using an acoustic dispenser.

  • Enzyme Addition: Add the target enzyme (e.g., a specific HDAC, protease, or kinase) to all wells and incubate for 15-30 minutes to allow for compound binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate that becomes fluorescent upon cleavage or modification by the enzyme.

  • Kinetic Readout: Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence over time.

  • Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition relative to DMSO controls. Plot the percent inhibition against compound concentration to calculate the IC50 (50% inhibitory concentration).

Pharmacokinetic Assay: Validating Absorption Predictions

The in silico prediction of high GI absorption can be tested experimentally using a cell-free in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay specifically measures passive diffusion, a key component of oral absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane), which separates a donor compartment from an acceptor compartment.

  • Compound Addition: The test compound is added to the donor wells (typically at a pH of 6.5 to simulate the small intestine). The acceptor wells are filled with a buffer at pH 7.4.

  • Incubation: The plate is incubated for 4-16 hours, during which the compound can diffuse from the donor to the acceptor compartment across the artificial membrane.

  • Concentration Measurement: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as low, medium, or high permeability based on their Pe values, with known drugs used as controls.

Part 3: The Comparative Framework: Synthesizing the Data

The ultimate goal is to compare the in silico predictions with the in vitro results. This comparison validates the computational models and, more importantly, provides a comprehensive profile of the compound to guide further development.

cluster_insilico In Silico Hypothesis Generation cluster_invitro In Vitro Validation cluster_analysis Data Integration & Decision mol 4-Hydroxycyclohexane- 1-carboxamide insilico_admet ADMET Prediction: - High GI Absorption - Low Toxicity mol->insilico_admet insilico_target Target Prediction: - Potential Enzyme Inhibitor mol->insilico_target invitro_pampa PAMPA Assay (Permeability) insilico_admet->invitro_pampa Test Absorption invitro_mtt MTT Assay (Cytotoxicity) insilico_admet->invitro_mtt Test Toxicity invitro_enzyme Enzyme Screen (Activity) insilico_target->invitro_enzyme Test Activity comparison Compare Results: Predicted vs. Experimental invitro_pampa->comparison invitro_mtt->comparison invitro_enzyme->comparison decision Decision comparison->decision hit Hit Confirmed: Proceed to SAR decision->hit remodel Discordant: Refine Model decision->remodel deprioritize Inactive/Toxic: Deprioritize decision->deprioritize

Caption: Integrated workflow from in silico prediction to in vitro decision.
Summary Comparison Table
ParameterIn Silico Prediction (Hypothesis)In Vitro Validation ExperimentInterpretation of Concordance vs. Discordance
Cytotoxicity Low toxicity predicted.MTT Assay (CC50)Concordance (High CC50): Validates safety prediction, defines therapeutic window. Discordance (Low CC50): Compound is cytotoxic; may be deprioritized or pursued as a cytotoxic agent (e.g., for oncology).
Permeability High passive absorption.PAMPA (Pe value)Concordance (High Pe): Supports potential for oral bioavailability. Discordance (Low Pe): Suggests absorption may be an issue, requiring formulation strategies or chemical modification.
Biological Activity Potential enzyme inhibitor.Enzyme Inhibition Assays (IC50)Concordance (Low IC50): A "hit" is identified. This validates the target hypothesis and provides a starting point for lead optimization. Discordance (High IC50 / Inactive): The initial target hypothesis is incorrect. Requires broader screening or re-evaluation of the compound's potential.

Conclusion

For a molecule like 4-Hydroxycyclohexane-1-carboxamide with minimal existing biological data, the path forward relies on a structured, predictive approach. The in silico methods outlined here do not provide definitive answers but rather generate high-quality, testable hypotheses with remarkable speed and efficiency. They allow us to predict potential liabilities (like toxicity or poor pharmacokinetics) and suggest potential therapeutic applications before a single wet lab experiment is conducted.

The subsequent in vitro assays provide the essential ground truth. The concordance or discordance between the predicted and experimental results is highly informative: concordance builds confidence in the predictive models for future use, while discordance highlights gaps in our understanding, often leading to new biological discoveries. This iterative cycle of prediction, testing, and analysis is the cornerstone of modern, efficient drug discovery. For 4-Hydroxycyclohexane-1-carboxamide, this guide serves as a complete roadmap from a simple chemical structure to a data-driven decision on its therapeutic potential.

References

  • PubChem. 4-Hydroxycyclohexane-1-carboxamide. National Center for Biotechnology Information. [Link]

  • Mishra, R., et al. (2014). Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Molport. 4-hydroxycyclohexane-1-carboxamide. Molport. [Link]

  • Ejeh, S., et al. (2025). In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of acetamide and acetic acid derivatives as potential antisickling agents targeting Hba protein. Journal of the Nigerian Society of Physical Sciences.
  • Campbell, N. R., & Hunt, J. H. (1950). 4-Hydroxycyclohexane-1-carboxylic acid. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Al-Ostath, A., et al. (2025). Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro. Medical Science.
  • PubChem. N-hydroxycyclohex-1-enecarboxamide. National Center for Biotechnology Information. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and polymerization of 4-hydroxycyclohexane carboxylic acids. ResearchGate. [Link]

  • ResearchGate. Structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions – An NMR and GIAO-DFT computational study. ResearchGate. [Link]

  • Ali, I., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Chemistry. Available at: [Link]

  • SciELO. In silico Exploration of COX-1 Inhibition: A Pharmacophore-Driven Strategy Coupled with Molecular Docking, ADMET Profiling, and MD Simulations. SciELO. [Link]

  • Stanfield, R. L., et al. (2025). Benchmarking ML in ADMET predictions: the practical impact of feature representations in ligand-based models.
  • Universidad San Francisco de Quito USFQ. Computational molecular modelling of N-cinnamoyl and hydroxycinnamoyl amides as potential α-glucosidase inhibitors. Universidad San Francisco de Quito USFQ. [Link]

  • Biointerface Research in Applied Chemistry. Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Biointerface Research in Applied Chemistry. [Link]

  • MDPI. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide &amp; Disposal Protocol: 4-Hydroxycyclohexane-1-carboxamide

Executive Summary & Application Context 4-Hydroxycyclohexane-1-carboxamide is a highly versatile cyclic amide utilized extensively in modern drug development. It serves as a critical structural building block in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Hydroxycyclohexane-1-carboxamide is a highly versatile cyclic amide utilized extensively in modern drug development. It serves as a critical structural building block in the synthesis of monoamine oxidase (MAO) inhibitors and is increasingly employed in the design of cereblon-binding PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation[1]. Because the molecule possesses both an amide and a hydroxyl functional group, it is highly polar and readily interacts with biological systems. Consequently, rigorous operational controls, spill response workflows, and disposal protocols are mandatory to ensure laboratory safety, prevent aquatic toxicity, and maintain compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Chemical Profile & Risk Assessment

Understanding the physicochemical properties of 4-Hydroxycyclohexane-1-carboxamide is the first step in establishing a self-validating safety protocol. The data below dictates the selection of personal protective equipment (PPE) and disposal pathways[2].

Property / ParameterData / Specification
Chemical Name 4-Hydroxycyclohexane-1-carboxamide
CAS Numbers 116941-10-7 (trans), 19556-97-9 (1S,4s), 1221724-30-6
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in water, DMSO, and polar organic solvents
Primary Hazards Skin/Eye Irritant; Potential biological activity (MAO inhibition)

Operational Safety & Handling Protocol

To prevent accidental exposure and ensure experimental integrity, all interactions with this compound must follow a strict, causality-driven methodology[3].

Step 1: PPE Selection and Gowning

  • Action: Don nitrile gloves, wrap-around safety goggles, and a standard laboratory coat.

  • Causality: The compound's polar functional groups facilitate solubility in biological media and sweat. Nitrile provides a robust chemical barrier against polar organic compounds, preventing dermal absorption.

Step 2: Engineering Controls

  • Action: Conduct all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure.

  • Causality: Handling fine powders inherently risks aerosolization. Local exhaust ventilation captures airborne particulates before they enter the operator's breathing zone, mitigating inhalation risks.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Organic powders can accumulate static charge, causing the material to disperse unpredictably or cling to surfaces. Grounding eliminates static build-up, ensuring accurate mass transfer and minimizing contamination.

Step 4: Solubilization

  • Action: Add the solvent (e.g., DMSO or water) slowly to the pre-weighed solid while applying gentle vortexing.

  • Causality: Gradual addition prevents localized supersaturation and ensures complete dissolution without leaving hazardous residues in the primary container.

Spill Response & Decontamination Workflow

In the event of a localized spill, immediate and systematic containment is required to prevent cross-contamination and environmental release.

Step-by-Step Methodology:

  • Isolate & Assess: Immediately restrict access to the spill area. Assess the volume of the spill to determine if it can be managed locally or requires emergency response.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water) to suppress dust generation.

  • Collection: Use a disposable scraper or absorbent pads to collect the wetted material. Transfer the collected waste into a sealable, chemically compatible container.

  • Decontamination: Wash the affected surface with a polar solvent (water followed by ethanol) to solubilize and remove any remaining microscopic residue.

  • Disposal: Label the collection container as "Hazardous Chemical Waste" and transfer it to the Satellite Accumulation Area.

SpillResponse Start Spill Identified (Solid/Powder) Assess Assess Size & Risk (Evacuate if necessary) Start->Assess PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Collect Sweep/Collect into Sealed Container Contain->Collect Decon Decontaminate Area (Water/Polar Solvent) Collect->Decon Dispose Transfer to Hazardous Waste Decon->Dispose

Workflow for safe containment and decontamination of 4-Hydroxycyclohexane-1-carboxamide spills.

Standard Operating Procedure (SOP): Waste Segregation & Disposal

Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties[4]. 4-Hydroxycyclohexane-1-carboxamide must be treated as hazardous organic waste.

Step-by-Step Methodology:

  • Segregation at the Source: Separate solid waste (e.g., contaminated weigh boats, empty vials) from liquid waste (e.g., aqueous or organic solvent solutions).

    • Causality: Mixing amides with strong acids or oxidizers in a universal waste bin can lead to hazardous exothermic reactions or the release of toxic gases.

  • Containerization: Place the segregated waste into designated "Non-Halogenated Organic Waste" containers. Ensure the container is chemically compatible (e.g., High-Density Polyethylene - HDPE) and features a secure, leak-proof closure.

  • Labeling: Affix an OSHA/EPA-compliant hazardous waste label. Explicitly list the chemical name, CAS number (116941-10-7), and the primary hazard (Toxic/Irritant).

  • Satellite Accumulation: Store the labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Causality: EPA regulations mandate that hazardous waste must not be accumulated indefinitely; SAAs ensure waste is tracked and transferred to a central facility within regulatory timeframes (typically < 90 days)[5].

  • High-Temperature Incineration: Coordinate with the institutional Environmental Health and Safety (EHS) department for final disposal via a licensed hazardous waste facility.

DisposalWorkflow WasteGen Waste Generation (Solid or Liquid) SolidContainer Segregate into Non-Halogenated Solid WasteGen->SolidContainer Solid LiquidContainer Segregate into Non-Halogenated Organic WasteGen->LiquidContainer Liquid Labeling Label: Toxic/Irritant (CAS: 116941-10-7) SolidContainer->Labeling LiquidContainer->Labeling Storage Satellite Accumulation Area (< 90 Days) Labeling->Storage Incineration High-Temperature Incineration (Licensed Facility) Storage->Incineration Scrubbing NOx Scrubbing System (Emission Control) Incineration->Scrubbing

Waste segregation and high-temperature incineration pathway for organic amide disposal.

Mechanistic Insight: The Causality of Amide Disposal

Understanding why certain disposal methods are mandated builds a culture of intrinsic safety.

Why is sink disposal strictly prohibited? Despite its high water solubility, 4-Hydroxycyclohexane-1-carboxamide must never be flushed down the drain. Municipal wastewater treatment plants rely on biological degradation (microbial digestion) to treat effluent. Because this compound is biologically active (functioning as an MAO inhibitor and PROTAC intermediate), it can disrupt the microbial balance of the treatment facility and pass through standard filtration systems, leading to severe aquatic toxicity in downstream ecosystems[4].

Why High-Temperature Incineration? Incineration is the only EPA-approved method for the complete destruction of this organic amide[6]. When C₇H₁₃NO₂ is subjected to high-temperature combustion, the carbon framework oxidizes completely into carbon dioxide (CO₂) and water (H₂O). However, the amide nitrogen oxidizes into nitrogen oxides (NOx). Because NOx compounds are potent greenhouse gases and smog precursors, the selected incineration facility must be equipped with specialized NOx scrubbing systems (e.g., selective catalytic reduction) to neutralize these emissions before they reach the atmosphere[7].

References

  • Google Patents:Amine-linked c3-glutarimide degronimers for target protein degradation.
  • National Institutes of Health (NIH) - PubChem: 4-Hydroxycyclohexane-1-carboxamide | C7H13NO2 | CID 14022790. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA): Laboratory Safety Guidance. Available at:[Link]

  • Daniels Health: How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:[Link]

  • Environmental Protection Agency (EPA): Laboratory Environmental Sample Disposal Information Document. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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